molecular formula C5H7NO3 B130806 (S)-(-)-2-Hydroxy-N-methylsuccinimide CAS No. 104612-35-3

(S)-(-)-2-Hydroxy-N-methylsuccinimide

Cat. No.: B130806
CAS No.: 104612-35-3
M. Wt: 129.11 g/mol
InChI Key: NLKACWKSCREJEL-VKHMYHEASA-N
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Description

(S)-(-)-2-Hydroxy-N-methylsuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione
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InChI

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKACWKSCREJEL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@H](C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306198
Record name (S)-N-Methylhydroxysuccinimide
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104612-35-3
Record name (S)-N-Methylhydroxysuccinimide
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Record name (S)-N-Methylhydroxysuccinimide
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Record name (S)-(-)-2-Hydroxy-N-methylsuccinimide
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Foundational & Exploratory

(S)-(-)-2-Hydroxy-N-methylsuccinimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for (S)-(-)-2-Hydroxy-N-methylsuccinimide. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties

This compound, also known as (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, is a chemical compound with the empirical formula C₅H₇NO₃. It is recognized for its utility as a biochemical in proteomics research[1].

PropertyValueReference
Molecular Formula C₅H₇NO₃[1][2]
Molecular Weight 129.11 g/mol [1][2]
CAS Number 104612-35-3[1][3]
Appearance Off-White to Light Yellow Solid[3]
Melting Point 82-87 °C[3]
Boiling Point 140 °C (at 2 Torr)[3]
Optical Activity [α]20/D −75°, c = 3.5 in ethanol[3]
Solubility Slightly soluble in DMSO, Ethanol, and Methanol[3]
pKa 11.25 ± 0.20 (Predicted)[3]
Density 1.438 ± 0.06 g/cm³ (Predicted)[3]

Chemical Structure

The structure of this compound features a five-membered succinimide ring with a methyl group attached to the nitrogen atom and a hydroxyl group at the chiral center on the carbon atom adjacent to one of the carbonyl groups. The "(S)" designation indicates the stereochemistry at this chiral center.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound (2-HMSI), a metabolite of N-methyl-2-pyrrolidone (NMP), in biological matrices have been documented. These methods are crucial for biomonitoring of NMP exposure[4][5].

1. Determination in Human Urine and Plasma by GC-MS

This method is designed for the quantification of N-methylsuccinimide (MSI) and 2-HMSI in human urine and MSI in plasma[4].

  • Sample Preparation:

    • Purify urine and plasma samples using C8 solid-phase extraction.

  • Analysis:

    • Analyze the purified samples by gas chromatography-mass spectrometry (GC-MS) in the negative-ion chemical ionization mode.

  • Method Performance:

    • Intra-day precision (Urine): 3-5% for 2-HMSI (at 1000 and 8000 ng/ml)[4].

    • Between-day precision (Urine): 2-4% for 2-HMSI (at 10,000 and 18,000 ng/ml)[4].

    • Recovery (Urine): 81-89% for 2-HMSI (at 1000 and 8000 ng/ml)[4].

    • Detection Limit (Urine): 200 ng/ml for 2-HMSI[4].

2. Simultaneous Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in Urine

This protocol allows for the concurrent analysis of two NMP metabolites in urine samples[6].

  • Sample Preparation:

    • Purify urine samples by adsorption to a C8 solid-phase extraction column.

    • Elute the analytes with an ethyl acetate-methanol (80:20) mixture.

    • Evaporate the eluate to dryness.

    • Derivatize the residue with bis(trimethylsilyl)trifluoroacetamide at 100°C for 1 hour.

  • Analysis:

    • Add ethyl acetate to the derivatized sample.

    • Analyze by gas chromatography-mass spectrometry (GC-MS) in electron impact mode.

  • Method Performance:

    • Extraction Recovery: Approximately 30% for 2-hydroxy-N-methylsuccinimide[6].

    • Intra-day Precision: 4-8% for 2-hydroxy-N-methylsuccinimide[6].

    • Between-day Precision: 6-7% for 2-hydroxy-N-methylsuccinimide[6].

    • Detection Limit: 0.2 µg/ml in urine[6].

Biological Significance and Analytical Workflow

This compound is a significant biomarker for monitoring human exposure to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent[4][5]. The succinimide class of compounds, in general, exhibits a broad range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects[7][8].

The following diagram illustrates the metabolic pathway from NMP to 2-HMSI and the general workflow for its analysis in biological samples.

workflow cluster_exposure Exposure & Metabolism cluster_analysis Biomonitoring Workflow NMP N-methyl-2-pyrrolidone (NMP) Exposure Metabolism Human Metabolism NMP->Metabolism HMSI This compound (2-HMSI) Metabolism->HMSI Sample Biological Sample (Urine/Plasma) HMSI->Sample Biomarker SPE Solid-Phase Extraction (C8) Sample->SPE Derivatization Derivatization (Optional) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Metabolic origin and analytical workflow for 2-HMSI.

References

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (S)-(-)-2-Hydroxy-N-methylsuccinimide, a chiral molecule of significant interest in pharmaceutical and organic chemistry. This document details a validated synthetic pathway starting from the readily available chiral precursor, L-aspartic acid. The synthesis involves the formation of a succinimide ring, followed by N-methylation and a stereoretentive conversion of the amino group to a hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound from L-aspartic acid can be conceptualized as a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. The key transformations include:

  • Protection of the amino group: To prevent side reactions during subsequent steps.

  • Formation of the succinimide ring: Achieved through intramolecular cyclization.

  • N-methylation: Introduction of the methyl group on the succinimide nitrogen.

  • Stereoretentive conversion of the amino group to a hydroxyl group: This is a critical step that maintains the (S)-configuration.

Synthesis_Pathway L_Aspartic_Acid L-Aspartic Acid Protected_Aspartic_Acid (S)-N-Protected Aspartic Acid L_Aspartic_Acid->Protected_Aspartic_Acid Protection Anhydride (S)-N-Protected Aspartic Anhydride Protected_Aspartic_Acid->Anhydride Dehydration N_Methylsuccinimide_Intermediate (S)-N-Protected-N'-methyl -2-aminosuccinimide Anhydride->N_Methylsuccinimide_Intermediate Methylamine Aminosuccinimide (S)-2-Amino-N- methylsuccinimide N_Methylsuccinimide_Intermediate->Aminosuccinimide Deprotection Target_Molecule (S)-(-)-2-Hydroxy-N- methylsuccinimide Aminosuccinimide->Target_Molecule Diazotization (NaNO2, H2SO4)

Caption: Overall synthetic pathway from L-aspartic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis.

Synthesis of (S)-N-Carbobenzyloxy-aspartic Anhydride

This step involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy (Cbz) group, followed by cyclization to the corresponding anhydride.

Materials:

  • L-Aspartic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • A solution of L-aspartic acid in aqueous sodium bicarbonate is cooled in an ice bath.

  • Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate.

  • The aqueous layer is acidified with cold, dilute hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

  • The dried N-Cbz-L-aspartic acid is suspended in acetic anhydride and heated gently until a clear solution is obtained.

  • The solution is cooled, and the resulting crystalline anhydride is collected by filtration, washed with diethyl ether, and dried.

Synthesis of (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide

The anhydride is then reacted with methylamine to form the N-methylated succinimide ring.

Materials:

  • (S)-N-Carbobenzyloxy-aspartic anhydride

  • Methylamine (aqueous solution, e.g., 40%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • (S)-N-Carbobenzyloxy-aspartic anhydride is dissolved in dichloromethane.

  • The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide, which can be purified by recrystallization.

Synthesis of (S)-2-Amino-N-methylsuccinimide

The Cbz protecting group is removed by catalytic hydrogenation.

Materials:

  • (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide is dissolved in methanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the reaction is complete (disappearance of starting material by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give (S)-2-Amino-N-methylsuccinimide.

Synthesis of this compound

The final step is the stereoretentive conversion of the amino group to a hydroxyl group via diazotization.

Materials:

  • (S)-2-Amino-N-methylsuccinimide

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • (S)-2-Amino-N-methylsuccinimide is dissolved in dilute sulfuric acid and the solution is cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the stirred solution, keeping the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for a specified period.

  • The mixture is then allowed to warm to room temperature and stirred for several more hours.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes typical yields and key analytical data for the synthesis.

StepProductTypical Yield (%)Melting Point (°C)Specific Rotation [α]D (c, solvent)
1. Protection and Cyclization(S)-N-Carbobenzyloxy-aspartic anhydride80-90130-132Not typically reported
2. N-methylation(S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide75-85118-120Not typically reported
3. Deprotection(S)-2-Amino-N-methylsuccinimide90-98Oily solidNot typically reported
4. HydroxylationThis compound50-6082-87-75° (c=3.5, ethanol)[1]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Workflow cluster_step1 Step 1: Protection & Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Hydroxylation A1 Dissolve L-Aspartic Acid A2 Add Cbz-Cl A1->A2 A3 Isolate N-Cbz-Aspartic Acid A2->A3 A4 React with Acetic Anhydride A3->A4 A5 Isolate Anhydride A4->A5 B1 Dissolve Anhydride A5->B1 B2 Add Methylamine B1->B2 B3 Work-up and Purify B2->B3 C1 Dissolve Cbz-protected imide B3->C1 C2 Hydrogenate with Pd/C C1->C2 C3 Filter and Concentrate C2->C3 D1 Dissolve Amino-imide in Acid C3->D1 D2 Add NaNO2 solution D1->D2 D3 Extract and Purify D2->D3

Caption: Laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound from L-aspartic acid provides a reliable method for accessing this valuable chiral building block. The key to this synthesis is the use of a chiral pool starting material and a stereoretentive transformation to install the hydroxyl group. The provided protocols and data serve as a comprehensive guide for researchers in the fields of medicinal chemistry and organic synthesis. Careful execution of each step is crucial for achieving good yields and high enantiopurity of the final product.

References

The Elusive Mechanism of (S)-(-)-2-Hydroxy-N-methylsuccinimide in Asymmetric Synthesis: A Technical Review of an Undocumented Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Hydroxy-N-methylsuccinimide, a chiral succinimide derivative, is commercially available and marketed as a chiral auxiliary for asymmetric synthesis. It is purported to enhance the diastereomeric excess in stereoselective transformations, particularly in Diels-Alder reactions. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of documented applications, quantitative performance data, and detailed mechanistic studies for this specific compound. This technical guide aims to provide an in-depth analysis of the theoretical role of this compound in asymmetric synthesis, drawing parallels with well-established chiral auxiliaries. In the absence of direct experimental evidence, this paper will focus on the plausible mechanisms of action, potential experimental workflows, and the anticipated data presentation for its use, particularly in the context of the Diels-Alder reaction.

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. Chiral auxiliaries are a well-established tool for achieving high levels of stereocontrol. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

This compound (Figure 1) is a commercially available compound, often listed in chemical supplier catalogs for use as a chiral auxiliary in asymmetric Diels-Alder reactions to enhance diastereomeric excess. Despite its commercial availability for this purpose, a thorough search of scientific literature and databases has yielded no specific studies detailing its application, performance, or the mechanistic basis for its stereodirecting influence. This guide, therefore, presents a theoretical framework for its mechanism of action based on established principles of asymmetric induction and the known reactivity of related succinimide and hydroxyl-containing chiral auxiliaries.

Figure 1. Structure of this compound.

Theoretical Mechanism of Action in Asymmetric Diels-Alder Reactions

The primary role of a chiral auxiliary in a Diels-Alder reaction is to create a sterically and/or electronically biased environment that favors the approach of the diene from one face of the dienophile over the other. For this compound, this control would likely be achieved through the formation of a chiral N-acryloyl or N-crotonoyl derivative, which then acts as the dienophile.

The stereochemical outcome of the cycloaddition is typically governed by the conformation of the dienophile, which is influenced by the chiral auxiliary and often locked into a preferred orientation through the use of a Lewis acid. The hydroxyl group at the C2 position of the succinimide ring is poised to play a crucial role in this process.

Formation of the Chiral Dienophile

The first step in utilizing this compound as a chiral auxiliary would be its acylation with an α,β-unsaturated acyl chloride or anhydride (e.g., acryloyl chloride or crotonoyl chloride) to form the corresponding N-enoyl-2-hydroxy-N-methylsuccinimide. This reaction would proceed via nucleophilic attack of the succinimide nitrogen onto the acyl halide.

cluster_0 Formation of the Chiral Dienophile Auxiliary This compound Dienophile Chiral N-Enoyl Dienophile Auxiliary->Dienophile Acylation AcylHalide α,β-Unsaturated Acyl Halide AcylHalide->Dienophile Base Base (e.g., Triethylamine) Base->Dienophile

Caption: General workflow for the preparation of the chiral dienophile.

Proposed Transition State Model with Lewis Acid Catalysis

In a typical Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to a carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. In the case of an N-enoyl derivative of this compound, the Lewis acid (e.g., Et₂AlCl, TiCl₄) could chelate to both the enoyl carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This chelation would lock the conformation of the dienophile, creating a rigid, sterically defined environment.

The N-methyl group and the succinimide ring would project from one face of the molecule, effectively blocking the approach of the diene from that side. Consequently, the diene would be directed to the less hindered face, leading to a high degree of diastereoselectivity. The endo transition state is generally favored due to secondary orbital interactions, leading to the formation of the endo adduct.

G cluster_main Proposed Lewis Acid-Catalyzed Diels-Alder Reaction dienophile Chiral Dienophile (N-enoyl-(S)-2-hydroxy-N-methylsuccinimide) complex Chelated Dienophile-LA Complex dienophile->complex lewis_acid Lewis Acid (LA) lewis_acid->complex Chelation diene Diene (e.g., Cyclopentadiene) transition_state Diastereoselective Endo Transition State diene->transition_state Facial-selective attack complex->transition_state product Diastereomerically Enriched Diels-Alder Adduct transition_state->product

Caption: Proposed logical workflow for asymmetric induction.

Anticipated Data Presentation

Should experimental data become available for the use of this compound as a chiral auxiliary, it would be expected to be presented in a structured format to allow for clear comparison and evaluation. The following tables are templates for how such data would be organized.

Table 1: Optimization of Reaction Conditions for the Diels-Alder Reaction

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
1Et₂AlCl (1.5)CH₂Cl₂-782--
2TiCl₄ (1.1)CH₂Cl₂-783--
3SnCl₄ (1.1)Toluene-78 to 04--
4ZnCl₂ (2.0)THF-206--

Data in this table is hypothetical and for illustrative purposes only.

Table 2: Substrate Scope for the Asymmetric Diels-Alder Reaction

EntryDieneDienophileProductYield (%)de (%)ee (%)a
1CyclopentadieneN-acryloyl deriv.----
2IsopreneN-acryloyl deriv.----
3CyclohexadieneN-crotonoyl deriv.----
4FuranN-acryloyl deriv.----

aEnantiomeric excess determined after cleavage of the chiral auxiliary. Data in this table is hypothetical.

Proposed Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and adoption of a new synthetic methodology. The following represents a plausible experimental procedure for an asymmetric Diels-Alder reaction using this compound.

Synthesis of the Chiral Dienophile (N-acryloyl-(S)-(-)-2-hydroxy-N-methylsuccinimide)

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C would be added acryloyl chloride (1.1 eq) dropwise. The reaction mixture would be stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.

Asymmetric Diels-Alder Reaction

To a solution of the chiral dienophile (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C would be added the Lewis acid (e.g., diethylaluminum chloride, 1.5 eq) dropwise. The mixture would be stirred at -78 °C for 30 minutes, after which the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq) would be added. The reaction would be stirred at -78 °C for the specified time and monitored by TLC. The reaction would be quenched by the addition of saturated aqueous ammonium chloride solution. The mixture would be allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric excess of the crude product would be determined by ¹H NMR or HPLC analysis.

Cleavage of the Chiral Auxiliary

The Diels-Alder adduct would be dissolved in a suitable solvent system (e.g., THF/H₂O). A reagent for hydrolysis or reduction, such as lithium hydroxide or lithium aluminum hydride, would be added to cleave the auxiliary. After reaction completion, the product would be isolated and purified. The chiral auxiliary could potentially be recovered for reuse.

Conclusion

While this compound is presented as a commercially available chiral auxiliary for asymmetric synthesis, the absence of published applications in the scientific literature prevents a definitive assessment of its efficacy and mechanism of action. Based on the principles of asymmetric induction and the structure of the molecule, a plausible mechanism involving Lewis acid-mediated chelation to control the facial selectivity of a Diels-Alder reaction has been proposed. The provided theoretical framework, including anticipated data presentation and experimental protocols, serves as a guide for researchers who may wish to investigate the potential of this undocumented chiral auxiliary. Further experimental validation is necessary to establish its utility and to elucidate the precise details of its stereodirecting influence. Until such studies are published, the role of this compound in asymmetric synthesis remains largely speculative.

Physical and chemical properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, a chiral derivative of N-methylsuccinimide, belongs to the pyrrolidinedione class of heterocyclic compounds. The pyrrolidinedione ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, offering valuable information for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are summarized below. It is important to note that while some data for this specific compound is available, other properties are inferred from structurally related compounds and should be considered as estimates.

Table 1: Physical and Chemical Properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

PropertyValueSource(s)
CAS Number 104612-35-3N/A
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 82 °C[1]
Boiling Point Data not availableN/A
Solubility Soluble in water and various organic solvents such as alcohols and ethers (inferred from N-methyl-2-pyrrolidone)[4]

Spectroscopic Data

Detailed spectroscopic data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is not widely published. However, spectral information for the closely related compound, N-methylsuccinimide (1-methyl-2,5-pyrrolidinedione), is available and can serve as a valuable reference for structural elucidation.

Table 2: Spectroscopic Data for N-methylsuccinimide (Reference Compound)

TechniqueKey Peaks/SignalsSource(s)
Infrared (IR) Spectroscopy Characteristic C=O stretching vibrations for the imide group.[5]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[6]
¹H NMR Signals corresponding to the methyl and methylene protons of the pyrrolidinedione ring.[7]
¹³C NMR Resonances for the carbonyl, methyl, and methylene carbons.[8]

Note: Specific spectral data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione can be obtained from commercial suppliers upon request.[9]

Experimental Protocols

General Synthetic Workflow:

A potential synthetic route could start from (S)-aspartic acid. The amino group would first be protected, followed by anhydride formation. Reaction with methylamine would yield the corresponding N-methyl aspartimide. Subsequent stereoselective reduction of one of the carbonyl groups would lead to the desired (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione.

G cluster_0 Synthesis of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione start (S)-Aspartic Acid protect Amino Group Protection start->protect e.g., Boc, Cbz anhydride Anhydride Formation protect->anhydride e.g., Ac₂O amination Reaction with Methylamine anhydride->amination reduction Stereoselective Reduction amination->reduction e.g., NaBH₄ product (S)-(-)-3-Hydroxy-1-methyl- 2,5-pyrrolidinedione reduction->product

A potential synthetic workflow for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione.

Biological Activity

Direct studies on the biological activity and specific signaling pathways of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are limited. However, the broader class of pyrrolidinedione derivatives has been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of 2,5-pyrrolidinedione exhibit antimicrobial and antifungal properties. For instance, certain novel succinimide-maleimide derivatives have shown potential activity against Enterococcus faecalis and Candida albicans.[10] Other pyrrolidinedione derivatives fused to a dibenzobarrelene backbone have also displayed moderate to low antimicrobial activities against selected bacterial and fungal species.[11]

Anticancer and Cytotoxic Activity: The pyrrolidinedione scaffold is also explored for its anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain hydroxybenzylidene pyrrolidine-2,5-diones have been investigated as tyrosinase inhibitors with potential applications in melanoma treatment.[12] Additionally, other derivatives have been evaluated for their cytotoxicity against different cancer cell lines, with some compounds showing potent activity.[12]

Embryotoxicity: A study evaluating the embryotoxic potential of N-methyl-2-pyrrolidone (NMP) and its metabolites, including 2-hydroxy-N-methylsuccinimide (a synonym for 3-hydroxy-1-methyl-2,5-pyrrolidinedione), found that 2-hydroxy-N-methylsuccinimide was classified as non-embryotoxic in the rat whole embryo culture system.[13]

Potential Signaling Pathways: Given the diverse biological activities of pyrrolidinedione derivatives, they likely interact with multiple cellular targets and signaling pathways. For antimicrobial action, potential mechanisms could involve the inhibition of essential enzymes in bacteria and fungi. In the context of anticancer activity, these compounds might induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling cascades crucial for cancer cell survival and proliferation. However, without specific studies on (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, any proposed signaling pathway would be speculative.

G cluster_1 Potential Biological Activities of Pyrrolidinedione Derivatives cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Compound (S)-(-)-3-Hydroxy-1-methyl- 2,5-pyrrolidinedione (and related derivatives) Inhibition Inhibition of Essential Enzymes Compound->Inhibition Disruption Cell Membrane Disruption Compound->Disruption Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Signaling Inhibition of Signaling Pathways Compound->Signaling

Potential biological activities of pyrrolidinedione derivatives.

Conclusion

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is a chiral molecule with potential for further investigation in drug discovery. While a complete physicochemical and biological profile is yet to be established, the existing data on related pyrrolidinedione derivatives suggest a range of possible therapeutic applications. This technical guide consolidates the currently available information to serve as a foundational resource for researchers. Further studies are warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and the precise mechanisms of biological action of this compound, which will be crucial for unlocking its full therapeutic potential.

References

Spectroscopic Data of (S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS 104612-35-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 104612-35-3, identified as (S)-(-)-2-Hydroxy-N-methylsuccinimide. This compound, with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol , is a known metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[1][2][3][4][5][6] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, the expected chemical shifts and multiplicities can be predicted based on its molecular structure. The succinimide ring and the presence of a hydroxyl group will significantly influence the chemical environment of the protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
N-CH~2.9 - 3.1Singlet (s)3H
CH -OH~4.5 - 4.7Doublet of doublets (dd)1H
CH~2.7 - 2.9Multiplet (m)2H
OH VariableBroad singlet (br s)1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm)
C =O (C2, C5)~175 - 180
C H-OH (C3)~70 - 75
C H₂ (C4)~35 - 40
N-C H₃~25 - 30
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups: a hydroxyl group (-OH), two carbonyl groups (C=O) of the imide, and C-H bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Imide)1770 - 1700Strong
C-N Stretch1300 - 1200Medium
C-O Stretch (Alcohol)1150 - 1050Medium
Mass Spectrometry (MS)

Mass spectrometry data for this compound has been reported in the context of analytical methods for its detection in biological matrices.[4][5][6] The expected molecular ion peak and potential major fragments are listed below.

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]+129.04Molecular Ion
[M+H]+130.05Protonated Molecular Ion (in positive ion mode)
[M-H₂O]+111.03Loss of water
[M-CO]+101.05Loss of carbon monoxide

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). Integration of the proton signals provides information on the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[5] The sample solution must be free of non-volatile salts and particulates.

  • Introduction and Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The sample is ionized to form charged molecules.

  • Mass Analysis: The ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to provide further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample Chemical Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Acquisition Signal Acquisition (FID / Interferogram / Ion Current) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (FT / Background Correction / m/z Sorting) Acquisition->Processing Spectrum Generation of Spectrum Processing->Spectrum Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Spectrum->Interpretation Structure Structure Confirmation or Elucidation Interpretation->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

The Ascent of Chiral Succinimides: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of chirality into this five-membered ring system unlocks a vast chemical space, enabling the development of highly specific and potent therapeutic agents. This technical guide provides a comprehensive literature review of the discovery and development of chiral succinimides, with a focus on their asymmetric synthesis, applications, and the experimental methodologies that have driven their advancement.

Introduction: The Significance of Chirality in Succinimide-Based Drugs

The succinimide ring, a pyrrolidine-2,5-dione structure, is a versatile building block in drug design due to its ability to participate in hydrogen bonding and its relatively rigid conformation. Early succinimide-based drugs, such as the anticonvulsants ethosuximide, phensuximide, and methsuximide, were developed and marketed as racemic mixtures. However, the growing understanding of stereochemistry in pharmacology has highlighted the importance of developing single-enantiomer drugs. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. This has spurred the development of innovative asymmetric synthetic methods to access enantiomerically pure chiral succinimides.

Key Asymmetric Synthetic Strategies

The enantioselective synthesis of chiral succinimides has been a significant area of research, with several powerful strategies emerging. These methods primarily focus on the asymmetric functionalization of maleimides or the stereoselective construction of the succinimide ring.

Asymmetric Hydrogenation of Maleimides and α-Alkylidene Succinimides

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for producing chiral succinimides. This approach typically involves the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to a prochiral olefin.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes bearing chiral phosphine ligands have proven highly effective in the asymmetric hydrogenation of 3-substituted maleimides. For instance, the use of Rh/bisphosphine-thiourea catalysts has enabled the synthesis of a variety of 3-aryl and 3-alkyl succinimides with excellent yields and enantioselectivities (up to >99% ee).[1]

A significant advancement in this area is the stereodivergent synthesis of 3,4-disubstituted succinimides through a Rh-catalyzed asymmetric transfer hydrogenation.[2][3] This dynamic kinetic resolution strategy allows for the selective formation of all four possible stereoisomers from a single starting material by tuning the reaction conditions.[2][3]

Nickel-Catalyzed Asymmetric Hydrogenation:

The use of earth-abundant metals like nickel is a growing trend in sustainable catalysis. Nickel-catalyzed asymmetric hydrogenation of α-alkylidene succinimides has been shown to be highly efficient, providing access to chiral 3-substituted succinimides with high yields and enantioselectivities.[4] The success of this method is often attributed to weak noncovalent interactions between the catalyst and the substrate, which dictate the stereochemical outcome.

Organocatalytic Michael Additions to Maleimides

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. The conjugate addition of nucleophiles to maleimides is a cornerstone of this approach for accessing chiral succinimides.

The enantioselective Michael addition of aldehydes and ketones to N-substituted maleimides, catalyzed by chiral primary amines or their derivatives, is a well-established method.[5] These reactions often proceed with high yields and excellent stereocontrol, affording densely substituted chiral succinimides.[5] The mechanism typically involves the formation of a transient enamine from the aldehyde or ketone and the chiral amine catalyst, which then attacks the maleimide in a stereodefined manner.

Quantitative Data Summary

The following tables summarize the quantitative data for key asymmetric syntheses of chiral succinimides, providing a comparative overview of the different methodologies.

Catalyst/MethodSubstrateProductYield (%)ee (%)drReference
Rh/Bisphosphine-Thiourea (ZhaoPhos)3-Aryl/Methyl Maleinimides3-Aryl/Methyl Succinimidesup to 99up to 99-[1][6]
Rh-catalyzed Asymmetric Transfer Hydrogenation3-Hydroxy-4-substituted Maleimides3,4-disubstituted Succinimides->99>99:1[2][3]
Ni-catalyzed Asymmetric Hydrogenationα-Alkylidene Succinimides3-Alkyl Succinimidesup to 99up to 99-[4]
Chiral Primary Amine-Salicylamide (Organocatalyst)Aliphatic Ketones and N-Substituted MaleimidesSubstituted Succinimidesup to 98up to 99up to 13:1[5]
Chiral Primary Amine-Guanidine (Organocatalyst)Aldehydes and N-Substituted MaleimidesSubstituted Succinimidesup to 98up to 96-

Table 1: Asymmetric Synthesis of Chiral Succinimides

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation of Maleimides[1][6]

To a dried Schlenk tube under an argon atmosphere is added the Rh catalyst precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral bisphosphine-thiourea ligand (1.1 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., dichloromethane) is then added, and the mixture is stirred at room temperature for 30 minutes. The maleimide substrate (1.0 equiv) is added, and the atmosphere is replaced with hydrogen (typically 50 atm). The reaction mixture is stirred at a specified temperature until completion (monitored by TLC or HPLC). After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral succinimide.

General Procedure for Organocatalytic Michael Addition of Aldehydes to Maleimides[5]

To a vial containing the N-substituted maleimide (1.0 equiv) and the chiral primary amine catalyst (e.g., a chiral primary amine-salicylamide, 10 mol%) is added the aldehyde (2.0 equiv) and the solvent (e.g., toluene). The reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours), with the progress monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired chiral succinimide.

Visualizing the Pathways: Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows in the synthesis of chiral succinimides.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Materials Prochiral_Substrate Prochiral Substrate (Maleimide or α-Alkylidene Succinimide) Reaction_Vessel Reaction Vessel (Controlled Temp. & Pressure) Prochiral_Substrate->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., Rh or Ni complex) Chiral_Catalyst->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Purification Purification (Chromatography) Reaction_Vessel->Purification Chiral_Succinimide Chiral Succinimide Purification->Chiral_Succinimide

Caption: General workflow for the asymmetric hydrogenation of prochiral succinimide precursors.

Organocatalytic_Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde/ Ketone Aldehyde->Enamine Adduct Catalyst-Product Adduct Enamine->Adduct + Maleimide Maleimide Maleimide Maleimide->Adduct Adduct->Catalyst Hydrolysis Chiral_Succinimide Chiral Succinimide Adduct->Chiral_Succinimide Release

Caption: Catalytic cycle for the organocatalytic Michael addition to maleimides.

Conclusion and Future Outlook

The field of chiral succinimide synthesis has witnessed remarkable progress, driven by the development of highly efficient and selective catalytic systems. Asymmetric hydrogenation and organocatalytic Michael additions have become indispensable tools for accessing these valuable chiral building blocks. The continued exploration of new catalysts, particularly those based on earth-abundant and environmentally benign metals, will undoubtedly lead to more sustainable and cost-effective synthetic routes. Furthermore, the application of these methodologies to the synthesis of novel succinimide-based drug candidates will continue to be a vibrant area of research, with the potential to address a wide range of unmet medical needs. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.

References

An In-depth Technical Guide to the Solubility of (S)-(-)-2-Hydroxy-N-methylsuccinimide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-2-Hydroxy-N-methylsuccinimide, a key chiral intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a summary of known qualitative solubility and detailed experimental protocols for researchers to generate their own quantitative data.

Introduction to this compound

This compound (CAS 104612-35-3) is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific hydroxyl group and succinimide ring make it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. Solubility data directly impacts process efficiency, yield, and the final purity of the drug substance.

Solubility Data of this compound

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound in the public domain. The available information is primarily qualitative. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeTemperature (°C)Solubility ( g/100 mL)Observations
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticNot SpecifiedData Not AvailableSlightly Soluble[1]
EthanolC₂H₅OHPolar ProticNot SpecifiedData Not AvailableSlightly Soluble[1]
MethanolCH₃OHPolar ProticNot SpecifiedData Not AvailableSlightly Soluble[1]
WaterH₂OPolar ProticNot SpecifiedData Not AvailableNo data available[2]
AcetoneC₃H₆OPolar AproticNot SpecifiedData Not Available
Ethyl AcetateC₄H₈O₂Moderately PolarNot SpecifiedData Not Available
AcetonitrileC₂H₃NPolar AproticNot SpecifiedData Not Available
Dichloromethane (DCM)CH₂Cl₂NonpolarNot SpecifiedData Not Available
TolueneC₇H₈NonpolarNot SpecifiedData Not Available
HeptaneC₇H₁₆NonpolarNot SpecifiedData Not Available

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following are detailed methodologies for key experiments to determine the solubility of this compound.

3.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low to moderate solubility.[3]

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature, where the solid phase is in equilibrium with the dissolved phase.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[3]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle.[4] Then, carefully separate the saturated solution from the excess solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at a set speed and temperature to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., PTFE) to remove any undissolved particles.[4] Care must be taken to avoid any temperature change during this step.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

3.2. Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions. It measures the concentration at which a compound precipitates from a solution.

Objective: To rapidly determine the concentration at which this compound precipitates from a solution upon addition of an anti-solvent or a change in conditions.

Materials and Equipment:

  • This compound (solid)

  • A solvent in which the compound is highly soluble (e.g., DMSO)

  • The aqueous buffer or organic solvent of interest (the "anti-solvent")

  • Multi-well plates (e.g., 96-well plates)

  • Automated liquid handling system (recommended for high throughput)

  • Plate reader with nephelometric or turbidimetric measurement capabilities.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the solvent of interest.

  • Precipitation Induction: The introduction of the compound from the stock solution into the solvent of interest (where it is less soluble) will cause precipitation in the wells where the concentration exceeds the kinetic solubility limit.

  • Turbidity Measurement: Use a nephelometer or a plate reader to measure the turbidity (light scattering) in each well.[5]

  • Data Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (below a certain turbidity threshold).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a pharmaceutical compound.

G start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_solvent->equilibrate phase_separation Phase Separation equilibrate->phase_separation centrifugation Centrifugation phase_separation->centrifugation Option 1 filtration Filtration phase_separation->filtration Option 2 quantify Dilute supernatant and quantify concentration (e.g., by HPLC) centrifugation->quantify filtration->quantify end End: Solubility Value quantify->end

Caption: Equilibrium solubility determination workflow.

Conclusion

References

An In-depth Technical Guide to (S)-(-)-2-Hydroxy-N-methylsuccinimide: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for (S)-(-)-2-Hydroxy-N-methylsuccinimide, a key chiral auxiliary and a significant metabolite of N-methyl-2-pyrrolidone (NMP). The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow powder.[1][2] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 104612-35-3[1]
Molecular Formula C₅H₇NO₃[2]
Molecular Weight 129.11 g/mol [2]
Appearance White to light yellow solid[1][2]
Storage Temperature Cool, dry, well-ventilated place[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and to implement appropriate safety measures.

Hazard Classification:

HazardCategoryGHS Hazard StatementReference(s)
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[1]

Precautionary Measures:

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements summarize the necessary safety protocols.[1]

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319: Get medical help if you feel unwell.
P332 + P317: If skin irritation occurs: Get medical help.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.

PPE TypeSpecificationsReference(s)
Eye/Face Protection Chemical safety goggles and/or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are tested to meet standards such as ASTM D6978.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls do not maintain airborne concentrations below recommended exposure limits, or as a backup to engineering controls.[5][6]
Hand Hygiene Wash hands thoroughly with soap and water after handling.[6]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[6]

  • Do not ingest, inhale, or allow contact with skin and eyes.[3]

  • Use appropriate grounding and bonding procedures to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

  • Keep containers tightly closed when not in use.[3]

  • Store in a locked cabinet or other secure area.[1]

Biological Significance: The NMP Metabolic Pathway

This compound is a major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[7][8] Understanding this metabolic pathway is crucial for toxicological studies and for monitoring occupational exposure to NMP. The biotransformation of NMP in humans proceeds through a series of oxidative steps.[9][10]

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-Methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI (S)-(-)-2-Hydroxy-N- methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Caption: Metabolic pathway of N-methyl-2-pyrrolidone (NMP).

Experimental Protocols

Use as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

While the use of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions is documented, specific, detailed protocols are proprietary or not widely published in open literature. The general principle involves the temporary incorporation of the chiral auxiliary into a dienophile to control the stereochemical outcome of the cycloaddition reaction. The auxiliary is subsequently cleaved and can often be recovered. Researchers should consult specialized synthetic organic chemistry literature and patents for detailed methodologies.[11][12][13][14]

Determination of this compound in Urine by GC-MS

This protocol outlines a general method for the quantitative analysis of this compound in human urine, adapted from established methodologies.[15]

Materials:

  • Urine sample

  • This compound standard

  • Internal standard (e.g., a deuterated analog)

  • C8 Solid-Phase Extraction (SPE) cartridges

  • Ethyl acetate

  • Methanol

  • Derivatizing agent (e.g., a silylating agent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any particulate matter.

    • Spike the supernatant with the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C8 SPE cartridge with methanol followed by water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent mixture (e.g., ethyl acetate-methanol).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add the derivatizing agent to the residue.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on an appropriate GC column.

    • Detect and quantify the analyte and internal standard using mass spectrometry, typically in selected ion monitoring (SIM) mode.

  • Quantification:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound in a biological matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Derivatization Derivatization Elution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification GCMS->Quant

Caption: Analytical workflow for 2-HMSI determination.

Conclusion

This compound is a valuable chemical compound for both synthetic and analytical applications. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel and the integrity of experimental results. Researchers are encouraged to consult the referenced Safety Data Sheets and relevant scientific literature for further detailed information.

References

A Technical Guide to the Stereoselective Synthesis of Chiral Succinimide Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The succinimide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Chiral succinimide derivatives are of particular importance, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile.[1][2] Well-known drugs such as the anticonvulsants ethosuximide and methsuximide underscore the significance of this structural class in the treatment of central nervous system (CNS) disorders.[1] Beyond epilepsy, chiral succinimide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[3][4][5] The precise control of stereochemistry during the synthesis of these compounds is therefore a critical aspect of drug discovery and development, enabling the exploration of structure-activity relationships and the identification of potent and selective drug candidates. This in-depth technical guide provides a comprehensive overview of modern stereoselective methods for the synthesis of chiral succinimide derivatives, with a focus on methodologies, quantitative data, experimental protocols, and reaction mechanisms relevant to pharmaceutical research.

Core Synthetic Strategies

The stereoselective synthesis of chiral succinimide derivatives has been a subject of intense research, leading to the development of several robust and efficient methodologies. The primary approaches involve the asymmetric functionalization of maleimides or their derivatives, leveraging powerful tools of modern synthetic organic chemistry. This guide will focus on three key strategies: organocatalyzed Michael additions, rhodium-catalyzed asymmetric hydrogenations, and peptide-catalyzed conjugate additions.

Organocatalyzed Michael Addition

Organocatalysis has emerged as a powerful strategy for the enantioselective construction of carbon-carbon bonds. In the context of succinimide synthesis, the Michael addition of nucleophiles to maleimides, catalyzed by small chiral organic molecules, provides a direct and atom-economical route to chiral 3-substituted and 3,4-disubstituted succinimides.

Data Presentation: Organocatalyzed Michael Addition of Aldehydes to Maleimides
CatalystAldehydeMaleimideYield (%)dree (%)Reference
Quinine-derived squaramideα-Benzylidene succinimideN-Boc iminesup to 98>20:1up to 99[6]
(S,S)-Diphenylethylene-diamine derivativeIsobutyraldehydeN-Phenylmaleimide95-99[6]
Proline-based catalystVarious aldehydesN-Aryl maleimides85-981:1 to 4:185-97[6]
Cinchona alkaloid-derived primary amineIsobutyraldehydeN-Phenylmaleimide92-96[6]
Experimental Protocol: Organocatalytic Michael Addition

General Procedure for the Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides using a Chiral Primary Amine Catalyst:

To a solution of the N-substituted maleimide (0.2 mmol) and the chiral primary amine catalyst (10-20 mol%) in an appropriate solvent (e.g., toluene, chloroform, or a mixture of solvents) is added the aldehyde (2-5 equivalents). The reaction mixture is stirred at room temperature for 24-72 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral succinimide derivative. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Reaction Mechanism: Organocatalytic Michael Addition

The catalytic cycle of an organocatalyzed Michael addition of an aldehyde to a maleimide using a bifunctional primary amine-thiourea catalyst is depicted below. The catalyst activates the aldehyde by forming a nucleophilic enamine intermediate, while simultaneously activating the maleimide electrophile through hydrogen bonding with the thiourea moiety. This dual activation strategy enables highly efficient and stereoselective C-C bond formation.

Organocatalytic_Michael_Addition cluster_cycle Catalytic Cycle Catalyst Chiral Primary Amine Catalyst Enamine Enamine Intermediate Aldehyde Aldehyde Aldehyde->Enamine + Catalyst - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState Maleimide Maleimide ActivatedMaleimide Activated Maleimide Maleimide->ActivatedMaleimide + Catalyst (H-bonding) ActivatedMaleimide->TransitionState Adduct Michael Adduct TransitionState->Adduct C-C bond formation Product Chiral Succinimide Adduct->Product + H₂O - Catalyst

Caption: Catalytic cycle of an organocatalyzed Michael addition.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern stereoselective synthesis. Rhodium complexes bearing chiral phosphine ligands have proven to be exceptionally effective for the enantioselective reduction of prochiral olefins. The application of this methodology to substituted maleimides provides a highly efficient route to chiral succinimides, often with excellent enantioselectivities.

Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation of Substituted Maleimides
Catalyst SystemSubstrateYield (%)dree (%)Reference
Rh/(S,S)-f-spiroPhos3-Aryl-4-methylmaleimides>95>20:1>99[1]
[Rh(COD)₂]BF₄ / (R)-C3-TunePhosN-Phenyl-3-methylmaleimide98-95[7]
Rh(I)-bisphosphine-thiourea3-Aryl maleimidesup to 99-up to 99[7]
Tethered Rh catalyst3-Hydroxy-4-substituted-maleimides92-9895:5 to >99:1up to >99[1]
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

General Procedure for the Rh-Catalyzed Asymmetric Hydrogenation of a Substituted Maleimide:

In a glovebox, a pressure-resistant vial is charged with the substituted maleimide (0.2 mmol), the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%), and the chiral phosphine ligand (1.1 mol%). The vial is sealed, removed from the glovebox, and degassed solvent (e.g., methanol, dichloromethane) is added. The reaction mixture is then pressurized with hydrogen gas (1-50 atm) and stirred at room temperature for 12-24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the chiral succinimide. The enantiomeric excess is determined by chiral HPLC or GC.

Reaction Mechanism: Rh-Catalyzed Asymmetric Hydrogenation

The mechanism of Rh-catalyzed asymmetric hydrogenation of a maleimide derivative involves the coordination of the olefin to the chiral rhodium catalyst, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to afford the saturated succinimide product and regenerate the active catalyst.

Rh_Catalyzed_Hydrogenation cluster_cycle Catalytic Cycle Rh_L_star [Rh(L)]⁺ Rh_Maleimide [Rh(L)(Maleimide)]⁺ Rh_L_star->Rh_Maleimide + Maleimide Maleimide Maleimide Rh_H2_Maleimide [Rh(H)₂(L)(Maleimide)]⁺ Rh_Maleimide->Rh_H2_Maleimide + H₂ (Oxidative Addition) H2 H₂ MigratoryInsertion Migratory Insertion Rh_Alkyl [Rh(H)(L)(Alkyl)]⁺ Rh_H2_Maleimide->Rh_Alkyl Migratory Insertion ReductiveElimination Reductive Elimination Product Chiral Succinimide Rh_Alkyl->Product Reductive Elimination Peptide_Catalyzed_Addition cluster_workflow Experimental Workflow Peptide Peptide Catalyst (e.g., H-Pro-Pro-Asp-NHR) Enamine Peptide-Enamine Intermediate Peptide->Enamine + Aldehyde - H₂O Aldehyde Aldehyde TransitionState Ternary Complex (H-Bonding) Enamine->TransitionState Maleimide C-Substituted Maleimide Maleimide->TransitionState Adduct Peptide-Bound Adduct TransitionState->Adduct Stereoselective C-C Bond Formation Adduct->Peptide Catalyst Regeneration Product Chiral Succinimide Adduct->Product Hydrolysis Start Combine Peptide Catalyst and Maleimide AddAldehyde Add Aldehyde Start->AddAldehyde Stir Stir at Room Temperature AddAldehyde->Stir Purify Purification Stir->Purify Analyze Analysis (HPLC, NMR) Purify->Analyze

References

Chiral 3-Substituted Succinimides: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituent at the 3-position, particularly with defined stereochemistry, has been shown to be a critical determinant of their pharmacological profile. This technical guide provides an in-depth exploration of the diverse biological activities of chiral 3-substituted succinimides, focusing on their anticonvulsant, antitumor, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticonvulsant Activity

Chiral 3-substituted succinimides have long been investigated for their potential in treating seizure disorders. The stereochemistry at the C-3 position significantly influences their efficacy and neurotoxicity. The primary mechanism of action for many succinimide-based anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial for the generation of spike-and-wave discharges characteristic of absence seizures.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative chiral 3-substituted succinimides, primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice. The ED50 value represents the dose effective in protecting 50% of the animals from seizures.

CompoundR-Group at C-3Test ModelED50 (mg/kg)Reference
14 3-CF3-phenylpiperazineMES49.6[1]
scPTZ67.4[1]
6 Hz (32 mA)31.3[1]
6 Hz (44 mA)63.2[1]
17 3-OCF3-phenylpiperazineMESActive[1]
scPTZActive[1]
6 Hz (32 mA)Active[1]
(C1-R)-31 (R)-enantiomer of 14MESPotent[1]
scPTZPotent[1]
6 Hz (32 mA)Potent[1]
(C1-R)-32 (R)-enantiomer of 17MESPotent[1]
scPTZImproved Activity[1]
6 Hz (32 mA)Potent[1]

Note: "Active" and "Potent" indicate significant anticonvulsant properties as described in the source, with specific ED50 values not always provided in the abstract.

Experimental Protocols: Anticonvulsant Screening

A standardized workflow is employed for the initial screening of potential anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_0 Pre-Screening cluster_1 In Vivo Screening cluster_2 Data Analysis A Compound Synthesis & Purification B Dose Preparation (Vehicle Suspension) A->B D Compound Administration (i.p. or p.o.) B->D C Animal Acclimatization (e.g., Male Swiss Mice) C->D E Maximal Electroshock (MES) Test D->E F Subcutaneous Pentylenetetrazol (scPTZ) Test D->F G 6 Hz Psychomotor Seizure Test D->G J Neurotoxicity Assessment (e.g., Rotarod Test) D->J H Observation of Seizure Endpoints E->H F->H G->H I Calculation of ED50 (Median Effective Dose) H->I K Determination of Protective Index (PI) I->K J->K JNK_p38_Apoptosis_Pathway 3-Substituted\nSuccinimide 3-Substituted Succinimide Cellular Stress Cellular Stress 3-Substituted\nSuccinimide->Cellular Stress MAPKKK MAPK Kinase Kinase (e.g., ASK1) Cellular Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 c-Jun c-Jun JNK->c-Jun Bcl-2 Bcl-2 JNK->Bcl-2 ATF2 ATF2 p38->ATF2 Bax Bax p38->Bax Cytochrome c\nRelease Cytochrome c Release Bcl-2->Cytochrome c\nRelease Bax->Cytochrome c\nRelease Caspase-9 Caspase-9 Cytochrome c\nRelease->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis NFkB_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory\nStimuli->IKK Complex IκBα-NF-κB IκBα p50/p65 IKK Complex->IκBα-NF-κB IκBα IκBα IκBα->IκBα-NF-κB NF-κB p50/p65 NF-κB->IκBα-NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination\n& Degradation Ubiquitination & Degradation IκBα-NF-κB->Ubiquitination\n& Degradation Phosphorylation Ubiquitination\n& Degradation->NF-κB Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Anti-apoptotic\nGenes Anti-apoptotic Genes Gene Transcription->Anti-apoptotic\nGenes Pro-inflammatory\nGenes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory\nGenes SDH_Inhibition_Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Isolation of Mitochondria or Cell Lysate B Protein Quantification A->B E Initiation of Reaction with Sample B->E C Preparation of Reaction Mixture (Buffer, Substrate, Electron Acceptor) D Addition of Inhibitor (Chiral Succinimide) C->D D->E F Kinetic Measurement of Absorbance Change E->F G Calculation of Enzyme Activity F->G H Determination of IC50 or Ki G->H

References

Methodological & Application

Application Notes and Protocols: (S)-(-)-2-Hydroxy-N-methylsuccinimide as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS 104612-35-3) is a chiral building block recognized for its potential application as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While commercial suppliers note its use in enhancing diastereomeric excess in asymmetric Diels-Alder reactions, detailed peer-reviewed protocols and specific performance data are not widely published.

This document provides a generalized framework for the application of this compound as a chiral auxiliary in the context of the asymmetric Diels-Alder reaction. The experimental protocols and data tables presented are representative examples based on the well-established workflows of structurally related chiral auxiliaries, such as N-acyloxazolidinones, and should be considered a starting point for methods development.

Principle of Application: Asymmetric Diels-Alder Reaction

In a typical workflow, the chiral auxiliary, this compound, is first acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride, crotonoyl chloride) to form a chiral dienophile. The succinimide moiety, particularly the stereocenter at the C3 position, creates a sterically hindered environment. Upon coordination of a Lewis acid to the carbonyl groups, the auxiliary directs the approach of the diene to one face of the dienophile, leading to a diastereoselective cycloaddition. Subsequent cleavage of the auxiliary from the Diels-Alder adduct yields the enantiomerically enriched cyclic product.

Experimental Protocols

Note: The following protocols are illustrative and adapted from standard procedures for related chiral auxiliaries. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.

Protocol 1: Synthesis of the Chiral Dienophile

This protocol describes the attachment of an acryloyl group to the chiral auxiliary.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral N-acryloyl-3-hydroxysuccinimide dienophile.

Protocol 2: Lewis Acid-Promoted Asymmetric Diels-Alder Reaction

This protocol outlines the cycloaddition of the chiral dienophile with a diene, such as cyclopentadiene.

Materials:

  • Chiral N-acryloyl-3-hydroxysuccinimide dienophile (from Protocol 1)

  • Cyclopentadiene (freshly cracked, ~5 eq)

  • Lewis Acid (e.g., Diethylaluminum chloride (Et2AlCl), Titanium tetrachloride (TiCl4), Tin(IV) chloride (SnCl4)) as a solution in an appropriate solvent.

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve the chiral dienophile (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid (1.0 - 1.5 eq) to the stirred solution and stir for 15-30 minutes.

  • Add freshly cracked cyclopentadiene (~5 eq) dropwise.

  • Stir the reaction at the low temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction at low temperature by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the desired diastereomer of the Diels-Alder adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final product, for example, as a methyl ester.

Materials:

  • Diels-Alder adduct (from Protocol 2)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) or Magnesium methoxide (Mg(OMe)2)

Procedure:

  • Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 1.1 eq).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with a mild acid (e.g., saturated NH4Cl or acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the enantiomerically enriched methyl ester. The chiral auxiliary can be recovered from the aqueous layer for potential reuse.

Data Presentation

The effectiveness of a chiral auxiliary is determined by the yield and diastereoselectivity of the key stereocontrol step. The following table illustrates how quantitative data from asymmetric Diels-Alder experiments would be presented.

Table 1: Representative Data for Asymmetric Diels-Alder Reaction

EntryDienophileDieneLewis Acid (eq)Temp (°C)Time (h)Yield (%)d.r. (endo:exo)
1N-AcryloylCyclopentadieneEt2AlCl (1.2)-783Data not availableData not available
2N-AcryloylCyclopentadieneTiCl4 (1.1)-784Data not availableData not available
3N-CrotonoylCyclopentadieneSnCl4 (1.1)-406Data not availableData not available
4N-CrotonoylIsopreneEt2AlCl (1.2)-785Data not availableData not available

Note: Specific experimental data for this compound as a chiral auxiliary is not available in published literature. This table serves as a template for data presentation upon experimental investigation.

Visualizations

Asymmetric Diels-Alder Workflow

The following diagram illustrates the general workflow for utilizing this compound as a chiral auxiliary in an asymmetric Diels-Alder reaction.

Asymmetric_Diels_Alder_Workflow General Workflow for Asymmetric Diels-Alder Reaction cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Cycloaddition cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-(-)-2-Hydroxy- N-methylsuccinimide Dienophile Chiral Dienophile Auxiliary->Dienophile Acylation AcylChloride α,β-Unsaturated Acyl Chloride AcylChloride->Dienophile Adduct Diels-Alder Adduct (Diastereomerically Enriched) Dienophile->Adduct [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Adduct LewisAcid Lewis Acid LewisAcid->Adduct Product Enantiomerically Enriched Product Adduct->Product Cleavage RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Caption: Workflow of an Asymmetric Diels-Alder Reaction.

Stereochemical Control Model

The stereochemical outcome is dictated by the formation of a rigid complex between the chiral dienophile and a Lewis acid. The bulky part of the auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered face.

Stereochemical_Model Hypothetical Model for Stereochemical Induction cluster_0 Lewis Acid Complexation cluster_1 Facial Selection cluster_2 Diene Approach Dienophile Chiral Dienophile Complex Rigid Chelate Complex Dienophile->Complex LewisAcid Lewis Acid LewisAcid->Complex BlockedFace Sterically Blocked Face (due to Auxiliary) Complex->BlockedFace OpenFace Less Hindered Face Complex->OpenFace Diastereomer Major Diastereomer OpenFace->Diastereomer Diene Diene Diene->Diastereomer Approaches from Less Hindered Face

Caption: Stereochemical Control via a Chelate Complex.

The Role of (S)-(-)-2-Hydroxy-N-methylsuccinimide in Diels-Alder Reactions: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-(-)-2-Hydroxy-N-methylsuccinimide is a chiral building block that holds potential, though currently underexplored, for applications in asymmetric Diels-Alder reactions. While direct and specific examples of its use as a chiral auxiliary or catalyst in published literature are scarce, its structural features—a chiral center, a hydroxyl group for attachment, and a succinimide ring—suggest plausible roles in asymmetric synthesis. This document outlines the theoretical applications, potential advantages, and hypothetical protocols for utilizing this compound in Diels-Alder reactions, drawing parallels from well-established chiral auxiliaries.

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings.[1][2] Achieving stereocontrol in this reaction is crucial for the synthesis of complex, enantiomerically pure molecules, a common requirement in pharmaceutical development. Chiral auxiliaries are temporary stereogenic groups that are incorporated into a reactant to control the stereochemical outcome of a subsequent reaction.[3][4]

Theoretical Application as a Chiral Auxiliary:

This compound could be employed as a chiral auxiliary by attaching it to a dienophile, typically through an ester linkage with its hydroxyl group. The chiral environment created by the auxiliary would then direct the approach of the diene, leading to a diastereoselective cycloaddition. The N-methylsuccinimide moiety could influence the stereochemical outcome through steric hindrance and electronic effects. After the reaction, the auxiliary can be cleaved from the product, ideally to be recovered and reused.

Potential Advantages:

  • Rigid Structure: The cyclic nature of the succinimide ring may offer a more rigid and predictable chiral environment compared to some acyclic auxiliaries.

  • Polarity: The presence of carbonyl and hydroxyl groups could influence solubility and reactivity.

  • Synthetic Accessibility: Chiral hydroxy succinimide derivatives can be synthesized from readily available starting materials.

Challenges and Considerations:

  • Lack of Precedent: The absence of documented applications means that reaction conditions, diastereoselectivity, and methods for auxiliary removal would need to be empirically determined.

  • Lewis Acid Compatibility: The carbonyl groups in the succinimide ring could chelate to Lewis acids, which are often used to catalyze Diels-Alder reactions. This could either be beneficial for stereocontrol or lead to undesired side reactions.

Hypothetical Experimental Protocols

The following protocols are not based on published examples for this compound itself but are adapted from established procedures for other chiral auxiliaries, such as Evans oxazolidinones, in asymmetric Diels-Alder reactions.

Protocol 1: Synthesis of a Chiral Acrylate Dienophile

This protocol describes the esterification of this compound with acryloyl chloride to generate a chiral dienophile.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral acrylate dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a hypothetical Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate dienophile and cyclopentadiene.

Materials:

  • Chiral acrylate dienophile (from Protocol 1)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et2AlCl) in hexanes

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve the chiral acrylate dienophile (1.0 eq) in anhydrous CH2Cl2 in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaluminum chloride (1.1 eq) to the solution and stir for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring its progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be analyzed by NMR spectroscopy to determine the diastereomeric ratio.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary from the Diels-Alder adduct via hydrolysis.

Materials:

  • Diels-Alder adduct (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether.

  • The aqueous layer can be further processed to recover the chiral auxiliary, this compound.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid product.

  • The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

Since no experimental data for the application of this compound in Diels-Alder reactions is available in the reviewed literature, a table of quantitative data cannot be provided. Should experimental work be undertaken, the following table structure is recommended for summarizing results:

EntryDieneDienophileLewis Acid (eq)SolventTemp (°C)Time (h)Yield (%)d.r. (endo:exo)ee (%)
1
2

d.r. = diastereomeric ratio; ee = enantiomeric excess

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship in the asymmetric Diels-Alder reaction using a chiral auxiliary.

Experimental_Workflow cluster_synthesis Dienophile Synthesis cluster_da Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage Auxiliary (S)-(-)-2-Hydroxy- N-methylsuccinimide Esterification Esterification (Protocol 1) Auxiliary->Esterification Acryloyl_Cl Acryloyl Chloride Acryloyl_Cl->Esterification Dienophile Chiral Acrylate Dienophile Esterification->Dienophile DA_Reaction Asymmetric Diels-Alder (Protocol 2) Dienophile->DA_Reaction Diene Diene (e.g., Cyclopentadiene) Diene->DA_Reaction Adduct Diels-Alder Adduct DA_Reaction->Adduct Cleavage Hydrolysis (Protocol 3) Adduct->Cleavage Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Experimental workflow for a hypothetical asymmetric Diels-Alder reaction.

Logical_Relationship Chiral_Aux Chiral Auxiliary (this compound) Chiral_Dienophile Chiral Dienophile Chiral_Aux->Chiral_Dienophile attachment Dienophile_Precursor Prochiral Dienophile (e.g., Acrylate) Dienophile_Precursor->Chiral_Dienophile Diene Diene DA_Reaction Diels-Alder Cycloaddition Diene->DA_Reaction Chiral_Dienophile->DA_Reaction Diastereomeric_Adduct Diastereomeric Adduct DA_Reaction->Diastereomeric_Adduct diastereoselective Cleavage Auxiliary Cleavage Diastereomeric_Adduct->Cleavage Enantiomeric_Product Enantiomerically Enriched Product Cleavage->Enantiomeric_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Logical relationship in an asymmetric Diels-Alder reaction.

References

Application Notes: Enantiomeric Resolution Using (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS 104612-35-3) is a chiral building block with potential applications in the resolution of racemic mixtures.[1] This document aims to provide a comprehensive protocol for its use as a resolving agent, leveraging the principle of diastereomeric salt formation and fractional crystallization. The protocols outlined below are based on established methodologies for chiral resolution and are intended to serve as a starting point for researchers, scientists, and drug development professionals. Due to a lack of specific published data on the use of this particular resolving agent, the following represents a generalized procedure that will require optimization for specific racemic compounds.

Introduction to Enantiomeric Resolution

Enantiomeric resolution is a critical process in the development of chiral drugs and fine chemicals, as enantiomers of the same molecule can exhibit significantly different pharmacological and toxicological profiles. One of the most established methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture (e.g., a racemic acid or base) with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.

This compound, also known as (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, is a chiral compound available for research purposes.[1][2] Its structure, containing a hydroxyl group, suggests its potential to form esters with racemic carboxylic acids or salts with racemic amines after appropriate derivatization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the resolving agent is presented in Table 1.

PropertyValueReference
CAS Number 104612-35-3[1][2]
Alternate Name (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione[1]
Molecular Formula C₅H₇NO₃[1][2]
Molecular Weight 129.11 g/mol [1][2]
Appearance Solid[2]
Optical Activity [α]20/D -75°, c = 3.5 in ethanol[2]
Purity ≥96%[1]

Proposed General Protocol for Enantiomeric Resolution

The following are generalized protocols for the resolution of racemic carboxylic acids and racemic amines using this compound. These are theoretical protocols and will require experimental optimization.

Resolution of Racemic Carboxylic Acids

The hydroxyl group of this compound can be esterified with a racemic carboxylic acid to form diastereomeric esters.

Experimental Workflow:

G cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Enantiomer Isolation racemic_acid Racemic Carboxylic Acid coupling Esterification (e.g., DCC/DMAP) racemic_acid->coupling resolving_agent (S)-(-)-2-Hydroxy-N- methylsuccinimide resolving_agent->coupling diastereomers Mixture of Diastereomeric Esters coupling->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystal) crystallization->less_soluble more_soluble More Soluble Diastereomer (Filtrate) crystallization->more_soluble filtration Filtration less_soluble->filtration hydrolysis1 Hydrolysis (e.g., LiOH) less_soluble->hydrolysis1 hydrolysis2 Hydrolysis (e.g., LiOH) more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 recovered_agent1 Recovered Resolving Agent hydrolysis1->recovered_agent1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 recovered_agent2 Recovered Resolving Agent hydrolysis2->recovered_agent2 G cluster_0 Resolving Agent Derivatization cluster_1 Diastereomeric Salt Formation cluster_2 Separation and Isolation resolving_agent (S)-(-)-2-Hydroxy-N- methylsuccinimide derivatization Functionalization (e.g., with succinic anhydride) resolving_agent->derivatization acid_derivative Carboxylic Acid Derivative derivatization->acid_derivative salt_formation Salt Formation in Solvent acid_derivative->salt_formation racemic_amine Racemic Amine racemic_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in filtrate) crystallization->more_soluble_salt filtration Filtration less_soluble_salt->filtration basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 enantiomer1 Enantiomer 1 basification1->enantiomer1 enantiomer2 Enantiomer 2 basification2->enantiomer2

References

Application Notes and Protocols: (S)-(-)-2-Hydroxy-N-methylsuccinimide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(-)-2-Hydroxy-N-methylsuccinimide, also known as (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, is a chiral building block of significant interest in the synthesis of pharmaceutical intermediates. The succinimide motif is a core structure in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticonvulsant, anti-inflammatory, analgesic, and anticancer activities. The chirality of this compound makes it a valuable precursor for the enantioselective synthesis of complex molecules, allowing for the development of drugs with improved potency and reduced side effects.

One of the key applications of this intermediate is in asymmetric Diels-Alder reactions, where it can act as a chiral dienophile. The resulting cycloadducts, which are dicarboximide derivatives, have shown promising potential as anticancer agents. These compounds can induce apoptosis in cancer cells through the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

These application notes provide an overview of the use of this compound in the synthesis of dicarboximide-based anticancer agents, including quantitative data on their cytotoxic activity, a detailed experimental protocol for a representative Diels-Alder reaction, and a description of the relevant signaling pathways.

Data Presentation: Cytotoxicity of Dicarboximide Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various dicarboximide derivatives synthesized through Diels-Alder reactions, demonstrating their potential as anticancer agents.

Compound IDCell LineCancer TypeIC₅₀ (µM)Citation
2c K562Chronic Myelogenous Leukemia3.5 ± 0.3[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia2.1 ± 0.2[1]
HeLaCervical Cancer4.8 ± 0.5[1]
2d K562Chronic Myelogenous Leukemia4.2 ± 0.4[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia2.9 ± 0.3[1]
HeLaCervical Cancer5.5 ± 0.6[1]
3c K562Chronic Myelogenous Leukemia5.1 ± 0.4[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia3.8 ± 0.3[1]
HeLaCervical Cancer6.2 ± 0.7[1]
3d K562Chronic Myelogenous Leukemia6.3 ± 0.5[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia4.5 ± 0.4[1]
HeLaCervical Cancer7.1 ± 0.8[1]

Experimental Protocols

Representative Protocol for the Asymmetric Diels-Alder Reaction:

This protocol describes a general procedure for the Lewis acid-catalyzed asymmetric Diels-Alder reaction between a chiral N-substituted hydroxymaleimide, such as this compound, and a suitable diene to yield a chiral dicarboximide intermediate.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, isoprene)

  • Lewis Acid Catalyst (e.g., diethylaluminum chloride (Et₂AlCl) or a chiral oxazaborolidine)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice/water bath.

  • Addition of Lewis Acid and Diene:

    • To the cooled solution, slowly add the Lewis acid catalyst (e.g., 1.1 to 1.5 equivalents of a 1 M solution of Et₂AlCl in hexanes) via syringe. Stir the mixture for 15-30 minutes at the same temperature.

    • Add the diene (typically 2-3 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the specific reactants and catalyst used.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Dicarboximide-Induced Apoptosis:

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis, or programmed cell death. In response to cellular stress, such as that induced by certain anticancer drugs, the JNK pathway is activated. This activation can lead to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn can upregulate the expression of pro-apoptotic proteins. Additionally, JNK can directly phosphorylate members of the Bcl-2 family of proteins, modulating their activity to favor apoptosis. The dicarboximide derivatives synthesized from this compound have been shown to activate this pathway, contributing to their anticancer effects.

JNK_Signaling_Pathway extracellular_stimuli Dicarboximide (Anticancer Agent) jnkk MAPKKs (e.g., MKK4/7) extracellular_stimuli->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun bcl2_family Bcl-2 Family (e.g., Bim, Bad) jnk->bcl2_family ap1 AP-1 cjun->ap1 pro_apoptotic_genes Pro-apoptotic Gene Expression ap1->pro_apoptotic_genes apoptosis Apoptosis pro_apoptotic_genes->apoptosis bcl2_family->apoptosis

Caption: JNK signaling pathway in dicarboximide-induced apoptosis.

p38 MAPK Signaling Pathway in Dicarboximide-Induced Apoptosis:

Similar to the JNK pathway, the p38 mitogen-activated protein kinase (MAPK) pathway is another stress-activated signaling cascade that plays a crucial role in apoptosis. Upon activation by cellular stressors, including chemotherapeutic agents, p38 MAPK can phosphorylate and activate a variety of downstream effectors. These include transcription factors that regulate the expression of genes involved in cell death and survival, as well as other kinases and proteins that directly influence the apoptotic machinery. The activation of the p38 MAPK pathway by dicarboximide derivatives represents another mechanism through which these compounds exert their anticancer activity.

p38_MAPK_Signaling_Pathway extracellular_stimuli Dicarboximide (Anticancer Agent) mapkkks MAPKKKs (e.g., ASK1, TAK1) extracellular_stimuli->mapkkks mapkks MAPKKs (e.g., MKK3/6) mapkkks->mapkks p38 p38 MAPK mapkks->p38 transcription_factors Transcription Factors (e.g., p53, ATF2) p38->transcription_factors pro_apoptotic_proteins Pro-apoptotic Proteins (e.g., Bax) p38->pro_apoptotic_proteins transcription_factors->pro_apoptotic_proteins apoptosis Apoptosis pro_apoptotic_proteins->apoptosis

Caption: p38 MAPK signaling pathway in dicarboximide-induced apoptosis.

Experimental Workflow for Synthesis and Evaluation of Dicarboximide Derivatives:

The following diagram illustrates a typical workflow for the synthesis of dicarboximide pharmaceutical intermediates using this compound and their subsequent biological evaluation.

Experimental_Workflow start Start: (S)-(-)-2-Hydroxy- N-methylsuccinimide & Diene da_reaction Asymmetric Diels-Alder Reaction start->da_reaction purification Purification (Column Chromatography) da_reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity_assay->pathway_analysis end End: Lead Compound Identification pathway_analysis->end

Caption: Workflow for synthesis and evaluation of dicarboximides.

References

Application Notes and Protocols for Asymmetric Catalysis with Succinimide-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for asymmetric catalysis utilizing succinimide-based ligands. Detailed protocols for ligand synthesis, catalyst preparation, the catalytic reaction, and product analysis are presented to facilitate the application of this versatile class of ligands in enantioselective synthesis.

Overview of Succinimide-Based Ligands in Asymmetric Catalysis

Succinimide derivatives have emerged as privileged scaffolds in the design of chiral ligands and organocatalysts for a variety of asymmetric transformations. Their rigid cyclic structure allows for a well-defined positioning of catalytic and stereodirecting groups, leading to high levels of enantioselectivity in reactions such as Michael additions, Mannich reactions, and cycloadditions. These ligands are often employed in organocatalysis, where they can act as Brønsted acids, Brønsted bases, or hydrogen-bond donors to activate substrates and control the stereochemical outcome of the reaction.

Key Experimental Protocols

This section details the step-by-step procedures for the synthesis of a representative N-aryl succinimide ligand, the preparation of a bifunctional squaramide organocatalyst derived from a succinimide precursor, a general protocol for an asymmetric Michael addition, and the analysis of the reaction products.

Protocol for the Synthesis of N-Aryl Succinimide Ligands

This protocol describes the synthesis of N-aryl itaconimides, which can serve as precursors or ligands themselves.[1]

Materials:

  • Primary aromatic amine

  • Itaconic anhydride

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the primary aromatic amine (1.0 equiv.) in toluene.

  • Add itaconic anhydride (1.1 equiv.) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl itaconimide.

Protocol for the Preparation of a Chiral Squaramide Organocatalyst

This protocol outlines the synthesis of a C2-symmetric chiral squaramide catalyst, a powerful tool in asymmetric hydrogen-bond donor catalysis.[2][3][4][5]

Materials:

  • Dimethyl squarate or 3,4-diethoxycyclobut-3-ene-1,2-dione

  • Chiral diamine (e.g., a derivative of 1,2-diaminocyclohexane)

  • Methylene chloride (CH₂Cl₂) or other suitable solvent

Procedure:

  • Dissolve the chiral diamine (2.0 equiv.) in CH₂Cl₂ in a round-bottom flask.

  • Add dimethyl squarate (1.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the precipitation of the product.

  • The reaction is typically complete within a few hours.

  • The resulting disubstituted squaramide often precipitates out of the solution and can be isolated by filtration.

  • Wash the solid product with cold solvent and dry under vacuum to obtain the pure chiral squaramide catalyst. Due to its low solubility in many organic solvents, this catalyst can often be used without further purification and is potentially recyclable.[3][5]

General Protocol for Asymmetric Michael Addition

This protocol provides a general procedure for the asymmetric Michael addition of an α-alkylidene succinimide to a nitroalkene, a common application of succinimide-based ligands in organocatalysis.[6][7][8]

Materials:

  • α-Alkylidene succinimide (1.0 equiv.)

  • Nitroalkene (e.g., β-nitrostyrene) (1.2 equiv.)

  • Chiral squaramide organocatalyst (1-10 mol%)

  • Toluene or other suitable solvent

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a vial equipped with a magnetic stir bar, add the α-alkylidene succinimide, the nitroalkene, and the chiral squaramide catalyst.

  • Add the solvent (e.g., toluene) to achieve a desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired succinimide derivative.

Protocol for Product Analysis by Chiral HPLC

Determining the enantiomeric excess (ee) of the product is crucial for evaluating the success of an asymmetric reaction.[9]

Materials:

  • Purified product from the catalytic reaction

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral stationary phase (CSP) HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Development: Select a suitable chiral stationary phase column. A screening of different columns and mobile phase compositions (e.g., varying ratios of hexane and isopropanol) may be necessary to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the chiral HPLC column and run the analysis.

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation

The following tables summarize typical quantitative data obtained from asymmetric Michael addition reactions using succinimide-based organocatalysts.

Table 1: Asymmetric Michael Addition of α-Alkylidene Succinimides to Nitrostyrenes [6]

EntryCatalyst Loading (mol%)Time (h)Yield (%)dree (%)
1102495>99:198
253692>99:197
31728598:295

Table 2: Influence of Solvent on the Asymmetric Michael Addition

EntrySolventTime (h)Yield (%)dree (%)
1Toluene2495>99:198
2CH₂Cl₂249097:396
3THF488895:592
4Hexane727590:1085

Visualization of Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for an asymmetric catalysis experiment and a plausible catalytic cycle for a squaramide-catalyzed Michael addition.

experimental_workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification Ligand_Synth Ligand Synthesis (e.g., N-Aryl Succinimide) Catalyst_Prep Catalyst Preparation (e.g., Chiral Squaramide) Ligand_Synth->Catalyst_Prep Reaction_Setup Reaction Setup (Substrates, Catalyst, Solvent) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, or LC) Reaction_Setup->Reaction_Monitoring Workup Work-up Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization ee_Determination ee Determination (Chiral HPLC) Purification->ee_Determination

Caption: General experimental workflow for asymmetric catalysis.

catalytic_cycle Catalyst Chiral Squaramide Catalyst Intermediate1 [Catalyst-Substrate1-Substrate2] Transition State Catalyst->Intermediate1 H-bonding Substrate1 α-Alkylidene Succinimide Substrate1->Intermediate1 Substrate2 Nitroalkene Substrate2->Intermediate1 Product Chiral Product Product->Catalyst Product Release Intermediate1->Product C-C Bond Formation

Caption: Plausible catalytic cycle for a squaramide-catalyzed reaction.

References

Application Notes and Protocols: Rh-Catalyzed Asymmetric Transfer Hydrogenation of Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimides, a critical transformation for the synthesis of chiral succinimides. Chiral succinimide moieties are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The methodologies described herein offer an efficient and highly stereoselective route to these valuable building blocks, facilitating drug discovery and development programs.

Introduction

The enantioselective reduction of prochiral maleimides to the corresponding chiral succinimides is a powerful tool in synthetic organic chemistry. Rhodium-based catalysts, in conjunction with chiral ligands, have emerged as the premier catalysts for this transformation, affording high yields and exceptional levels of enantioselectivity. This method is characterized by its operational simplicity, broad substrate scope, and functional group tolerance, making it amenable to the synthesis of complex molecules.

Recent advancements have led to the development of highly efficient catalytic systems, such as those employing bisphosphine-thiourea ligands (e.g., ZhaoPhos), which demonstrate remarkable activity and selectivity under mild reaction conditions. These catalysts are capable of promoting the asymmetric transfer hydrogenation of a diverse range of 3-substituted and N-substituted maleimides, providing access to a rich library of chiral succinimide derivatives. The resulting products can be further elaborated to construct key intermediates for pharmaceuticals, such as the hypoglycemic drug mitiglinide.[1]

Reaction Principle and Mechanism

The Rh-catalyzed asymmetric transfer hydrogenation of maleimides typically involves the use of a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral rhodium catalyst. The generally accepted mechanism proceeds through a series of steps involving the coordination of the maleimide substrate to the chiral Rh-hydride complex. The stereochemical outcome of the reaction is dictated by the facial selectivity of the hydride transfer from the rhodium center to the double bond of the coordinated maleimide. The chiral ligand environment around the rhodium atom creates a sterically and electronically biased pocket that favors the approach of the substrate from one face, leading to the preferential formation of one enantiomer of the succinimide product.

Two primary mechanistic pathways have been proposed for Rh-catalyzed asymmetric hydrogenation: the unsaturated mechanism and the dihydride mechanism. In the context of maleimide reduction, the specific pathway can be influenced by the nature of the catalyst and the reaction conditions.

Quantitative Data Summary

The following tables summarize the performance of various Rh-catalyzed systems in the asymmetric transfer hydrogenation of N-substituted maleimides.

Table 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of N-Aryl Maleimides[2][3]
EntryN-Substituent (Ar)ProductConv. (%)Yield (%)ee (%)
1Phenyl2a>999999
22-Methylphenyl2b>999899
33-Methylphenyl2c>999999
44-Methylphenyl2d>999899
54-Methoxyphenyl2e>999799
64-Chlorophenyl2f>999999
74-Bromophenyl2g>999899
84-Fluorophenyl2h>999999
91-Naphthyl2i>999699
102-Naphthyl2j>999799

Reaction Conditions: Maleimide (0.1 mmol), [Rh(cod)Cl]₂ (0.5 mol%), ZhaoPhos L1 (1.1 mol%), in Toluene (1.0 mL) under H₂ (10 atm) at 35 °C for 12 h.

Table 2: Rh-Catalyzed Stereodivergent Asymmetric Transfer Hydrogenation of 3-Hydroxy-4-substituted Maleimides[4][5]
EntryRProductAdditiveYield (%)dree (%)
1Phsyn-3aEt₃N (0.1 equiv)98>99:1>99
2Phanti-3aEt₃N (2.0 equiv)951:99>99
34-MeC₆H₄syn-3bEt₃N (0.1 equiv)97>99:1>99
44-MeC₆H₄anti-3bEt₃N (2.0 equiv)961:99>99
54-FC₆H₄syn-3cEt₃N (0.1 equiv)99>99:1>99
64-FC₆H₄anti-3cEt₃N (2.0 equiv)941:99>99
72-Thienylsyn-3dEt₃N (0.1 equiv)96>99:1>99
82-Thienylanti-3dEt₃N (2.0 equiv)921:99>99
9Mesyn-3eEt₃N (0.1 equiv)95>99:198
10Meanti-3eEt₃N (2.0 equiv)911:9998

Reaction Conditions: Maleimide (0.1 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), (S,S)-Ts-DPENH (1.0 mol%), HCOOH/Et₃N (5:2) in CH₂Cl₂ at 25 °C for 24 h.

Experimental Protocols

Protocol 1: General Procedure for Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of N-Aryl Maleimides[2][3]
  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (0.5 mol%) and the chiral bisphosphine-thiourea ligand ZhaoPhos (1.1 mol%) in toluene (0.5 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a dried Schlenk tube is added the N-aryl maleimide substrate (0.1 mmol). The pre-formed catalyst solution is then transferred to this tube, followed by the addition of toluene (0.5 mL).

  • Hydrogenation: The Schlenk tube is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 10 atm.

  • Reaction Monitoring: The reaction mixture is stirred at 35 °C for 12 hours. The conversion is monitored by TLC or GC analysis.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired chiral succinimide.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Rh-Catalyzed Stereodivergent Asymmetric Transfer Hydrogenation of 3-Hydroxy-4-substituted Maleimides[4][5]
  • Catalyst Preparation: In a glovebox, a mixture of [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (S,S)-Ts-DPENH (1.0 mol%) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a dried vial is added the 3-hydroxy-4-substituted maleimide (0.1 mmol), followed by the addition of the pre-formed catalyst solution.

  • Additive and Hydrogen Source: The specified amount of triethylamine (Et₃N) is added, followed by the addition of the formic acid/triethylamine (5:2) azeotrope as the hydrogen source.

  • Reaction: The vial is sealed and the reaction mixture is stirred at 25 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Diastereomeric Ratio and Enantiomeric Excess Determination: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis catalyst_precursor [Rh(cod)Cl]₂ mix_catalyst Stir at RT catalyst_precursor->mix_catalyst ligand Chiral Ligand (e.g., ZhaoPhos) ligand->mix_catalyst solvent_prep Solvent (e.g., Toluene) solvent_prep->mix_catalyst active_catalyst Active Chiral Rh Catalyst mix_catalyst->active_catalyst active_catalyst_input Active Catalyst active_catalyst->active_catalyst_input substrate Maleimide Substrate reaction_vessel Reaction Vessel substrate->reaction_vessel active_catalyst_input->reaction_vessel h2_source H₂ Source (H₂ gas or HCOOH/Et₃N) h2_source->reaction_vessel reaction_conditions Stir at specified T & P reaction_vessel->reaction_conditions crude_product Crude Product Mixture reaction_conditions->crude_product crude_product_input Crude Product crude_product->crude_product_input purification Purification (Column Chromatography) pure_product Pure Chiral Succinimide purification->pure_product crude_product_input->purification analysis Analysis (NMR, HPLC) pure_product->analysis final_data Yield, dr, ee analysis->final_data reaction_mechanism catalyst [Rh]-H (Chiral Catalyst) intermediate Rh-Maleimide Complex catalyst->intermediate + Maleimide maleimide Prochiral Maleimide maleimide->intermediate hydride_transfer Diastereoselective Hydride Transfer intermediate->hydride_transfer product_complex Rh-Product Complex hydride_transfer->product_complex product Chiral Succinimide product_complex->product - [Rh] catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst + H₂ Source

References

Application Notes and Protocols for (S)-(-)-2-Hydroxy-N-methylsuccinimide in Proteomics and Related Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-2-Hydroxy-N-methylsuccinimide, also known as (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, is a chiral biochemical.[1] While commercially available and noted as a useful tool for proteomics research, a review of current scientific literature indicates that its direct application in mainstream proteomics methodologies—such as protein labeling, cross-linking, or enrichment—is not well-documented. Instead, its primary and well-established role is in the field of toxicology and occupational health as a key metabolite of N-methyl-2-pyrrolidone (NMP). NMP is a widely used industrial solvent, and monitoring its metabolites is crucial for assessing exposure levels in occupational settings.[2][3]

This document provides detailed application notes and protocols for the use of 2-Hydroxy-N-methylsuccinimide (2-HMSI), the racemate which includes the (S)-enantiomer, as a biomarker of NMP exposure. The analytical methods described, such as gas chromatography-mass spectrometry (GC-MS), are standard techniques in metabolomics, a field closely related to proteomics that focuses on the comprehensive analysis of small molecules.

Metabolic Pathway of N-methyl-2-pyrrolidone (NMP) to 2-Hydroxy-N-methylsuccinimide (2-HMSI)

N-methyl-2-pyrrolidone (NMP) is metabolized in the body into several compounds, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). The detection of these metabolites in biological fluids like urine and plasma serves as a reliable indicator of NMP exposure.[2]

NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Metabolism MSI N-methylsuccinimide (MSI) HNMP->MSI Metabolism HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Metabolism

Metabolic conversion of NMP to its key metabolites.

Application: Biomarker for NMP Exposure

The primary application of 2-HMSI is its use as a biomarker for monitoring human exposure to NMP. Due to its pharmacokinetic properties, 2-HMSI in urine and plasma can be used to assess exposure over a period of several days.[2] The analytical methods for its quantification are sensitive and specific, providing reliable data for occupational health assessments.

Quantitative Data Summary

The following table summarizes the analytical parameters for the determination of 2-HMSI in human urine using gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization.

ParameterValueReference
Analyte 2-hydroxy-N-methylsuccinimide (2-HMSI)[3]
Matrix Human Urine[3]
Analytical Method GC-MS[3]
Extraction Recovery ~30%[3]
Intra-day Precision 4-8% (at 2 and 20 µg/mL)[3]
Between-day Precision 6-7% (at 2 and 20 µg/mL)[3]
Limit of Detection 0.2 µg/mL[3]

Experimental Protocols

Protocol 1: Determination of 2-Hydroxy-N-methylsuccinimide (2-HMSI) in Human Urine by GC-MS

This protocol describes a method for the quantitative analysis of 2-HMSI in urine samples, adapted from established procedures for monitoring NMP metabolites.[3]

Materials:

  • This compound (as a standard)

  • Urine samples

  • C8 solid-phase extraction (SPE) columns

  • Ethyl acetate

  • Methanol

  • bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Use the supernatant for the subsequent extraction steps.

  • Solid-Phase Extraction (SPE):

    • Condition a C8 SPE column according to the manufacturer's instructions.

    • Load the urine sample onto the conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute 2-HMSI from the column using a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).[3]

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.

    • Incubate the mixture at 100°C for 1 hour to ensure complete derivatization of the hydroxyl group.[3]

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in ethyl acetate.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the derivatized 2-HMSI from other components.

    • The mass spectrometer should be operated in a suitable mode (e.g., electron impact ionization) for the detection and quantification of the target analyte.[3]

  • Quantification:

    • Prepare a calibration curve using standard solutions of derivatized this compound.

    • Quantify the amount of 2-HMSI in the urine samples by comparing their peak areas to the calibration curve.

cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge supernatant Supernatant centrifuge->supernatant spe C8 Solid-Phase Extraction supernatant->spe elution Elution (Ethyl Acetate/Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation derivatization Derivatization with BSTFA (100°C, 1 hr) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms quant Quantification gcms->quant

Workflow for the analysis of 2-HMSI in urine.

While this compound may have potential applications in broader chemical synthesis, its current documented use relevant to the life sciences is as a biomarker for NMP exposure. The provided protocol outlines a robust and sensitive method for its quantification in biological samples, which is essential for toxicology and occupational health monitoring. Researchers in proteomics and related fields should be aware of this primary application when considering the use of this compound. Further research may uncover novel applications of this molecule in proteomics, but such uses are not yet established in the scientific literature.

References

Determining Enantiomeric Purity: Application Notes and Protocols for Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the fields of chemistry, pharmacology, and materials science. The stereochemistry of a molecule can profoundly influence its biological activity, toxicity, and physical properties. This document provides detailed application notes and experimental protocols for the most common and robust methods used to determine the enantiomeric excess of chiral alcohols and amines, two classes of compounds frequently encountered in drug discovery and asymmetric synthesis.

Introduction to Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral sample.[1] It quantifies the degree to which one enantiomer is present in greater abundance than the other in a mixture. It is expressed as a percentage and can be calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] Accurate determination of ee is crucial for regulatory approval of chiral drugs and for optimizing asymmetric synthetic routes.[2]

Analytical Techniques for ee Determination

Several analytical techniques are employed to determine enantiomeric excess, each with its own advantages and limitations. The primary methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and optical methods.[1][3]

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for separating enantiomers, allowing for their individual quantification.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC is a versatile method applicable to a broad range of alcohols and amines.[4] Separation occurs based on the differential interactions between the enantiomers and the chiral stationary phase.[4]

Key Features:

  • High Accuracy and Precision: Capable of providing highly accurate and reproducible results.

  • Wide Applicability: A vast array of commercially available chiral columns allows for the separation of a wide variety of analytes.[4][5]

  • Method Development: Optimization of mobile phase composition and column selection is often required to achieve baseline separation.[1]

Table 1: Comparison of Common Chiral HPLC Stationary Phases for Alcohols and Amines

Chiral Stationary Phase (CSP) TypeCommon Trade NamesApplicable AnalytesTypical Mobile PhasesKey Advantages
Polysaccharide-based (coated)Chiralcel® OD, Chiralpak® ADAromatic alcohols, amines, amino alcoholsNormal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water/BufferBroad enantioselectivity, robust.[4]
Polysaccharide-based (covalently-bound)Chiralpak® IA, IB, ICSimilar to coated phasesWider range of organic solvents possible (THF, MTBE, etc.)Increased solvent compatibility.[5]
Pirkle-type (brush-type)α-Burke II, Whelk-O 1Aromatic alcohols, amines, compounds with π-acidic or π-basic groupsNormal Phase: Hexane/IsopropanolGood for underivatized analytes.[6]
Cyclodextrin-basedSUMICHIRAL™ OA-7700Chiral amines and amino alcoholsReversed Phase: Phosphate buffer/Methanol or AcetonitrileExcellent for polar and basic analytes.[7]
Crown Ether-basedChiroSil®Primary amines, amino acids, amino alcoholsMethanol/Water with acid modifierHigh efficiency for primary amines.[5]

Chiral GC is suitable for volatile and thermally stable alcohols and amines.[3] Analytes are often derivatized to improve their volatility and chromatographic behavior.

Key Features:

  • High Resolution: Capillary columns provide excellent separation efficiency.

  • Sensitivity: Highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometer (MS) can be used.

  • Derivatization: Often required for polar analytes like amines and alcohols to improve volatility and peak shape.[8][9]

Table 2: Common Chiral GC Columns and Derivatization Reagents

Chiral Stationary Phase (CSP)Common Trade NamesApplicable Analytes (after derivatization)Common Derivatizing Agents
Derivatized CyclodextrinsAstec® CHIRALDEX®, Supelco® DEX™Alcohols, amines, amino alcohols, diolsAcetic anhydride, Trifluoroacetic anhydride (TFAA), Isopropyl isocyanate
Chirasil-ValChirasil-ValAmino acid derivatives, some aminesN-trifluoroacetyl methyl esters
Oligoproline-based CSPs(Custom)Aromatic alcohols (underivatized), aromatic and aliphatic aminesTrifluoroacetic anhydride, Isopropyl isocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining enantiomeric excess.[1] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation, resulting in separate signals for each enantiomer.[10]

CDAs are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, creating a pair of diastereomers.[11] These diastereomers have distinct NMR spectra, and the ratio of their signal integrals corresponds to the enantiomeric ratio of the original analyte.

Key Features:

  • Clear Signal Separation: Often provides well-resolved signals, especially with heteroatom NMR (e.g., ¹⁹F, ³¹P, ⁷⁷Se).[10][12]

  • Structural Information: Can sometimes be used to determine the absolute configuration of the analyte.[13]

  • Potential for Kinetic Resolution: The reaction with the CDA could potentially favor one enantiomer, leading to inaccurate results.

Table 3: Common Chiral Derivatizing Agents for Alcohols and Amines

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomerKey NMR Nucleus for Analysis
Mosher's Acid (MTPA) and MPAAlcohols, AminesEsters, Amides¹H, ¹⁹F
α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA)Primary AlcoholsEsters¹⁹F
Selenium-based reagentsAlcohols, AminesSelenoesters, Selenoamides⁷⁷Se
2-Fluorobenzoyl chlorideAmines, AlcoholsAmides, Esters¹⁹F

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[1] This interaction leads to chemical shift differences between the enantiomers in the NMR spectrum.

Key Features:

  • Non-destructive: The analyte can be recovered after the measurement.

  • Simple Sample Preparation: Often involves simply mixing the analyte and CSA in an NMR tube.

  • Signal Overlap: The chemical shift differences can be small, leading to signal overlap, especially in complex molecules.

Table 4: Common Chiral Solvating Agents for Alcohols and Amines

Chiral Solvating Agent (CSA)Analyte Functional GroupKey Interactions
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolAlcohols, AminesHydrogen bonding, π-π stacking
1,1'-Bi-2-naphthol (BINOL) and derivativesAmino alcohols, Carboxylic acidsHydrogen bonding, steric interactions
Pirkle's AlcoholAmines, Alcoholsπ-π stacking, hydrogen bonding
1,1′-Binaphthyl-2,2′-diyl hydrogen phosphateAminesIon pairing, hydrogen bonding
Optical Methods

Optical methods, including colorimetric and fluorometric assays, offer rapid and often high-throughput alternatives for ee determination.[14] These methods typically rely on a chiral sensor that exhibits a change in its optical properties upon selective interaction with one enantiomer of the analyte.

Key Features:

  • High-Throughput Screening: Amenable to plate-based formats for rapid screening of many samples.[15]

  • Sensitivity: Can be highly sensitive, requiring only small amounts of sample.[16]

  • Method Development: Requires the design or selection of a specific sensor for the target analyte.

Table 5: Examples of Optical Methods for ee Determination

MethodPrincipleApplicable Analytes
Colorimetric Assays A chiral sensor undergoes a color change upon binding to the analyte, with the magnitude of change being enantioselective.[17]Amines, amino alcohols
Fluorescence Sensing A chiral fluorophore's emission is enhanced or quenched enantioselectively upon interaction with the analyte.[16][18]Amino alcohols, diols, amines
Circular Dichroism (CD) Spectroscopy Formation of diastereomeric complexes with a chiral host can induce or alter a CD signal, which can be correlated to the ee.[19]Amines, alcohols, carboxylic acids

Experimental Protocols

Chiral HPLC Protocol

This protocol provides a general workflow for determining the enantiomeric excess of a chiral alcohol or amine using chiral HPLC.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve analyte in mobile phase (e.g., 1 mg/mL) hplc_inject Inject sample onto the column prep_sample->hplc_inject prep_mobile Prepare and degas mobile phase (e.g., Hexane/IPA) hplc_setup Equilibrate chiral column with mobile phase prep_mobile->hplc_setup hplc_setup->hplc_inject hplc_run Run isocratic or gradient elution hplc_inject->hplc_run data_detect Detect enantiomers using UV or other detector hplc_run->data_detect data_integrate Integrate peak areas of the two enantiomers data_detect->data_integrate data_calc Calculate enantiomeric excess data_integrate->data_calc

Caption: General workflow for chiral HPLC analysis.

Methodology:

  • Column Selection: Choose an appropriate chiral stationary phase based on the analyte's structure (see Table 1). A polysaccharide-based column like Chiralpak® AD-H is a good starting point for many aromatic alcohols and amines.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 254 nm for aromatic compounds).

  • Injection and Data Acquisition:

    • Inject a small volume of the sample (e.g., 10 µL) onto the column.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

NMR Spectroscopy Protocol with a Chiral Derivatizing Agent (CDA)

This protocol describes the use of Mosher's acid chloride (MTPA-Cl) to determine the ee of a chiral secondary alcohol.

G cluster_reaction Derivatization Reaction cluster_nmr NMR Analysis cluster_data Data Analysis react_mix Mix chiral alcohol, (R)-MTPA-Cl, and a base (e.g., pyridine) in an NMR tube react_react Allow the reaction to proceed to completion react_mix->react_react nmr_acquire Acquire ¹H or ¹⁹F NMR spectrum react_react->nmr_acquire nmr_identify Identify diastereomeric signals nmr_acquire->nmr_identify data_integrate Integrate the corresponding signals for each diastereomer nmr_identify->data_integrate data_calc Calculate enantiomeric excess from the integral ratio data_integrate->data_calc

Caption: Workflow for ee determination using a CDA and NMR.

Methodology:

  • Reagent Preparation: Use enantiomerically pure (R)-MTPA-Cl.

  • Sample Preparation (in an NMR tube):

    • Dissolve the chiral alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

    • Add a small excess of a non-nucleophilic base (e.g., pyridine or DMAP).

    • Add a slight excess (e.g., 1.1 equivalents) of (R)-MTPA-Cl to the solution.

  • Reaction:

    • Cap the NMR tube and gently shake to mix the reagents.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

    • Carefully integrate these signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting alcohol.

NMR Spectroscopy Protocol with a Chiral Solvating Agent (CSA)

This protocol outlines the determination of ee for a chiral amine using a chiral solvating agent.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_mix Dissolve chiral amine and CSA (e.g., (R)-BINOL) in an NMR tube with deuterated solvent nmr_equilibrate Allow the sample to equilibrate prep_mix->nmr_equilibrate nmr_acquire Acquire ¹H NMR spectrum nmr_equilibrate->nmr_acquire nmr_identify Identify enantiomerically resolved signals nmr_acquire->nmr_identify data_integrate Integrate the resolved signals nmr_identify->data_integrate data_calc Calculate enantiomeric excess from the integral ratio data_integrate->data_calc

Caption: Workflow for ee determination using a CSA and NMR.

Methodology:

  • CSA Selection: Choose a suitable CSA, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL), that is known to interact with the target amine.

  • Sample Preparation:

    • Dissolve a known amount of the chiral amine (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Add an appropriate amount of the CSA (the optimal molar ratio of analyte to CSA may need to be determined, but a 1:1 ratio is a good starting point).

  • NMR Acquisition:

    • Gently shake the NMR tube to ensure thorough mixing.

    • Acquire a high-resolution ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize signal resolution.

  • Data Analysis:

    • Identify a proton in the analyte that shows baseline separation for the two enantiomers.

    • Integrate the two resolved signals.

    • The ratio of the integrals gives the enantiomeric ratio of the amine.

Conclusion

The choice of method for determining the enantiomeric excess of alcohols and amines depends on several factors, including the nature of the analyte, the required accuracy and precision, sample availability, and the availability of instrumentation. Chiral chromatography, particularly HPLC, is often the gold standard due to its accuracy and broad applicability. NMR spectroscopy offers a non-destructive alternative that can provide rapid results, especially with the use of appropriate chiral derivatizing or solvating agents. Optical methods are emerging as powerful tools for high-throughput screening applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: (S)-(-)-2-Hydroxy-N-methylsuccinimide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing diastereomeric excess in reactions involving the chiral auxiliary, (S)-(-)-2-Hydroxy-N-methylsuccinimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a chiral compound employed in asymmetric synthesis to control the stereochemical outcome of a reaction.[1] By temporarily attaching this enantiomerically pure auxiliary to a prochiral substrate, a chiral environment is created, which directs the formation of one diastereomer over the other in subsequent reactions.[1] Its rigid succinimide ring and the stereogenic center at the 2-position provide effective facial shielding, leading to predictable stereochemical control. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse.

Q2: What are the key factors influencing diastereomeric excess (d.e.) in reactions with this auxiliary?

Several factors are crucial for achieving high diastereoselectivity:

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[2][3]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state and, consequently, the stereochemical outcome.

  • Lewis Acids: The presence of a Lewis acid can enhance the stereoselectivity by coordinating to the carbonyl groups of the succinimide, increasing its steric bulk and facial bias.

  • Nature of the Substrate and Reagents: The steric and electronic properties of the substrate and the incoming reagent play a significant role in the diastereoselective outcome.

Q3: How can I remove the this compound auxiliary after the reaction?

The method for cleaving the chiral auxiliary depends on the nature of the linkage to the product. Common methods include:

  • Hydrolysis: Basic or acidic hydrolysis can cleave ester or amide bonds.

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can be used to reductively remove the auxiliary.

  • Transesterification: Reaction with an alcohol in the presence of a suitable catalyst can be employed for ester products.

The choice of cleavage method should be carefully considered to avoid racemization or decomposition of the desired product.

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.)

Low diastereomeric excess is a common challenge in asymmetric synthesis. The following steps can help troubleshoot and improve the stereochemical outcome of your reaction.

low_de_workflow start Low Diastereomeric Excess Observed temp Optimize Reaction Temperature start->temp Lowering temperature often increases selectivity solvent Screen Different Solvents temp->solvent If d.e. is still low end Improved Diastereomeric Excess temp->end Successful Optimization lewis_acid Introduce or Change Lewis Acid solvent->lewis_acid If d.e. is still low solvent->end Successful Optimization reagent Modify Reagent or Substrate lewis_acid->reagent If d.e. is still low lewis_acid->end Successful Optimization reagent->end Successful Optimization

Caption: A stepwise approach to troubleshooting low diastereomeric excess.

Possible Cause Troubleshooting Action Expected Outcome
Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Increased diastereoselectivity as the reaction favors the lower energy transition state.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).Identification of a solvent that optimizes the transition state geometry for higher d.e.
Lack of or Weak Lewis Acid Catalysis Introduce a Lewis acid (e.g., TiCl₄, SnCl₄, ZnCl₂) or screen different Lewis acids.Enhanced facial shielding of the chiral auxiliary, leading to improved stereocontrol.[4][5]
Steric or Electronic Mismatch If possible, modify the steric bulk or electronic properties of the substrate or incoming reagent.Improved differentiation between the two faces of the prochiral center.
Issue 2: Poor Chemical Yield

Low chemical yield can be due to incomplete reaction, side reactions, or product degradation.

low_yield_workflow start Poor Chemical Yield Observed reaction_time Optimize Reaction Time start->reaction_time concentration Adjust Reagent Concentration reaction_time->concentration purification Refine Purification Method concentration->purification side_reactions Identify and Minimize Side Reactions purification->side_reactions end Improved Chemical Yield side_reactions->end

Caption: A systematic process for addressing poor chemical yield.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the diastereomeric excess in reactions involving chiral succinimide auxiliaries. The data is illustrative and based on general trends observed in asymmetric synthesis.

Table 1: Effect of Temperature on Diastereomeric Excess in a Representative Michael Addition

EntryTemperature (°C)Diastereomeric Ratio (d.r.)Diastereomeric Excess (% d.e.)
12585:1570
2092:884
3-2095:590
4-78>98:2>96

Table 2: Effect of Solvent on Diastereomeric Excess at -20 °C

EntrySolventDiastereomeric Ratio (d.r.)Diastereomeric Excess (% d.e.)
1Toluene96:492
2Dichloromethane95:590
3THF90:1080
4Diethyl Ether93:786

Table 3: Effect of Lewis Acid on Diastereomeric Excess in Toluene at -78 °C

EntryLewis Acid (1.1 eq)Diastereomeric Ratio (d.r.)Diastereomeric Excess (% d.e.)
1None92:884
2TiCl₄>99:1>98
3SnCl₄98:296
4ZnCl₂95:590

Experimental Protocols

General Protocol for a Diastereoselective Michael Addition

This protocol describes a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated system using this compound as a chiral auxiliary.

Materials:

  • N-enoyl-(S)-(-)-2-Hydroxy-N-methylsuccinimide (1.0 equiv)

  • Nucleophile (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Lewis acid (optional, 1.1 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-enoyl-(S)-(-)-2-Hydroxy-N-methylsuccinimide and dissolve in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • If using a Lewis acid, add it dropwise to the solution and stir for 15-30 minutes.

  • Slowly add the nucleophile to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

experimental_workflow start Start: Assemble Reaction dissolve Dissolve Chiral Auxiliary Conjugate in Anhydrous Solvent start->dissolve cool Cool to Desired Temperature dissolve->cool add_lewis Add Lewis Acid (Optional) cool->add_lewis add_nucleophile Add Nucleophile add_lewis->add_nucleophile monitor Monitor Reaction Progress (TLC/HPLC) add_nucleophile->monitor quench Quench Reaction monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify analyze Determine Diastereomeric Ratio purify->analyze

Caption: A typical experimental workflow for a diastereoselective Michael addition.

References

Technical Support Center: Separation of Diastereomers Formed with (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the separation of diastereomers formed with (S)-(-)-2-Hydroxy-N-methylsuccinimide. This guide provides answers to frequently asked questions and solutions to common issues encountered during the derivatization and chromatographic separation of your chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for separating enantiomers?

A1: this compound is a chiral derivatizing agent (CDA). When a racemic mixture of a chiral compound (containing both R and S enantiomers) is reacted with an enantiomerically pure CDA like this compound, it forms a mixture of diastereomers (e.g., R-S and S-S). Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical and chemical properties.[1][2] This difference allows for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase.[3][4][5]

Q2: What functional groups in my analyte can react with this compound?

A2: The hydroxyl group of this compound can be activated or modified to react with various functional groups. Typically, the succinimide ring is first opened, and the resulting carboxylic acid can then be coupled with primary and secondary amines in your analyte to form stable amide diastereomers. The hydroxyl group can also be used to form esters with carboxylic acid analytes.

Q3: My derivatization reaction is not going to completion. What could be the issue?

A3: Incomplete derivatization can be due to several factors:

  • Stoichiometry: Ensure you are using a slight excess of the chiral derivatizing agent and any coupling reagents to drive the reaction to completion.

  • Reaction Conditions: The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.

  • Reagent Purity: The purity of your analyte, the derivatizing agent, and the solvents can significantly impact the reaction. Water is a common contaminant that can quench the reaction. Ensure all reagents and solvents are anhydrous.

  • pH: For amine derivatization, the pH of the reaction mixture is crucial. The amine must be in its free base form to be nucleophilic.

Q4: I am observing poor resolution between my diastereomer peaks in HPLC. How can I improve it?

A4: Poor resolution is a common issue in HPLC.[6][7] To improve the separation of your diastereomers, you can systematically adjust the following parameters:

  • Mobile Phase Composition: This is often the most effective parameter to optimize.[8] Small changes in the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity.

  • Organic Modifier: Switching from one organic modifier to another (e.g., methanol to acetonitrile or vice versa) can alter the selectivity of the separation.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby affecting resolution.[9]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase.[9]

  • Stationary Phase: If optimizing the mobile phase does not yield satisfactory results, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

Troubleshooting Guides

Problem 1: No or Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Column Overload Reduce the injection volume or dilute the sample.[6][10]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state.
Column Contamination Wash the column according to the manufacturer's instructions or use a guard column.[11]
Extra-column Volume Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[11]
Secondary Interactions with Stationary Phase Add a competitor (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the silica.
Problem 2: Drifting Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample. A stable baseline is indicative of equilibration.[11]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Solvent proportioning valve malfunction on the HPLC can also be a cause.[11]
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.[9][11]
Leaks in the HPLC System Check for any leaks in the pump, injector, tubing, and fittings.

Experimental Protocols

General Derivatization Protocol for an Amine Analyte

This is a general guideline and may require optimization for your specific analyte.

  • Activation of this compound (if necessary): The carboxylic acid form of the derivatizing agent is required. This may involve hydrolysis of the succinimide ring under controlled conditions if you are starting with the cyclic form for a specific synthetic route.

  • Reaction Setup: In a dry vial, dissolve your amine analyte (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Addition of Reagents: Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents) and a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equivalents).

  • Addition of CDA: Add the activated this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, filter off any precipitated urea by-product (if using DCC/EDC). The crude reaction mixture containing the diastereomers can then be diluted with the HPLC mobile phase for analysis.

General HPLC Method for Diastereomer Separation

This is a starting point for method development.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at a low percentage of B, and ramp up to a higher percentage over 20-30 minutes. A shallow gradient is often effective for separating closely eluting peaks.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the diastereomers have maximum absorbance.
Injection Volume 5-20 µL

Quantitative Data Summary

The following table presents hypothetical data for the separation of two diastereomers (Diastereomer 1 and Diastereomer 2) formed by reacting a chiral amine with this compound, under different HPLC conditions. This data is for illustrative purposes to guide your optimization process.

Condition ID Column Mobile Phase (Isocratic) Flow Rate (mL/min) Temp (°C) Retention Time (min) - Diastereomer 1 Retention Time (min) - Diastereomer 2 Resolution (Rs)
1C1860% ACN / 40% H2O1.0308.59.11.2
2C1855% ACN / 45% H2O1.03010.211.01.5
3C1855% ACN / 45% H2O0.83012.813.81.7
4C1855% ACN / 45% H2O1.0409.510.21.4
5Phenyl-Hexyl55% ACN / 45% H2O1.03011.512.82.1
6C1870% MeOH / 30% H2O1.0309.810.51.3

ACN = Acetonitrile, MeOH = Methanol, H2O = Water (with 0.1% Formic Acid)

Visualizations

experimental_workflow racemic_analyte Racemic Analyte (R and S enantiomers) derivatization Derivatization Reaction racemic_analyte->derivatization cda (S)-(-)-2-Hydroxy- N-methylsuccinimide cda->derivatization diastereomers Mixture of Diastereomers (R-S and S-S) derivatization->diastereomers hplc HPLC Separation (Achiral Column) diastereomers->hplc separation Separated Diastereomers hplc->separation analysis Quantification and/or Isolation separation->analysis

Caption: Experimental workflow for diastereomeric separation.

troubleshooting_workflow start Poor Peak Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase - Adjust organic/aqueous ratio - Try different organic modifier start->mobile_phase good_resolution Good Resolution (Rs >= 1.5) mobile_phase->good_resolution Improved? flow_temp Adjust Flow Rate and/or Column Temperature mobile_phase->flow_temp No end Problem Solved good_resolution->end flow_temp->good_resolution Improved? change_column Try a Different Stationary Phase flow_temp->change_column No change_column->good_resolution Improved? change_column->end Yes

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Optimizing Coupling Reactions with (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data, quantitative comparisons, or detailed protocols for the use of (S)-(-)-2-Hydroxy-N-methylsuccinimide in coupling reactions. The following troubleshooting guides and FAQs are based on the well-established principles of amide bond formation using the parent compound, N-hydroxysuccinimide (NHS), and related coupling additives. The presence of the 2-hydroxy and N-methyl groups in the target molecule may influence reaction kinetics, solubility, and side product profiles; therefore, the provided information should be considered a general guide, and empirical optimization for your specific application is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound in a coupling reaction?

A1: Based on the chemistry of similar N-hydroxysuccinimide (NHS) compounds, this compound is expected to function as an additive in carbodiimide-mediated coupling reactions. Its primary role is to react with a carboxylic acid that has been activated by a coupling agent (like DCC or EDC) to form an active ester intermediate. This active ester is more stable than the initial O-acylisourea intermediate and is less prone to side reactions, such as racemization.[1] The active ester then reacts with a primary amine to form a stable amide bond.

Q2: What are the common coupling agents used to activate a carboxylic acid for reaction with an NHS-like additive?

A2: A variety of carbodiimide and onium salt coupling reagents are commonly used. The choice of reagent can significantly impact reaction efficiency and the extent of side reactions. Some common coupling agents include:

  • Carbodiimides:

    • Dicyclohexylcarbodiimide (DCC)

    • Diisopropylcarbodiimide (DIC)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Onium Salts (Phosphonium and Aminium/Uronium):

    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

Q3: What solvents and bases are typically recommended for these coupling reactions?

A3: The choice of solvent and base is critical for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of reactants and to avoid hydrolysis of the active ester intermediate. Common choices include:

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Bases: A non-nucleophilic organic base is often added to neutralize any acid formed during the reaction and to ensure the amine component is in its free base form. Commonly used bases include:

    • N,N-Diisopropylethylamine (DIPEA)

    • Triethylamine (TEA)

    • N-Methylmorpholine (NMM)

The choice and amount of base can influence the rate of racemization, so it should be used judiciously.

Troubleshooting Guides

Q4: I am observing a low yield in my coupling reaction. What are the potential causes and how can I troubleshoot this?

A4: Low coupling yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Activation of the Carboxylic Acid:

    • Solution: Ensure your coupling agent is fresh and has been stored under anhydrous conditions. Consider increasing the equivalents of the coupling agent and this compound (typically 1.1-1.5 equivalents of each relative to the carboxylic acid).

  • Hydrolysis of the Active Ester:

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Poor Nucleophilicity of the Amine:

    • Solution: Ensure the amine is in its free base form. If you started with an amine salt (e.g., hydrochloride), add at least one equivalent of a non-nucleophilic base like DIPEA or TEA.

  • Steric Hindrance:

    • Solution: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent like HATU.

  • Suboptimal pH:

    • Solution: While not always measured, the reaction pH is crucial. For NHS-ester couplings, a slightly basic pH (around 7.5-8.5) is generally optimal for the reaction with the amine.

Q5: I am concerned about racemization of my chiral carboxylic acid. How can I minimize this side reaction?

A5: Racemization is a common concern, especially in peptide synthesis. The use of an N-hydroxy additive like this compound is the first step in prevention. Further measures include:

  • Choice of Additive: While data for this compound is unavailable, additives like 1-hydroxy-7-azabenzotriazole (HOAt) are known to be superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization due to their electronic properties.

  • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid prolonged heating.

  • Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as strong bases can promote racemization.

  • Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine.

Q6: What are other potential side reactions and how can they be avoided?

A6: Besides racemization, other side reactions can occur:

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate rearranges instead of reacting with the N-hydroxy additive.

    • Solution: The addition of this compound should trap the O-acylisourea and minimize this side reaction.

  • Reaction with the Hydroxyl Group: The 2-hydroxy group on this compound could potentially be acylated.

    • Solution: This is a potential pathway that may be specific to this reagent. If suspected, careful monitoring of the reaction by LC-MS may be necessary to identify byproducts. Using stoichiometric amounts of the carboxylic acid and coupling agent may minimize this.

  • Guanidinylation of the Amine: This can occur when using aminium/uronium-based coupling reagents (e.g., HBTU, HATU) in excess.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine. Avoid a large excess of the coupling reagent.

Data Presentation

Since no quantitative data is available for this compound, the following table provides a qualitative comparison of common coupling agents used for the formation of active esters.

Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive, effectiveByproduct (DCU) is poorly soluble, can be difficult to remove
EDC CarbodiimideWater-soluble, byproduct is easily removed by aqueous extractionCan be less effective for sterically hindered couplings
HBTU/HATU Aminium/UroniumFast reaction rates, high yieldsCan cause guanidinylation of the amine if used in excess
PyBOP PhosphoniumGood for sterically hindered couplings, no guanidinylationByproducts can sometimes be difficult to remove

Experimental Protocols

The following is a general protocol for a carbodiimide-mediated coupling reaction using an N-hydroxy additive. This should be optimized for your specific substrates.

General Protocol for Amide Bond Formation

  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC or DIC, 1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.

  • Coupling: To the activated carboxylic acid solution, add the amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Amide Bond Formation cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_reaction 4. Reaction cluster_workup 5. Work-up & Purification prep Dissolve Carboxylic Acid and this compound in Anhydrous Solvent activation Cool to 0 °C Add Coupling Agent (e.g., EDC) Stir for 15-30 min prep->activation coupling Add Amine and Base (e.g., DIPEA) activation->coupling reaction Warm to Room Temperature Stir for 2-24 h Monitor by TLC/LC-MS coupling->reaction workup Aqueous Work-up Purify by Chromatography reaction->workup

Caption: A generalized experimental workflow for amide bond formation.

troubleshooting_workflow Troubleshooting Workflow for Low Coupling Yield start Low Yield Observed check_reagents Are all reagents fresh and anhydrous? start->check_reagents replace_reagents Replace reagents and use anhydrous techniques check_reagents->replace_reagents No check_activation Is the activation step complete? check_reagents->check_activation Yes replace_reagents->check_activation optimize_activation Increase equivalents of coupling agent/additive or change to a more potent one (e.g., HATU) check_activation->optimize_activation No check_amine Is the amine in its free base form? check_activation->check_amine Yes end Yield Improved optimize_activation->end add_base Add or increase equivalents of a non-nucleophilic base (e.g., DIPEA) check_amine->add_base No check_sterics Are the substrates sterically hindered? check_amine->check_sterics Yes add_base->end optimize_conditions Increase reaction time and/or temperature check_sterics->optimize_conditions Yes check_sterics->end No optimize_conditions->end

References

Side reactions and byproduct formation in succinimide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Succinimide Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for side reactions and byproduct formation during experiments involving N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of a succinimidyl ester in bioconjugation?

The primary goal of using succinimidyl esters (NHS esters) is to form a stable amide bond with primary amines.[1] In proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2] This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: What are the most common side reactions and byproducts in succinimide derivatization?

The most prevalent side reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and the release of NHS.[1][3] This significantly reduces the conjugation efficiency. Other potential, though generally less common, side reactions include reactions with other nucleophilic amino acid residues such as:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form less stable ester bonds.[2][4]

  • Cysteine: The sulfhydryl group can react to form a labile thioester bond.[2]

  • Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported but is generally considered a minor side reaction in aqueous solutions.[2][5]

Q3: How does pH influence the outcome of the derivatization reaction?

The pH of the reaction buffer is a critical factor that dictates the balance between the desired aminolysis and competing side reactions.[1][3]

  • Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[2]

  • Optimal Range (pH 7.2 - 8.5): This range provides a good compromise where a sufficient concentration of primary amines are deprotonated and reactive, while the rate of NHS ester hydrolysis is still manageable.[2][6]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which can outcompete the aminolysis reaction, leading to low conjugation yields.[2]

Q4: How can I stop or "quench" the reaction once my desired conjugation is complete?

Quenching is essential to prevent further reaction of any remaining active NHS ester. This is typically achieved by adding a quenching agent, which is a small molecule containing a primary amine that will react with and cap the unreacted NHS esters.[7][8] Common quenching agents include Tris, glycine, lysine, or ethanolamine, typically added to a final concentration of 20-50 mM.[8]

Data Presentation: Quantitative Overview of NHS Ester Stability and Reactivity

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Half-life of NHS Esters as a Function of pH and Temperature

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Sources:[1][9]

Table 2: Comparative Reactivity of Nucleophiles with NHS Esters

Nucleophilic GroupAmino Acid(s)Relative ReactivityResulting LinkageLinkage Stability
Primary Amine (-NH₂)Lysine, N-terminusVery HighAmideVery Stable
Sulfhydryl (-SH)CysteineModerateThioesterLabile
Phenolic Hydroxyl (-OH)TyrosineLowEsterLabile
Aliphatic Hydroxyl (-OH)Serine, ThreonineVery LowEsterLabile
ImidazoleHistidineVery LowAcylimidazoleVery Labile
GuanidiniumArginineVery Low (in aqueous solution)AcylguanidiniumLabile
Water (Hydroxide)-pH-dependentCarboxylic Acid(Hydrolyzed)

Note: This table provides a qualitative comparison. Actual reaction rates are influenced by factors such as the local microenvironment of the amino acid residue, steric hindrance, and the specific NHS ester used.[2][10]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is the most common issue and is often attributable to the hydrolysis of the NHS ester.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of NHS Ester Verify the activity of your NHS ester reagent.Perform a simple activity test by comparing the absorbance at 260-280 nm before and after intentional hydrolysis with a base. An active reagent will show a significant increase in absorbance.[11]
Optimize reaction conditions.Lower the reaction temperature to 4°C to slow hydrolysis. Ensure the pH is within the optimal 7.2-8.5 range. Prepare and use the NHS ester solution immediately.[2]
Suboptimal pH Verify the pH of your reaction buffer.Use a calibrated pH meter to ensure the buffer is within the 7.2-8.5 range. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis is favored.[2]
Presence of Primary Amines in Buffer Use an amine-free buffer.Buffers like Tris or glycine contain primary amines that will compete with the target molecule. Switch to phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[6][12]
Insufficient Molar Excess of NHS Ester Increase the molar ratio of the NHS ester.Empirically determine the optimal molar ratio of NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point.[1]
Poor Solubility of NHS Ester Improve the solubility of the reagent.Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Keep the final organic solvent concentration below 10%.[3]
Issue 2: Formation of Unstable Byproducts (O-acylation or S-acylation)

While less common, reaction with hydroxyl or sulfhydryl groups can lead to the formation of unstable byproducts.

Side Reaction Troubleshooting Step Recommended Action
Reaction with Tyrosine, Serine, or Threonine (O-acylation) Adjust the reaction pH.Side reactions with hydroxyl groups are more pronounced at lower pH values where primary amines are less reactive. Increasing the pH to the 7.2-8.5 range will favor the reaction with primary amines.[2]
Reverse the O-acylation.The resulting ester bonds are less stable than amide bonds and can be hydrolyzed. Treatment with hydroxylamine or incubation in a boiling water bath can selectively cleave these ester linkages.
Reaction with Cysteine (S-acylation) Block sulfhydryl groups.If cysteine modification is a concern, consider blocking the sulfhydryl groups with a reversible blocking agent prior to the NHS ester reaction.[2]
Exploit the lability of the thioester bond.The thioester bond is more labile than an amide bond and can be hydrolyzed under mild conditions.[2]
Issue 3: Protein Precipitation After Adding NHS Ester
Potential Cause Troubleshooting Step Recommended Action
High Concentration of Organic Solvent Minimize the amount of organic solvent.Use a more concentrated stock solution of the NHS ester to reduce the volume of organic solvent added to the reaction.[8]
Change in Protein Charge Optimize the degree of labeling.The reaction of NHS esters with primary amines neutralizes the positive charge. Over-labeling can alter the protein's isoelectric point and lead to aggregation. Reduce the molar excess of the NHS ester.[1]
Inherent Protein Instability Ensure protein stability.Confirm that your protein is stable in the chosen reaction buffer and pH. Consider performing the reaction at a lower protein concentration.[1]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein of interest

  • NHS ester of the label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Anhydrous DMSO or DMF[1]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.[6]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[1]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if using a fluorescent label.[6]

  • Quench the Reaction (Optional but Recommended): Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[8]

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.[6]

Protocol 2: Testing the Activity of an NHS Ester Reagent

This protocol can be used to quickly assess if an NHS ester reagent has been hydrolyzed and is no longer active.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 M NaOH

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve a small amount of the NHS ester in the amine-free buffer.

  • Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm.

  • Induce Hydrolysis: To the solution, add a small volume of 0.5 M NaOH and mix.

  • Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release the N-hydroxysuccinimide, which absorbs at this wavelength. If there is little to no change in absorbance, the reagent was likely already hydrolyzed.[11]

Visualizations

Succinimide_Reaction_Pathways NHS_Ester NHS Ester (Active Reagent) Desired_Product Stable Amide Bond (Desired Product) NHS_Ester->Desired_Product Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Carboxylic Acid (Inactive Byproduct) NHS_Ester->Hydrolyzed_Product Hydrolysis (competing reaction, favored at high pH) Unstable_Byproducts Unstable Byproducts (e.g., Esters, Thioesters) NHS_Ester->Unstable_Byproducts Side Reactions (less common) Amine Primary Amine (e.g., Lysine) Amine->Desired_Product NHS_Byproduct1 N-Hydroxysuccinimide Desired_Product->NHS_Byproduct1 releases Water Water (Hydrolysis) Water->Hydrolyzed_Product NHS_Byproduct2 N-Hydroxysuccinimide Hydrolyzed_Product->NHS_Byproduct2 releases Other_Nucleophiles Other Nucleophiles (e.g., Tyr, Ser, Cys) Other_Nucleophiles->Unstable_Byproducts

Caption: Reaction pathways in succinimide derivatization.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Is NHS ester active? Start->Check_Reagent Check_pH Is pH optimal (7.2-8.5)? Check_Reagent->Check_pH Yes Use_Fresh_Reagent Use fresh, properly stored reagent Check_Reagent->Use_Fresh_Reagent No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Ratio Is molar ratio sufficient? Check_Buffer->Check_Ratio Yes Change_Buffer Use amine-free buffer (e.g., PBS, Bicarbonate) Check_Buffer->Change_Buffer No Success High Yield Achieved Check_Ratio->Success Yes Increase_Ratio Increase molar excess of NHS ester Check_Ratio->Increase_Ratio No Use_Fresh_Reagent->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Check_Ratio Increase_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Stability of (S)-(-)-2-Hydroxy-N-methylsuccinimide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-(-)-2-Hydroxy-N-methylsuccinimide under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like other N-substituted succinimides, is susceptible to hydrolysis, particularly under basic conditions. The succinimide ring can undergo cleavage to form the corresponding N-methylsuccinamic acid derivative. It is expected to exhibit greater stability in acidic to neutral aqueous solutions. At low pH, the succinimide ring is generally more stable.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the succinimide ring is highly pH-dependent.

  • Acidic Conditions (pH < 6): The compound is expected to be relatively stable with a slow rate of degradation. Low pH conditions are known to stabilize succinimide intermediates.[2]

  • Neutral Conditions (pH 6-7): At neutral pH, the compound may be susceptible to slow hydrolysis. One study on a succinimide intermediate of a monoclonal antibody showed it to be stable at pH 7 and below in vitro.[1]

  • Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated under basic conditions due to the increased concentration of hydroxide ions, which act as a nucleophile and attack the carbonyl carbon of the succinimide ring.[3][4] This leads to the opening of the ring structure.

Q3: What are the primary degradation products of this compound under aqueous conditions?

A3: The primary degradation product resulting from the hydrolysis of the succinimide ring is (S)-2-hydroxy-N-methylsuccinamic acid. This is formed by the cleavage of one of the amide bonds within the five-membered ring.

Q4: Can I store this compound in a buffer solution?

A4: For short-term storage, it is recommended to use a buffer with a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis. For long-term storage, it is best to keep the compound in its solid form at the recommended storage temperature. If a stock solution is required, preparing it fresh is the best practice.

Q5: Are there any analytical methods to monitor the stability of this compound?

A5: Yes, the stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for the quantification of its concentration over time. Several analytical methods have been developed for the determination of 2-hydroxy-N-methylsuccinimide in biological matrices, which can be adapted for stability studies.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration in my experiment. The compound may be degrading due to the pH of your experimental medium. Succinimides are prone to hydrolysis, especially at basic pH.Check the pH of your solutions. If possible, adjust the pH to be in the slightly acidic to neutral range (pH 5-7). For sensitive experiments, prepare fresh solutions of the compound immediately before use.
Unexpected peaks appearing in my chromatogram over time. These new peaks are likely the degradation products of this compound, such as the ring-opened succinamic acid derivative.Confirm the identity of the new peaks using mass spectrometry (MS). If degradation is confirmed, refer to the stability profile and adjust experimental conditions (e.g., lower pH, shorter incubation times) to minimize degradation.
Inconsistent experimental results. Inconsistent stability of the compound across different batches of experiments could be due to slight variations in pH, temperature, or storage time of the solutions.Standardize your experimental protocol. Ensure consistent pH, temperature, and preparation time for all solutions containing this compound. Run a control sample to monitor for degradation over the course of your experiment.

Stability Data Summary

Condition Expected Stability Primary Degradation Pathway
Strongly Acidic (pH 1-3) HighMinimal hydrolysis expected.
Mildly Acidic (pH 4-6) GoodSlow hydrolysis may occur over extended periods.
Neutral (pH 7) ModerateHydrolysis is possible, and the rate will increase with temperature.
Mildly Basic (pH 8-10) LowSignificant and relatively rapid hydrolysis is expected.
Strongly Basic (pH > 11) Very LowRapid hydrolysis of the succinimide ring.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound at different pH values using HPLC.

1. Materials:

  • This compound
  • A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9).
  • HPLC system with a UV detector
  • Suitable HPLC column (e.g., C18)
  • Mobile phase (e.g., acetonitrile/water gradient)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a known final concentration (e.g., 100 µg/mL).
  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration of the compound.
  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
  • Monitor the peak area of the intact this compound at each time point.
  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Visualizations

Expected Hydrolysis Pathway of this compound cluster_0 Succinimide Ring cluster_1 Ring-Opened Product A This compound (Intact Ring) B (S)-2-Hydroxy-N-methylsuccinamic acid (Hydrolyzed) A->B Hydrolysis (OH- catalyzed)

Caption: Succinimide Ring Hydrolysis Pathway.

General Workflow for pH Stability Assessment prep Prepare Stock Solution of Compound mix Dilute Stock into Each Buffer prep->mix buffers Prepare Buffers at Desired pH Values buffers->mix t0 Analyze at t=0 via HPLC mix->t0 incubate Incubate Solutions at Constant Temperature mix->incubate data Plot % Remaining Compound vs. Time t0->data sampling Withdraw and Analyze Aliquots at Time Intervals incubate->sampling t = 1h, 2h, 4h... sampling->data rate Determine Degradation Rate at Each pH data->rate

Caption: pH Stability Study Experimental Workflow.

References

Technical Support Center: Purification of Diastereomeric Esters of (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diastereomeric esters of (S)-(-)-2-Hydroxy-N-methylsuccinimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying diastereomeric esters of this compound?

A1: The most common and effective methods for separating diastereomeric esters are column chromatography and fractional crystallization. Due to their different physical properties, diastereomers can be separated using standard laboratory techniques.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful chromatographic techniques for achieving high-purity separations.[2][][4]

Q2: How do I choose between normal-phase and reversed-phase HPLC for my separation?

A2: The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the polarity of your diastereomeric esters. For many succinimide derivatives, which are often moderately polar, normal-phase chromatography on a silica gel column can provide excellent separation.[5] Reversed-phase HPLC, using a C18 or similar column, is also a viable option, particularly for more non-polar ester derivatives. It is recommended to screen both modes to determine the optimal separation conditions.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative to HPLC for purifying diastereomers and is often faster and uses less organic solvent.[2][][6] Chiral stationary phases are frequently used in SFC to achieve high-resolution separations of stereoisomers.[4]

Q4: Is crystallization a suitable method for large-scale purification?

A4: Fractional crystallization can be a highly effective and scalable method for purifying diastereomers, especially when there is a significant difference in the solubility of the two diastereomers in a particular solvent system.[7][8][9] Seeding with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[10]

Q5: How can I determine the diastereomeric ratio of my purified product?

A5: The diastereomeric ratio (d.r.) can be accurately determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13][14] The protons or carbons near the chiral centers will have distinct chemical shifts for each diastereomer, allowing for integration and quantification. Chiral HPLC or SFC analysis can also be used to determine the diastereomeric excess (d.e.).[11]

Troubleshooting Guides

Chromatographic Purification (HPLC/SFC)
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of diastereomers (co-elution) 1. Sub-optimal mobile phase composition. 2. Inappropriate stationary phase. 3. Insufficient column length or efficiency.1. Optimize Mobile Phase: Systematically vary the solvent ratio. For normal phase, try different modifiers like isopropanol or ethanol in hexane. For reversed-phase, adjust the water/acetonitrile or water/methanol gradient. 2. Screen Different Columns: Test columns with different selectivities (e.g., silica, cyano, or various chiral stationary phases like polysaccharide-based columns).[15] 3. Increase Column Length: Connect two columns in series to increase the theoretical plates and improve resolution.
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Reduce Sample Load: Decrease the injection volume or the concentration of the sample. 2. Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may help. 3. Use a Guard Column: This protects the analytical column from strongly adsorbed impurities. If the column is old, it may need to be replaced.[16]
Peak Splitting or Broadening 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution of a closely related impurity. 4. Partially blocked frit.1. Replace the Column: A void at the head of the column is often irreparable.[17][18][19] 2. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[20] 3. Optimize Selectivity: Adjust the mobile phase or try a different column to resolve the impurity. 4. Backflush the Column: Reversing the column flow may dislodge particulates from the inlet frit. If this fails, the frit may need replacement.[17][18]
Purification by Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization.1. Increase Concentration: Slowly evaporate the solvent or cool the solution to induce supersaturation. 2. Use an Anti-Solvent: Gradually add a solvent in which the compound is insoluble. 3. Pre-purify the Mixture: Perform a quick filtration through a plug of silica gel to remove baseline impurities.
Co-crystallization of both diastereomers 1. Formation of a solid solution. 2. Similar solubilities of the diastereomers in the chosen solvent.1. Screen Different Solvents: Systematically test a variety of solvents with different polarities and hydrogen bonding capabilities. 2. Try Seeding: Add a small crystal of the desired pure diastereomer to a slightly supersaturated solution to encourage selective crystallization.[10] 3. Temperature Cycling (Annealing): Subject the solid to heating and slow cooling cycles to potentially induce phase separation.
Oiling out instead of crystallization 1. High degree of supersaturation. 2. Crystallization temperature is too high.1. Use a More Dilute Solution: Start with a lower concentration of your diastereomeric mixture. 2. Slower Cooling: Decrease the temperature of the solution more gradually. 3. Use an Anti-Solvent: Slowly add an anti-solvent to a solution of the oil to induce precipitation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of diastereomeric esters of this compound in the public domain, the following tables provide representative data from the separation of structurally similar succinimide derivatives and other diastereomeric esters. These should be used as a general guide for expected performance.

Table 1: Representative HPLC/SFC Separation Parameters for Diastereomeric Esters

Compound Type Chromatography Mode Stationary Phase Mobile Phase Separation Factor (α) Resolution (Rs)
Diastereomeric CSDP estersNormal Phase HPLCSilica GelNot Specified1.27>1.5
Diastereomeric MαNP estersNormal Phase HPLCSilica GelNot Specified>1.1>1.0
Diastereomeric AmidesNormal Phase HPLCSilica GelNot Specified>1.51.79

Data adapted from a study on various diastereomeric esters and amides.[21]

Table 2: Representative Crystallization Data for Diastereomeric Purification

Compound Type Crystallization Method Solvent System Initial Diastereomeric Ratio Final Diastereomeric Excess (d.e.) Yield
1,3-disubstituted-tetrahydro-β-carbolinesCrystallization-induced asymmetric transformationWater with additivesMixture of cis/trans>99% (single isomer)High
α-bromo arylacetic acidsDiastereomeric salt crystallizationTHF/WaterRacemic>98%Good

Data adapted from studies on diastereoselective crystallization.[9][22]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Diastereomer Separation
  • Column Selection:

    • Begin with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) for normal-phase chromatography.

    • Also, screen a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) for reversed-phase chromatography.

    • If available, include a chiral stationary phase (e.g., polysaccharide-based) in your screening.

  • Mobile Phase Screening (Normal Phase):

    • Start with a low polarity mobile phase such as 98:2 Hexane/Isopropanol.

    • Run a gradient from 2% to 20% isopropanol over 20 minutes to determine the approximate elution conditions.

    • Based on the gradient run, develop an isocratic method by adjusting the solvent ratio to achieve a resolution (Rs) of >1.5.

  • Mobile Phase Screening (Reversed-Phase):

    • Start with a mobile phase of 50:50 Acetonitrile/Water.

    • Run a gradient from 50% to 100% Acetonitrile over 20 minutes.

    • Develop an isocratic method based on the gradient results.

  • Optimization:

    • Adjust the flow rate (typically 1 mL/min for analytical scale).

    • Vary the column temperature (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.

Protocol 2: Preparative Flash Chromatography Separation
  • Method Development:

    • Use Thin Layer Chromatography (TLC) to find a suitable solvent system that gives good separation between the two diastereomer spots.

    • Aim for a difference in Rf values (ΔRf) of at least 0.1.

  • Column Packing:

    • Pack a glass column with silica gel, ensuring a uniform and bubble-free packing. The column size will depend on the amount of sample to be purified.

  • Sample Loading:

    • Dissolve the diastereomeric mixture in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution:

    • Run the column with the optimized mobile phase from the TLC analysis.

    • Collect fractions and analyze them by TLC or HPLC to determine which fractions contain the pure diastereomers.

  • Product Isolation:

    • Combine the pure fractions of each diastereomer and evaporate the solvent under reduced pressure.

Protocol 3: Fractional Crystallization Screening
  • Solvent Selection:

    • In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) at an elevated temperature to achieve a saturated solution.

    • Allow the vials to cool slowly to room temperature and then in a refrigerator.

    • Observe which solvents yield crystalline material.

  • Analysis of Crystals:

    • Isolate the crystals by filtration.

    • Analyze the diastereomeric ratio of the crystalline material and the mother liquor by NMR or HPLC.

  • Optimization:

    • For the most promising solvent, optimize the crystallization by varying the concentration, cooling rate, and by attempting to seed a saturated solution with a pure crystal of the desired diastereomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product start Diastereomeric Ester Mixture purification Purification Method start->purification chromatography Chromatography (HPLC/SFC) purification->chromatography Option 1 crystallization Crystallization purification->crystallization Option 2 analysis Purity & Ratio Analysis chromatography->analysis crystallization->analysis nmr NMR Spectroscopy analysis->nmr hplc_sfc_analysis Chiral HPLC/SFC analysis->hplc_sfc_analysis product Pure Diastereomer analysis->product

Caption: General workflow for the purification and analysis of diastereomeric esters.

troubleshooting_chromatography start Poor Chromatographic Separation q1 Are peaks co-eluting? start->q1 q2 Are peaks tailing? q1->q2 No sol1 Optimize Mobile Phase Screen Different Columns q1->sol1 Yes q3 Are peaks splitting? q2->q3 No sol2 Reduce Sample Load Add Mobile Phase Modifier q2->sol2 Yes sol3 Check for Column Void Ensure Sample Solvent Compatibility q3->sol3 Yes end Improved Separation q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Scale-Up of Reactions Involving Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the scale-up of reactions involving chiral resolving agents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the scale-up of diastereomeric salt crystallizations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the industrial-scale chiral resolution?

The main challenge lies in achieving high enantiomeric purity in a cost-effective and sustainable manner on a large scale. This requires a balance of several factors, including throughput, yield, reagent costs, solvent consumption, and waste generation, all while adhering to strict regulatory standards for product quality.[1]

Q2: What is chiral resolution by diastereomeric salt formation?

This common method for chiral resolution involves converting a racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral resolving agent.[2] These diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional crystallization.[3][4] The separated diastereomers are then converted back to the individual enantiomers by removing the resolving agent.[2]

Q3: How do I select an appropriate chiral resolving agent?

The ideal resolving agent should form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer. This large difference in solubility is key to achieving high enantiomeric excess through selective crystallization. The selection process often involves screening a variety of commercially available chiral acids and bases.[4]

Q4: How does the choice of solvent impact the resolution process?

The solvent system is critical as it must effectively discriminate between the two diastereomers. An optimal solvent will maximize the solubility difference between the two salts, allowing for the selective precipitation of the less soluble diastereomer while the more soluble one remains in solution.[5][6] A thorough solvent screen using a variety of polarities and mixtures is often necessary.[5]

Q5: What does it mean if my product "oils out" instead of crystallizing?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This can be caused by high concentrations, rapid cooling, or an inappropriate solvent choice. To resolve this, you can try diluting the solution, cooling it more slowly, or screening for different solvents. Seeding the solution with a small crystal of the desired diastereomeric salt can also help induce proper crystallization.[7]

Troubleshooting Guides

Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates

Q: I've combined my racemic compound with the resolving agent, but I'm not getting any crystals, or an oily substance is forming. What should I do?

A: This is a common issue that can often be resolved by addressing the following factors:

  • Insufficient Supersaturation: The concentration of your diastereomeric salt may be below its solubility limit in the chosen solvent.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, you can slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation. Cooling the solution can also decrease solubility and promote crystallization.[6]

  • High Supersaturation: Conversely, if the solution is too concentrated, it can lead to rapid precipitation, favoring the formation of an oil or an amorphous solid instead of well-defined crystals.

    • Solution: Start with a more dilute solution to allow for more controlled crystal growth. A slower cooling rate or a more gradual addition of an anti-solvent can also prevent "oiling out".[5][6]

  • Suboptimal Solvent Choice: The solvent may be too good at dissolving the diastereomeric salts.

    • Solution: Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and consider using solvent mixtures to find a system where the salts have limited solubility.[5]

  • Seeding: The crystallization process may have a high energy barrier for nucleation.

    • Solution: Introduce a small "seed" crystal of the desired diastereomeric salt to provide a template for crystal growth. This can help overcome the nucleation barrier and can also help prevent oiling out.[7][8] If you don't have seed crystals, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[6]

  • Purity of Reagents: Impurities in your racemic mixture or the resolving agent can inhibit crystallization.

    • Solution: Ensure that your starting materials are of high purity. An extra purification step for your racemic compound might be necessary.[7]

Issue 2: Low Diastereomeric Excess (d.e.)

Q: I have crystals, but the diastereomeric excess is low, indicating co-crystallization of both diastereomers. How can I improve the purity?

A: Low diastereomeric excess is a frequent challenge and suggests that the solubility difference between the two diastereomeric salts is not large enough in your current system.

  • Small Solubility Difference: The fundamental principle of this resolution technique relies on the differential solubility of the diastereomeric salts.

    • Solution: A thorough solvent optimization is crucial. A different solvent or a mixture of solvents may enhance the solubility difference. The effect of temperature on diastereomeric purity should also be investigated, as the solubility difference can be temperature-dependent.[5]

  • Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization very difficult.

    • Solution: Analyzing the ternary phase diagram can help identify if a solid solution is forming. Multiple recrystallizations of the enriched solid may be necessary to improve the diastereomeric excess, though this can lead to a significant loss in yield.[5]

  • Kinetic vs. Thermodynamic Control: Sometimes, the less stable (and often more soluble) diastereomer crystallizes faster (the kinetic product).

    • Solution: Allowing the crystallization mixture to stir for an extended period can allow the system to equilibrate to the more stable, less soluble thermodynamic product. Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial.[5]

Issue 3: Low Yield of the Desired Diastereomer

Q: I have isolated the crystals with good purity, but the yield is very low. How can I improve it?

A: Low yield can be addressed by optimizing several experimental parameters.

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield.

    • Solution: While a 0.5 equivalent of the resolving agent is often a starting point to precipitate one enantiomer, this ratio should be optimized.[7]

  • Suboptimal Solvent Choice: The "less soluble" diastereomer may still have significant solubility in the chosen solvent.

    • Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[6]

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.

    • Solution: Increase the crystallization time to allow for maximum precipitation of the desired salt.[6]

  • Careless Transfers and Workup: Material can be lost during transfers, filtration, and washing steps.

    • Solution: Ensure all transfers are quantitative by rinsing glassware with the mother liquor or a suitable solvent. Avoid using excessive amounts of solvent for washing the filter cake, as this can dissolve the product.[9]

Data Presentation

Table 1: Impact of Crystallization Parameters on Yield and Purity

ParameterEffect on YieldEffect on PurityOptimization Strategy
Cooling Rate Slower cooling can increase yield by allowing more time for crystallization.Slower cooling generally improves purity by favoring thermodynamic equilibrium.A slow, controlled cooling profile is often optimal.[5]
Final Temperature Lower temperatures decrease solubility, thus increasing yield.[5]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[5]Optimize for the best balance of yield and purity.[5]
Stirring/Agitation Can improve yield by preventing localized supersaturation.Can either improve or decrease purity depending on the system's kinetics.Optimize agitation speed to ensure good mixing without causing excessive secondary nucleation.
Seeding Can increase yield by promoting crystallization at a lower supersaturation.Can improve purity by ensuring the correct diastereomer crystallizes.Use a small amount of high-purity seed crystals of the desired diastereomer.

Table 2: Case Study - Recovery of (S)-(-)-1-phenylethylamine in the Resolution of (R,S)-(±)-Ibuprofen

CycleRecovery of Resolving Agent (wt%)Enriched (R)-(-)-Ibuprofen Crystals (wt% R)Enriched (S)-(+)-Ibuprofen Crystals (wt% S)
168-7061-7077-85
268-7061-7077-85
368-7061-7077-85
Data from a study on the recycling of the resolving agent and solvent.[10]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the racemic compound (e.g., an amine) and an optimized amount (often starting with 0.5-1.0 equivalents) of the chiral resolving agent in the chosen solvent at an elevated temperature until a clear solution is obtained.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed filter.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization. The cooling rate should be controlled to promote the formation of large, pure crystals. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.[11]

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[11]

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

  • Analysis: Determine the diastereomeric excess of the crystalline salt using techniques such as HPLC or NMR.[5]

Liberation of the Enantiomer and Recovery of the Resolving Agent
  • Liberation of the Enantiomer:

    • Dissolve or suspend the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[5][11]

    • Add a base (e.g., NaOH) or an acid, depending on the nature of the racemic compound and resolving agent, to break the salt and liberate the free enantiomer.[5][11]

  • Extraction and Purification of the Enantiomer:

    • Extract the liberated enantiomer with an appropriate organic solvent multiple times.[11]

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[11]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched product.[11]

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction step contains the salt of the resolving agent.

    • Acidify or basify the aqueous layer as appropriate to regenerate the neutral resolving agent.

    • Extract the resolving agent with an organic solvent, dry the organic layer, and concentrate to recover the resolving agent for potential reuse.[12]

Visualizations

Troubleshooting_Low_DE start Low Diastereomeric Excess (d.e.) q1 Is the solubility difference between diastereomers sufficient? start->q1 sol1 Optimize Solvent System: - Screen different solvents - Use solvent mixtures - Investigate temperature effects q1->sol1 No q2 Is a solid solution forming? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform Multiple Recrystallizations (accept yield loss) q2->sol2 Yes q3 Is the crystallization under kinetic or thermodynamic control? q2->q3 No a2_yes Yes a2_no No analyze_pd Analyze Ternary Phase Diagram sol2->analyze_pd sol3a Kinetic Control: Increase equilibration time q3->sol3a sol3b Thermodynamic Control: Decrease crystallization time q3->sol3b

Caption: Troubleshooting workflow for low diastereomeric excess.

Resolving_Agent_Selection start Start: Need to Resolve Racemic Mixture step1 Identify Functional Group (Acid or Base) start->step1 step2 Select a Library of Commercially Available Chiral Resolving Agents (Acids for bases, Bases for acids) step1->step2 step3 Perform Small-Scale Screening - Vary resolving agent - Vary solvent step2->step3 step4 Analyze Results: - Crystal formation? - Diastereomeric excess (d.e.)? - Yield? step3->step4 step4->step2 Unsuccessful (Expand library) step5 Select Lead Candidate(s) (Good crystal formation & high d.e.) step4->step5 Successful step6 Optimize Crystallization Conditions - Temperature profile - Concentration - Agitation step5->step6 end Proceed to Scale-Up step6->end

Caption: Decision workflow for selecting a chiral resolving agent.

References

Impact of solvent choice on the stereoselectivity of succinimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Succinimide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the stereochemical outcome of reactions involving succinimide derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Question: My reaction is producing the desired succinimide product, but with a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). How can I improve the stereoselectivity?

Answer: Low stereoselectivity is a common challenge that can often be addressed by systematically evaluating the reaction parameters. The choice of solvent is a critical factor that can dramatically influence the stereochemical outcome.

Troubleshooting Steps:

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over another, directly impacting the stereoselectivity. It is highly recommended to perform a solvent screening study. Non-polar solvents like toluene or dichloromethane may favor one stereoisomer, while polar aprotic solvents like THF or acetonitrile, or even aqueous mixtures, may favor another.[1] In some cases, a complete reversal of enantioselectivity can be achieved by switching from a polar to a non-polar solvent.[1][2]

  • Temperature Optimization: Reaction temperature plays a crucial role in stereoselectivity. Generally, lower temperatures lead to higher selectivity by favoring the transition state with the lower activation energy. It is advisable to conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or -78 °C) to determine the optimal condition.

  • Catalyst/Reagent Choice: The chiral catalyst, ligand, or auxiliary being used is fundamental to achieving high stereoselectivity. Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air- or moisture-sensitive). If applicable, screening different chiral catalysts or ligands can lead to significant improvements.

  • Concentration Effects: The concentration of reactants can sometimes influence the aggregation state of the catalyst or intermediates, which in turn can affect the stereochemical outcome. It is worthwhile to investigate the effect of varying the substrate concentration.

Frequently Asked Questions (FAQs)

Q1: Can the solvent really switch the major enantiomer produced?

A1: Yes, this phenomenon, known as solvent-induced reversal of enantioselectivity, has been reported in succinimide synthesis.[1][2] For example, in the organocatalyzed Michael addition of aldehydes to maleimides, using a single enantiomer of the catalyst can yield one enantiomer of the succinimide product in a polar solvent like aqueous DMF, and the opposite enantiomer in a non-polar solvent like chloroform.[1] This is often attributed to the stabilization of different transition state geometries by different solvent environments.[1]

Q2: I have a good yield but low enantiomeric excess. What is the most impactful first step to take?

A2: If the reaction yield is high, it indicates that the catalyst is active but not sufficiently selective under the current conditions. The most impactful first steps in optimization are typically solvent screening and temperature adjustment. A simple change in solvent can sometimes lead to a dramatic increase in enantiomeric excess.[1] Concurrently, lowering the reaction temperature is a classic strategy for enhancing stereoselectivity.

Q3: Are there any "green" or environmentally friendly solvents that are effective for these reactions?

A3: Yes, researchers have successfully employed more environmentally benign solvents. For instance, polyethylene glycol (PEG-400) has been used as a solvent in the visible light-promoted synthesis of functionalized succinimides, achieving high yields and excellent diastereoselectivity.[3] Water has also been used as a solvent in enantioselective Michael additions to form succinimides, offering an eco-friendly option.[4]

Q4: How do I choose which solvents to screen?

A4: A good starting point is to select a range of solvents with varying polarities and coordinating abilities. Consider the following categories:

  • Non-polar: Toluene, Hexane, Dichloromethane (DCM), Chloroform

  • Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Water, Alcohols (e.g., Methanol, Ethanol), Polyethylene Glycol (PEG) It is often beneficial to include both a highly non-polar and a highly polar solvent in your initial screen to observe the potential range of effects.

Data Presentation

Table 1: Effect of Solvent on the Enantioselective Michael Addition of 2-Phenylpropanal to N-Benzylmaleimide

EntrySolventYield (%)e.e. (%)Predominant Enantiomer
1Toluene>9894R
2CH₂Cl₂9578R
3Chloroform8986S
4aq. DMF9284R

Data synthesized from multiple sources for illustrative purposes.

Table 2: Solvent Screening for the Visible Light-Promoted Synthesis of Functionalized Succinimides

EntrySolventYield (%)Diastereoselectivity
1PEG-40085>99:1 (E-isomer)
2Ethyl Acetate<65-
3Acetonitrile (ACN)<65-
4Toluene<65-
5Dimethylformamide (DMF)<65-

Data adapted from a study on visible light-promoted succinimide synthesis.[3]

Experimental Protocols

Experimental Protocol 1: General Procedure for Solvent Screening in an Organocatalyzed Michael Addition to a Maleimide

Objective: To determine the optimal solvent for achieving high enantioselectivity in the Michael addition of an aldehyde to a maleimide.

Materials:

  • Chiral organocatalyst (e.g., a chiral primary amine or thiourea derivative)

  • Aldehyde

  • N-substituted maleimide

  • A range of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Chloroform)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

  • Analytical instrumentation for determining yield and enantiomeric excess (e.g., NMR, Chiral HPLC or GC)

Methodology:

  • Preparation: Under an inert atmosphere, add the N-substituted maleimide (1.0 eq.) and the chiral organocatalyst (typically 10-20 mol%) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the chosen anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M) to the vial.

  • Reactant Addition: Add the aldehyde (typically 1.2-2.0 eq.) to the stirred solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the determined reaction time (this may require initial time-course studies, e.g., 24-48 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product by Chiral HPLC or GC.

  • Comparison: Compare the yield and enantiomeric excess obtained for each solvent to identify the optimal conditions.

Visualizations

Solvent_Effect_on_Transition_States cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent TS1 Transition State 1 (Less Polar) Product1 Major Enantiomer (e.g., S) TS1->Product1 Lower Energy TS2 Transition State 2 (More Polar) Product2 Major Enantiomer (e.g., R) TS2->Product2 Lower Energy Reactants Reactants + Chiral Catalyst Reactants->TS1 Reactants->TS2

Caption: Solvent polarity can stabilize different transition states, leading to a reversal in enantioselectivity.

Solvent_Screening_Workflow Start Start: Low Stereoselectivity Observed Setup Set up Parallel Reactions (Identical Conditions Except for Solvent) Start->Setup Solvents Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) Setup->Solvents Run Run Reactions at Controlled Temperature Solvents->Run Analysis Analyze Yield and Stereoselectivity (e.e./d.e.) for Each Reaction Run->Analysis Decision Optimal Solvent Identified? Analysis->Decision End End: Proceed with Optimized Conditions Decision->End Yes Optimize Further Optimization (Temperature, Concentration) Decision->Optimize No Optimize->Setup

Caption: A typical experimental workflow for optimizing reaction stereoselectivity through solvent screening.

References

Technical Support Center: Removal of Excess (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess (S)-(-)-2-Hydroxy-N-methylsuccinimide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a chiral auxiliary and a derivative of N-hydroxysuccinimide. It is often used in asymmetric synthesis. Its removal from a reaction mixture is crucial for several reasons:

  • Product Purity: Residual this compound can compromise the purity of the final product.

  • Downstream Reactions: It may interfere with subsequent synthetic steps or biological assays.

  • Characterization: Its presence can complicate the interpretation of analytical data, such as NMR and mass spectrometry.

Q2: What are the general physical and chemical properties of this compound relevant to its removal?

Understanding the properties of this compound is key to selecting an appropriate removal strategy.

PropertyValueSource
Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Appearance Off-white to light yellow solid[1]
Melting Point 82-87 °C[1]
Solubility Slightly soluble in DMSO, Ethanol, Methanol[1]

Q3: What are the primary methods for removing this compound?

The most common methods for removing this compound and similar polar byproducts include:

  • Aqueous Workup (Liquid-Liquid Extraction)

  • Recrystallization

  • Silica Gel Chromatography

  • Quenching (for reactive precursors)

Q4: How do I choose the most suitable removal method for my specific reaction?

The selection of the optimal removal method depends on the properties of your desired product and the reaction solvent. The flowchart below provides a general decision-making guide.

Removal_Method_Selection Decision-Making Flowchart for Removal Method Selection start Reaction Mixture product_solubility Is the product soluble in a water-immiscible organic solvent? start->product_solubility product_solid Is the product a solid? product_solubility->product_solid No extraction Aqueous Workup (Liquid-Liquid Extraction) product_solubility->extraction Yes product_thermostable Is the product thermally stable? product_solid->product_thermostable Yes chromatography Silica Gel Chromatography product_solid->chromatography No product_thermostable->chromatography No recrystallization Recrystallization product_thermostable->recrystallization Yes

Caption: Decision-making flowchart for selecting a removal method.

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after aqueous workup.
Possible Cause Troubleshooting Step
Insufficient Volume of Aqueous Phase Increase the volume of the aqueous wash for each extraction step. A 1:1 ratio of organic to aqueous phase is a good starting point.
Insufficient Number of Washes Perform at least 2-3 washes with the aqueous solution.
Suboptimal pH of Aqueous Phase Use a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the hydroxyl group of the succinimide, thereby increasing its aqueous solubility. Ensure your product is stable under these conditions.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Issue 2: Co-crystallization of this compound with the desired product.
Possible Cause Troubleshooting Step
Inappropriate Recrystallization Solvent Screen for a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble at room temperature.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
Insufficient Solvent Volume Ensure enough solvent is used to keep the this compound dissolved upon cooling.
Issue 3: Co-elution of this compound with the product during silica gel chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System This compound is a polar molecule. Use a more polar eluent system to retain your product on the column longer if it is less polar, or a less polar system to flush the product out first if it is more polar. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[2][3]
Column Overloading Reduce the amount of crude material loaded onto the column.
Improper Column Packing Ensure the silica gel is packed uniformly to prevent channeling.

Experimental Protocols

Protocol 1: Removal by Aqueous Workup (Liquid-Liquid Extraction)

This method is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Reaction mixture in a water-immiscible organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with deionized water.

  • Perform a final wash with brine to remove residual water and break any emulsions.

  • Drain the organic layer into an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes.

  • Filter the drying agent.

  • Concentrate the organic phase using a rotary evaporator to yield the crude product, now free of this compound.

Aqueous_Extraction Aqueous Extraction Workflow reaction_mixture Reaction Mixture (Product + Impurity in Organic Solvent) add_base Add Saturated NaHCO₃ (aq) reaction_mixture->add_base shake_vent Shake and Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer Keep aqueous_layer Aqueous Layer (Deprotonated Impurity) separate_layers->aqueous_layer Discard wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Brine wash_water->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: General workflow for aqueous extraction.

Protocol 2: Removal by Recrystallization

This method is applicable when the desired product is a solid and a suitable solvent system can be identified.[4][5][6]

Materials:

  • Crude product containing this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. The impurity should ideally remain soluble at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the product completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Removal by Quenching

If this compound is part of an unreacted activated ester (e.g., an NHS ester), quenching the reaction with a primary amine can be an effective removal strategy.[7][8]

Materials:

  • Reaction mixture containing the excess active ester

  • Quenching agent (e.g., Tris buffer, glycine, or ethanolamine)

Procedure:

  • Upon completion of the desired reaction, add an excess of the quenching agent to the reaction mixture. A final concentration of 20-100 mM is typically sufficient.[8]

  • Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • The quenched product and the excess quenching agent can then be removed by standard purification techniques such as aqueous workup or chromatography.

References

Common pitfalls in the application of chiral auxiliaries in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using chiral auxiliaries in synthesis.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during experiments involving chiral auxiliaries.

Issue 1: Poor Diastereoselectivity

Question: My reaction using a chiral auxiliary is resulting in a low diastereomeric excess (de). What are the likely causes and how can I improve the selectivity?

Answer: Low diastereoselectivity is a common pitfall and can be influenced by several factors, including the choice of reagents and reaction conditions.[1] Optimizing these parameters is crucial for achieving high stereocontrol.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: The presence of stereoisomers in the starting chiral auxiliary will directly reduce the diastereoselectivity of the reaction.[1]

    • Solution: Ensure the chiral auxiliary is of high enantiomeric purity before use.

  • Suboptimal Lewis Acid: The Lewis acid plays a critical role in creating a rigid transition state, which is essential for high diastereoselectivity.[1][2] Different Lewis acids have varying steric and electronic properties that can significantly impact the reaction outcome.[1]

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your specific substrate and reaction.[1]

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Higher temperatures can provide enough energy to overcome the activation energy difference between the desired and undesired transition states, leading to a loss of selectivity.[1]

    • Solution: Lowering the reaction temperature, often to -78 °C or below, generally enhances diastereoselectivity by favoring the lower energy transition state.[1]

  • Inappropriate Solvent: The solvent can influence the conformation of the transition state and the solubility of reactants, thereby affecting selectivity.[1]

    • Solution: Experiment with different anhydrous solvents to identify the one that provides the best results for your system.

  • Incomplete Enolate Formation: For reactions involving enolates, such as aldol or alkylation reactions, incomplete formation can lead to a mixture of reactive species and lower selectivity.

    • Solution: Use a sufficient amount of a strong, non-nucleophilic base and allow adequate time for complete enolate formation before adding the electrophile.

Data Presentation: Effect of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction [3]

Lewis AcidDiastereomeric Excess (de%)
Et₂AlCl>98
TiCl₄90
SnCl₄85
Issue 2: Difficulty in Auxiliary Cleavage

Question: I am having trouble removing the chiral auxiliary without causing racemization or decomposition of my product. What are some reliable cleavage methods?

Answer: The removal of the chiral auxiliary is a critical step that requires mild conditions to preserve the newly created stereocenter.[4][] The choice of cleavage method depends on the desired functional group in the final product.

Troubleshooting Cleavage Methods:

  • Incomplete Cleavage: If the cleavage reaction does not go to completion, it could be due to several factors.

    • Troubleshooting: Verify the quality and stoichiometry of your cleavage reagents.[6] For sensitive substrates, optimizing the reaction temperature may be necessary.[6] Sometimes, changing the cleavage strategy entirely (e.g., from basic hydrolysis to reductive cleavage) is required.[6]

  • Epimerization/Racemization: The stereocenter alpha to a carbonyl group can be susceptible to epimerization under harsh acidic or basic conditions.[1][7]

    • Troubleshooting: Employ milder cleavage conditions.[1] For example, using lithium hydroperoxide (LiOOH) for the hydrolysis of Evans' oxazolidinones is often effective.[8] Careful monitoring of the reaction and maintaining low temperatures can also help prevent racemization.[1]

  • Product Decomposition: The desired product may be sensitive to the cleavage conditions, leading to low yields.[1]

    • Troubleshooting: Perform the reaction at a lower temperature and monitor its progress closely to avoid over-exposure to harsh conditions.[1]

Experimental Protocol: Cleavage of an Evans' Oxazolidinone to a Carboxylic Acid [6][9]

  • Dissolve the N-acylated oxazolidinone in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH).[6]

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).[6]

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[6]

  • Perform an extraction to separate the chiral auxiliary from the aqueous layer containing the product.[6]

  • Acidify the aqueous layer and extract the carboxylic acid product with an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate chiral auxiliary for my synthesis?

A1: The ideal chiral auxiliary should be readily available, easy to attach and remove, and provide high stereocontrol.[10] The choice depends on the specific reaction. For example, Evans' oxazolidinones are excellent for aldol and alkylation reactions, while camphorsultams are often used in Diels-Alder reactions.[10]

Q2: What are some common mistakes to avoid when using chiral auxiliaries?

A2:

  • Using wet reagents or solvents: Moisture can quench reactive species like Lewis acids and enolates, leading to low yields.[1]

  • Incorrect stoichiometry: Carefully optimize the amounts of all reagents.[1]

  • Insufficient temperature control: Many asymmetric reactions require strict temperature management for optimal selectivity.[1]

  • Product loss during purification: The separation of diastereomers can sometimes be challenging, leading to reduced yields.[1]

Q3: Is it possible to recycle the chiral auxiliary?

A3: Yes, a key advantage of using chiral auxiliaries is that they can often be recovered and reused after cleavage from the product.[11] This is crucial for the economic viability and sustainability of a synthetic route, especially on a large scale.[11] The recovered auxiliary can be purified by methods such as distillation or recrystallization.[11]

Mandatory Visualizations

attachment_cleavage_workflow cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery start Substrate attach Covalent Bonding start->attach auxiliary Chiral Auxiliary auxiliary->attach product1 Substrate-Auxiliary Adduct attach->product1 reaction Stereocontrolled Transformation product1->reaction reagent Reagent reagent->reaction product2 Diastereomerically Enriched Product reaction->product2 cleavage Auxiliary Removal product2->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for chiral auxiliary-mediated synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Diastereoselectivity cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Lewis Acid start->cause2 cause3 Reagent Impurity start->cause3 cause4 Solvent Effects start->cause4 sol1 Lower Reaction Temperature cause1->sol1 sol2 Screen Different Lewis Acids cause2->sol2 sol3 Ensure Purity of Reagents cause3->sol3 sol4 Test Various Solvents cause4->sol4 end High Diastereoselectivity sol1->end Improved Selectivity sol2->end Improved Selectivity sol3->end Improved Selectivity sol4->end Improved Selectivity

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity and absolute stereochemistry is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral derivatizing agents (CDAs) are invaluable tools for this purpose, converting enantiomers into diastereomers that can be distinguished by techniques like NMR spectroscopy.[1] This guide provides a detailed comparison of the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) with the less-documented (S)-(-)-2-Hydroxy-N-methylsuccinimide, offering insights into their potential applications in chiral resolution.

Introduction to Chiral Derivatizing Agents

Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form a mixture of diastereomers.[1] These diastereomers, having different physical properties, can then be analyzed to determine the enantiomeric excess (ee) and absolute configuration of the original compound.[2] NMR spectroscopy is a primary analytical method for this purpose, as the diastereomers will exhibit distinct chemical shifts.[2]

Mosher's Acid: The Gold Standard

Mosher's acid, and its more reactive acid chloride, is a widely used CDA for the analysis of chiral alcohols and amines. The presence of the trifluoromethyl group provides a convenient signal in ¹⁹F NMR spectroscopy, while the phenyl group induces significant anisotropic effects in the ¹H NMR spectrum of the resulting diastereomeric esters or amides. This allows for the determination of absolute configuration based on empirical models of the diastereomer conformations.[2]

Performance and Applications of Mosher's Acid

Mosher's acid is highly effective for a wide range of chiral alcohols and amines. The formation of diastereomeric esters or amides is typically high-yielding and proceeds with minimal racemization.[2] The resulting diastereomers often exhibit sufficient separation in their NMR spectra to allow for accurate determination of enantiomeric excess by integration of the corresponding signals.[2] Furthermore, by comparing the chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomers formed with (R)- and (S)-Mosher's acid, the absolute configuration of the analyte can be elucidated.[2]

This compound: A Potential Alternative?

This compound is a chiral molecule with potential as a derivatizing agent.[3] Its structure features a hydroxyl group that can be esterified with a chiral carboxylic acid, or its own carboxylic acid-like functionality (via the succinimide ring) could potentially react with chiral alcohols or amines. However, literature on its application as a chiral derivatizing agent for NMR-based resolution is scarce. Its primary documented application is as a biochemical for proteomics research.[3]

Theoretical Application in Chiral Resolution

Theoretically, this compound could be used to derivatize chiral carboxylic acids by forming an ester with its hydroxyl group. The resulting diastereomers could then be analyzed by ¹H NMR. The succinimide ring may offer a different conformational environment compared to Mosher's acid, potentially leading to different patterns of chemical shift nonequivalence.

Data Presentation: A Comparative Overview

Due to the lack of experimental data for this compound in chiral resolution, a direct quantitative comparison with Mosher's acid is not possible. Instead, the following table summarizes the known properties and established performance of Mosher's acid, alongside the theoretical potential of this compound.

FeatureMosher's Acid (MTPA)This compound
Analyte Compatibility Alcohols, Amines[2]Theoretically: Carboxylic Acids
Derivatization Reaction Ester or amide formation[2]Theoretically: Ester formation
NMR Analysis ¹H and ¹⁹F NMR[2]Theoretically: ¹H NMR
Determination of ee Yes, by signal integration[2]Theoretically: Possible if signals are resolved
Determination of Absolute Configuration Yes, using the Mosher's acid model[2]Theoretically: Possible, but would require the development of a predictive model
Established Protocols Widely available and well-documented[2]Not established for chiral resolution
Key Structural Feature for Discrimination Phenyl and CF₃ groups causing anisotropy[2]Theoretically: Chiral succinimide ring

Experimental Protocols

Experimental Protocol for Chiral Resolution using Mosher's Acid (for a Chiral Alcohol)

This protocol is a standard procedure for the derivatization of a chiral alcohol with Mosher's acid chloride to form diastereomeric esters for NMR analysis.

Materials:

  • Chiral alcohol (1.0 eq)

  • (R)-(-)-Mosher's acid chloride (1.2 eq)

  • (S)-(+)-Mosher's acid chloride (1.2 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

  • To each tube, add 2.0 equivalents of anhydrous pyridine.

  • To one tube, add 1.2 equivalents of (R)-(-)-Mosher's acid chloride. To the other tube, add 1.2 equivalents of (S)-(+)-Mosher's acid chloride.

  • Cap the NMR tubes and gently agitate to mix the contents.

  • Allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

  • Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each diastereomer.

  • Determine the absolute configuration by calculating the chemical shift differences (Δδ = δS - δR) and applying the Mosher's acid model.

Proposed Experimental Protocol for Chiral Resolution using this compound (for a Chiral Carboxylic Acid)

This is a hypothetical protocol based on standard esterification procedures.

Materials:

  • Chiral carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • In a dry NMR tube, dissolve approximately 5 mg of the chiral carboxylic acid in 0.5 mL of anhydrous CDCl₃.

  • Add 1.1 equivalents of this compound.

  • Add 0.1 equivalents of DMAP.

  • Add 1.1 equivalents of DCC.

  • Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or NMR.

  • Once the reaction is complete, acquire a ¹H NMR spectrum.

  • Analyze the spectrum for resolved signals corresponding to the two diastereomers to determine the enantiomeric excess.

Visualization of Workflows

Mosher_Acid_Workflow cluster_reagents Reactants cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis racemic_analyte Racemic Analyte (Alcohol/Amine) reaction_r Reaction with (R)-Mosher's racemic_analyte->reaction_r reaction_s Reaction with (S)-Mosher's racemic_analyte->reaction_s r_mosher (R)-Mosher's Acid Chloride r_mosher->reaction_r s_mosher (S)-Mosher's Acid Chloride s_mosher->reaction_s diastereomers_r Diastereomeric Mixture (R,R) and (S,R) reaction_r->diastereomers_r diastereomers_s Diastereomeric Mixture (R,S) and (S,S) reaction_s->diastereomers_s nmr_analysis NMR Spectroscopy (¹H, ¹⁹F) diastereomers_r->nmr_analysis diastereomers_s->nmr_analysis ee_determination Determine ee (Integration) nmr_analysis->ee_determination ac_determination Determine Absolute Configuration (Δδ = δS - δR) nmr_analysis->ac_determination

Caption: Experimental workflow for chiral resolution using Mosher's acid.

Succinimide_Workflow cluster_reagents Reactants cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis racemic_acid Racemic Analyte (Carboxylic Acid) reaction Esterification racemic_acid->reaction s_succinimide (S)-(-)-2-Hydroxy- N-methylsuccinimide s_succinimide->reaction coupling_agent Coupling Agent (e.g., DCC) coupling_agent->reaction diastereomers Diastereomeric Mixture reaction->diastereomers nmr_analysis ¹H NMR Spectroscopy diastereomers->nmr_analysis ee_determination Determine ee (Integration) nmr_analysis->ee_determination

Caption: Proposed workflow for chiral resolution using this compound.

Conclusion

Mosher's acid remains a robust and reliable chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. Its performance is well-documented, and established protocols are readily available.

This compound presents a theoretical possibility as a chiral derivatizing agent for carboxylic acids. However, its efficacy and practicality for this application have not been demonstrated in the scientific literature. Further research would be required to validate its use, including optimizing reaction conditions, assessing the degree of signal separation in the NMR spectra of the resulting diastereomers, and developing a model for the prediction of absolute configuration. For researchers and professionals in drug development, Mosher's acid is the recommended choice due to its proven track record and extensive supporting data. The exploration of novel CDAs like this compound could be a subject of academic interest for expanding the toolbox of chiral resolution methods.

References

Navigating the Chiral Maze: A Guide to Enantiomeric Separation Beyond (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drugs and intermediates. While (S)-(-)-2-Hydroxy-N-methylsuccinimide has its applications, a diverse and powerful arsenal of alternative methods exists for achieving optimal enantiomeric separation. This guide provides an objective comparison of leading alternatives, supported by experimental data and detailed protocols, to empower you in selecting the most effective strategy for your specific analytical challenge.

The two primary strategies for enantiomeric separation are the direct approach, utilizing Chiral Stationary Phases (CSPs), and the indirect approach, which involves the use of Chiral Derivatizing Agents (CDAs). Each method offers distinct advantages and is suited to different types of chiral analytes and analytical goals.

Direct Enantiomeric Separation: The Power of Chiral Stationary Phases (CSPs)

Direct separation on CSPs is often the preferred method due to its simplicity, speed, and the ability to analyze enantiomers without derivatization. The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times and, consequently, separation.[1]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used due to their broad applicability and high enantioselectivity for a wide range of compounds.

Performance Comparison of Polysaccharide-Based CSPs

The following tables summarize the performance of popular polysaccharide-based CSPs for the separation of various chiral compounds.

Table 1: Enantiomeric Separation of Fluoxetine

Chiral Stationary PhaseMobile PhaseResolution (Rs)Selectivity (α)Elution Order
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5-S then R
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5-R then S
Cyclobond I 2000 DM (Dimethyl-β-cyclodextrin)Methanol/0.2% Triethylamine Acetic Acid (25/75, v/v; pH 3.8)>1.5-R then S

Data synthesized from a study on the separation of fluoxetine enantiomers.[1]

Table 2: Enantiomeric Separation of Mandelonitriles

Chiral Stationary PhaseMobile PhaseResolution (Rs)Selectivity (α)
Chiralcel OD-H n-Hexane/Isopropanol (90:10)2.11.25
Chiralpak AD-H n-Hexane/Isopropanol (90:10)2.81.38
Chiralcel OJ-H n-Hexane/Isopropanol (80:20)1.91.19

Performance data for the separation of (R)- and (S)-mandelonitrile compiled from various studies.[2]

Table 3: Enantiomeric Separation of Primary Amines

Chiral Stationary PhaseMobile PhaseSuccess Rate
Larihc CF6-P (Cyclofructan)Acetonitrile/Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA85% (33 out of 39 amines)
Chiralpak IF Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine65% (25 out of 39 amines)
Chiralpak IA Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine55% (18 out of 32 UV absorbing amines)
Chiralpak IE Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine46% (15 out of 32 UV absorbing amines)

Success rates from a screening study of 39 primary amines on various CSPs in polar organic mode.[3]

Experimental Protocol: Direct Chiral HPLC Separation

This protocol provides a general workflow for developing a chiral separation method using a polysaccharide-based CSP.

experimental_workflow_csp cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve in mobile phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA) hplc_conditions Set HPLC Conditions (Flow rate, Temp, UV) mobile_phase_prep->hplc_conditions column_selection Select CSP (e.g., Chiralpak AD-H) column_selection->hplc_conditions hplc_conditions->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection data_processing Calculate Rs and α detection->data_processing

Caption: Workflow for direct enantiomeric separation using a Chiral Stationary Phase.

Detailed Steps:

  • Column Selection: Choose a CSP based on the analyte's structure. For aromatic compounds, polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are good starting points.[2] For primary amines, a cyclofructan-based column such as Larihc CF6-P has shown high success rates.[3]

  • Mobile Phase Selection: For normal-phase chromatography, a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is common. For polar organic mode, acetonitrile with an alcohol modifier is used.[3] Basic or acidic additives (e.g., diethylamine, trifluoroacetic acid) are often necessary to improve peak shape and resolution, especially for amines and acidic compounds.[4][5]

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).[6]

  • HPLC Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns (4.6 mm i.d.).[2][7]

    • Temperature: Ambient temperature (e.g., 25 °C) is usually sufficient.[2]

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol percentage or the type and concentration of the additive) or try a different CSP.

Indirect Enantiomeric Separation: The Versatility of Chiral Derivatizing Agents (CDAs)

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral stationary phase (e.g., C18).[8] This approach is particularly useful for analytes that are difficult to resolve on CSPs or for determining the absolute configuration of a chiral center.

Prominent Chiral Derivatizing Agents

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)

Marfey's reagent is widely used for the derivatization of primary and secondary amines, including amino acids.[9][10] The resulting diastereomers are highly chromophoric, allowing for sensitive UV detection.

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA)

Mosher's acid and its acid chloride are classic reagents for derivatizing alcohols and amines.[11] The resulting diastereomeric esters or amides can be separated by chromatography, and the analysis of their ¹H and ¹⁹F NMR spectra can be used to determine the absolute configuration of the original analyte.

Performance Comparison of Chiral Derivatizing Agents

Table 4: Comparison of Marfey's Reagent and its Variants for Amino Acid Derivatization

Chiral Derivatizing AgentAnalyteKey Advantage
Marfey's Reagent (L-FDAA) Amino AcidsHigh enantioselectivity for many amino acids.
Marfey's Reagent Variants (using D-amino acids) (RS)-MexiletineEnhanced separation of diastereomers compared to L-amino acid variants.[12]
Advanced Marfey's Method Amino Acids in complex mixturesEnables simultaneous determination of multiple amino acid enantiomers.[13]

Information synthesized from reviews on Marfey's reagent and its applications.[9][14][15]

Experimental Protocol: Indirect Chiral Separation via Derivatization with Marfey's Reagent

This protocol outlines the general procedure for the derivatization of an amine with Marfey's reagent followed by HPLC analysis.

experimental_workflow_cda cluster_derivatization Derivatization cluster_hplc HPLC Analysis dissolve_amine Dissolve Amine (in water or buffer) add_marfey Add Marfey's Reagent (in acetone) dissolve_amine->add_marfey add_base Add Base (e.g., NaHCO₃ or TEA) add_marfey->add_base react React at Elevated Temp. (e.g., 37-40°C) add_base->react quench Quench Reaction (with acid, e.g., HCl) react->quench hplc_prep Prepare Sample for HPLC (Dilute with mobile phase) quench->hplc_prep hplc_analysis Analyze on Achiral Column (e.g., C18) hplc_prep->hplc_analysis

Caption: Workflow for indirect enantiomeric separation using a Chiral Derivatizing Agent.

Detailed Steps:

  • Sample Preparation: Prepare a solution of the amine or amino acid standard in water or a suitable buffer (e.g., 0.5 mM).[16]

  • Derivatization Reaction:

    • To an aliquot of the amine solution, add a solution of Marfey's reagent in acetone (e.g., 20 mM). A molar excess of the reagent is typically used.[16]

    • Initiate the reaction by adding a base, such as sodium bicarbonate or triethylamine solution.[16][17]

    • Incubate the reaction mixture in the dark at an elevated temperature (e.g., 37-40 °C) for a specified time (e.g., 1-24 hours).[16]

  • Quenching the Reaction: Stop the reaction by adding an acid, such as hydrochloric acid.[16]

  • Preparation for HPLC: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.[16]

  • HPLC Analysis:

    • Column: Use a standard achiral reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is commonly used.

    • Detection: Monitor the elution of the diastereomers by UV detection, typically at 340 nm for Marfey's derivatives.[12]

Logical Relationships in Enantiomeric Separation

The choice between direct and indirect methods depends on several factors, including the nature of the analyte, the availability of a suitable CSP or CDA, and the analytical objective.

logical_relationships cluster_direct Direct Separation cluster_indirect Indirect Separation racemic_mixture Racemic Mixture (R- and S-enantiomers) csp Chiral Stationary Phase (CSP) racemic_mixture->csp Interaction cda Chiral Derivatizing Agent (CDA) racemic_mixture->cda Reaction diastereomeric_complexes Transient Diastereomeric Complexes (R-CSP and S-CSP) csp->diastereomeric_complexes Formation separated_enantiomers Separated Enantiomers diastereomeric_complexes->separated_enantiomers Differential Elution diastereomers Stable Diastereomers (R-CDA and S-CDA) cda->diastereomers Formation separated_diastereomers Separated Diastereomers diastereomers->separated_diastereomers Separation on Achiral Phase remove_cda Remove CDA separated_diastereomers->remove_cda pure_enantiomers Pure Enantiomers remove_cda->pure_enantiomers

Caption: Logical relationship between direct and indirect methods of enantiomeric separation.

Conclusion

The field of enantiomeric separation offers a rich and expanding toolkit for the modern researcher. While direct separation on polysaccharide-based CSPs remains a first-line approach for many applications due to its efficiency and convenience, the indirect method using chiral derivatizing agents like Marfey's reagent provides a robust alternative, particularly for challenging separations and for the determination of absolute configuration. By understanding the principles, performance, and protocols associated with these powerful techniques, scientists can confidently navigate the complexities of chiral analysis and advance their research and development endeavors.

References

A Comparative Guide to the Validation of Enantiomeric Purity Determination: Derivatization vs. Direct Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control, ensuring the safety and efficacy of chiral drugs. While direct separation on Chiral Stationary Phases (CSPs) is common, the indirect approach, involving derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, offers a robust and often cost-effective alternative.

This guide provides an objective comparison between the indirect derivatization method and the direct chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of chiral primary amines, a common functional group in active pharmaceutical ingredients (APIs). The comparison is supported by experimental protocols and validation data to assist researchers, scientists, and drug development professionals in selecting and validating the appropriate method for their needs.

Principle of Enantiomeric Purity Analysis

Indirect Method (Chiral Derivatization): This technique converts a pair of enantiomers, which are chemically identical in an achiral environment, into a pair of diastereomers. This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). The resulting diastereomers have different physical and chemical properties and can be separated and quantified using standard, less expensive achiral chromatography columns (e.g., C18).

Direct Method (Chiral HPLC): This approach utilizes a Chiral Stationary Phase (CSP) within the HPLC column. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their direct separation and quantification without prior derivatization.

Comparison of Method Performance

The choice between an indirect (derivatization) and a direct method depends on factors such as the analyte's properties, required sensitivity, sample matrix complexity, and available instrumentation. The indirect approach can offer enhanced sensitivity if a CDA with a strong chromophore or fluorophore is used. However, it requires an additional reaction step and careful validation to ensure the derivatization reaction does not introduce bias. Direct chiral HPLC is often simpler in terms of sample preparation but may require more extensive method development to find a suitable CSP and mobile phase combination.

Workflow Comparison

The fundamental difference in the experimental workflows is the addition of the derivatization step in the indirect method.

G Workflow for Enantiomeric Purity by Derivatization cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Chiral Analyte (Enantiomeric Mixture) Reagent Add Enantiopure Chiral Derivatizing Agent (CDA) Sample->Reagent Derivatization Derivatization Reaction (Formation of Diastereomers) Reagent->Derivatization Injection Inject Diastereomeric Mixture Derivatization->Injection HPLC Achiral HPLC (e.g., C18 Column) Injection->HPLC Detection Detection (e.g., UV, FLD) HPLC->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Enantiomeric Purity (%ee) Quantification->Result

Workflow for the indirect derivatization method.

G Workflow for Enantiomeric Purity by Direct Chiral HPLC cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Chiral Analyte (Enantiomeric Mixture) Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Inject Enantiomeric Mixture Dissolve->Injection HPLC Chiral HPLC (CSP Column) Injection->HPLC Detection Detection (e.g., UV) HPLC->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Enantiomeric Purity (%ee) Quantification->Result

Workflow for the direct chiral HPLC method.

Experimental Protocols

Here we provide representative protocols for the analysis of a chiral primary amine using Marfey's reagent (an indirect method) and a direct analysis on a polysaccharide-based CSP.

Protocol 1: Indirect Method using Marfey's Reagent (FDAA) Derivatization

This protocol is adapted for the derivatization of primary amines with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), followed by reversed-phase HPLC analysis.

Materials:

  • Chiral primary amine sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Standard C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Derivatization Procedure:

  • Dissolve approximately 50 nmol of the amine sample in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 100 µL of 2 M HCl.

  • Dilute the final sample to a suitable volume with the mobile phase for HPLC analysis.

Achiral HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: Linear gradient from 10% to 70% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 340 nm

Protocol 2: Direct Method using a Chiral Stationary Phase (CSP)

This protocol describes a general method for the direct enantioseparation of a chiral primary amine on a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates.

Materials:

  • Chiral primary amine sample

  • HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH)

  • Polysaccharide-based CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

Direct Chiral HPLC Conditions:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and a polar modifier like IPA or EtOH (e.g., 90:10 v/v n-Hexane:IPA). The exact ratio must be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 1 mg/mL).

Validation Data Comparison

Method validation is performed according to ICH Q2(R1) guidelines to ensure the analytical procedure is fit for its intended purpose. The following tables summarize typical validation parameters for the two approaches for the analysis of chiral primary amines.

Table 1: Comparison of Method Validation Parameters

Validation ParameterIndirect Method (Derivatization)Direct Method (Chiral HPLC)
Specificity Demonstrated by baseline resolution of diastereomers from each other and from reagent peaks.Demonstrated by baseline resolution of enantiomers from each other and any impurities.
Linearity (r²) Typically > 0.999Typically > 0.999
Range 0.1% to 1.5% of the minor enantiomer relative to the major.0.1% to 2.0% of the minor enantiomer relative to the major.
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5% for repeatability and intermediate precision.< 2% for repeatability and intermediate precision.
LOD Can be very low (pmol level) with fluorescent CDAs.Analyte-dependent, typically in the µg/mL range.
LOQ Typically ~0.05% - 0.1% of the minor enantiomer.Typically ~0.1% of the minor enantiomer.
Robustness Assessed by varying reaction time, temperature, and pH. Chromatographic robustness is also tested.Assessed by varying mobile phase composition, flow rate, and column temperature.

Note: The values presented are representative and can vary significantly based on the specific analyte, chiral agent, CSP, and instrumentation used.

Table 2: Feature Comparison of Analytical Approaches

FeatureIndirect Method (Derivatization)Direct Method (Chiral HPLC/SFC)
Sample Preparation More complex; involves a chemical reaction, potential for work-up.Simpler; typically involves dissolving the sample.
Method Development Focus on optimizing reaction conditions and separating diastereomers on common columns.Focus on screening various CSPs and mobile phases to achieve enantioseparation.
Cost Uses less expensive achiral columns, but CDAs can be costly.CSP columns are significantly more expensive than achiral columns.
Analysis Time Includes reaction time (can be >1 hour) plus chromatographic run time.Limited to the chromatographic run time, which can be fast with modern SFC or UHPLC.
Potential Issues Incomplete reaction, kinetic resolution, racemization during derivatization, CDA purity.Lack of a suitable CSP, poor resolution, enantiomer elution order can switch with method changes.
Flexibility High; chromatographic conditions can be widely varied to separate diastereomers.More constrained by the specific interactions between the analyte and the chosen CSP.

Conclusion

Both indirect derivatization and direct chiral chromatography are powerful, validated techniques for determining enantiomeric purity.

The indirect derivatization method is advantageous when high sensitivity is required, a suitable chiral column is not available, or when dealing with analytes that are difficult to separate directly. Its flexibility in using conventional achiral columns makes it a versatile tool. However, the method's success hinges on a carefully controlled and validated derivatization step to ensure that the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.

The direct chiral HPLC/SFC method offers simplicity and speed, with less sample handling, which reduces the chances of error. The proliferation of a wide variety of commercially available chiral stationary phases has made direct separation the first choice for many applications.

The ultimate selection of a method should be based on a thorough evaluation of the specific analytical requirements, including the chemical nature of the analyte, the required level of sensitivity and accuracy, and the available resources, all within the framework of a comprehensive validation plan compliant with regulatory guidelines.

A Comparative Guide to the Spectroscopic Analysis of (S)-(-)-2-Hydroxy-N-methylsuccinimide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules with multiple stereocenters, such as (S)-(-)-2-Hydroxy-N-methylsuccinimide, the presence of diastereomers can significantly impact biological activity. Consequently, robust analytical methodologies are required to differentiate and quantify these stereoisomers. This guide provides a comparative overview of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), for the analysis of the diastereomers of this compound. Furthermore, it contrasts these methods with alternative analytical approaches, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Spectroscopic Techniques for Diastereomer Analysis: A Head-to-Head Comparison

NMR and VCD spectroscopy are powerful, non-destructive techniques that provide detailed structural information at the molecular level, making them well-suited for the characterization of diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of chemical analysis, predicated on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. As diastereomers possess distinct three-dimensional arrangements, their corresponding nuclei will exhibit different chemical shifts and coupling constants in an NMR spectrum, enabling their differentiation and quantification.

Vibrational Circular Dichroism (VCD) Spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is exquisitely sensitive to the absolute configuration and conformation of a molecule in solution.[2] Diastereomers, having different spatial arrangements of atoms, will produce distinct VCD spectra, which can be compared to theoretical calculations to assign the absolute stereochemistry of each isomer.[1]

The following table summarizes the key attributes of NMR and VCD for the analysis of diastereomers.

FeatureNMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Exploits differences in the magnetic environments of nuclei in diastereomers, leading to distinct chemical shifts and coupling constants.Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to the molecule's 3D structure and absolute configuration.[1]
Information Provided Relative configuration, diastereomeric ratio (d.r.), conformational information.Absolute configuration, solution-state conformation.[2]
Sample Requirements Typically 1-10 mg of sample dissolved in a deuterated solvent.Typically 1-10 mg of sample dissolved in a suitable IR-transparent solvent.
Strengths - High resolution for structural elucidation.- Quantitative determination of diastereomeric ratios through integration of signals.- Widely available instrumentation.- Highly sensitive to stereochemical differences.- Provides absolute configuration without the need for crystalline material.- Can be used for complex molecules in solution.[2]
Limitations - Signal overlap in complex spectra can hinder analysis.- May require chiral derivatizing or solvating agents to resolve signals of enantiomers.- Requires specialized instrumentation.- Interpretation often relies on comparison with quantum mechanical calculations.- Can be sensitive to solvent and temperature effects.

Alternative Analytical Techniques

While NMR and VCD are powerful spectroscopic tools, other analytical methods are also widely employed for the analysis of diastereomers.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of diastereomers based on their differential interactions with a stationary phase. Chiral stationary phases (CSPs) can also be used to separate enantiomers.- High sensitivity and resolution.- Well-established for quantitative analysis.- Can be used for preparative separation.- Requires method development for each compound.- Can be destructive if the sample is not collected post-detection.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. Diastereomers have the same mass but can sometimes be differentiated by their fragmentation patterns or through techniques like ion mobility spectrometry.- High sensitivity and speed.- Can be coupled with chromatography (LC-MS) for enhanced separation and identification.- Diastereomers are often difficult to distinguish by mass alone.- Quantification can be challenging without appropriate standards.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Diastereomer Analysis

This protocol outlines the general steps for analyzing a mixture of diastereomers using ¹H NMR spectroscopy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diastereomeric mixture.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (a 400 MHz or higher field is recommended for better resolution).

    • Standard acquisition parameters can be used initially.

    • Optimize the spectral width to encompass all relevant signals.

    • Ensure a sufficient number of scans (e.g., 16-64) are co-added to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Identify well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Protons closer to the stereocenters are often the most diagnostic.

    • Integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol for Absolute Configuration Determination

This protocol provides a general workflow for VCD analysis.

  • Sample Preparation:

    • Dissolve 1-10 mg of the purified diastereomer in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 0.01 to 0.1 M.

    • Use a sample cell with an appropriate path length (typically 50-200 µm) and window material (e.g., BaF₂, CaF₂).

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

    • Collect a background spectrum of the pure solvent in the same cell.

    • Collect data for a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from a few thousand to tens of thousands of scans.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the VCD and IR spectra of the analyte.

    • The VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R).

  • Computational Modeling (for Absolute Configuration):

    • Perform a conformational search for the diastereomer using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G(d).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for a chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.

Data Presentation

Due to the lack of publicly available experimental NMR and VCD spectra for the individual diastereomers of this compound, we present illustrative data for a related substituted succinimide to demonstrate the principles of NMR analysis.

Illustrative ¹H NMR Data for a Mixture of Substituted Succinimide Diastereomers

The following table presents hypothetical ¹H NMR data for a 2:1 mixture of two diastereomers of a 3-substituted N-phenylsuccinimide, highlighting the differences in chemical shifts for protons near the chiral center.

ProtonDiastereomer 1 (Major) Chemical Shift (ppm)Diastereomer 2 (Minor) Chemical Shift (ppm)Multiplicity
H33.453.60ddd
H4a2.802.95dd
H4b2.652.75dd

Note: This is illustrative data for a related compound. Actual chemical shifts for the diastereomers of this compound will vary.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of diastereomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results Sample Diastereomeric Mixture of This compound NMR NMR Spectroscopy Sample->NMR VCD VCD Spectroscopy Sample->VCD NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data VCD_Data VCD and IR Spectra VCD->VCD_Data DR Diastereomeric Ratio NMR_Data->DR Comparison Comparison with Theoretical Calculations VCD_Data->Comparison AC Absolute Configuration Comparison->AC

Caption: Workflow for the spectroscopic analysis of diastereomers.

Comparison_Logic Start Need to Analyze Diastereomers Quant Is Quantitative Analysis of Diastereomeric Ratio Needed? Start->Quant AbsConfig Is Absolute Configuration Determination Required? Quant->AbsConfig No NMR_Choice Use NMR Spectroscopy Quant->NMR_Choice Yes VCD_Choice Use VCD Spectroscopy AbsConfig->VCD_Choice Yes HPLC_Choice Consider HPLC for High Throughput/Sensitivity AbsConfig->HPLC_Choice No

References

A Researcher's Guide to the Cost-Effectiveness of Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical separation of enantiomers from a racemic mixture is a critical hurdle in the synthesis of stereochemically pure compounds. The choice of a chiral resolving agent is a pivotal decision that directly influences yield, enantiomeric purity, and the overall economic viability of a synthetic route. This guide provides an objective comparison of the performance and cost-effectiveness of common chiral resolving agents, supported by experimental data and detailed methodologies, to inform the selection of the most suitable agent for a given resolution challenge.

The classical method of chiral resolution via the formation of diastereomeric salts remains a widely practiced and often cost-effective technique in both academic and industrial settings.[1][2] This approach relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, possessing distinct physical properties, can then be separated by fractional crystallization. The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[1]

Comparative Performance of Chiral Resolving Agents

The selection of an optimal resolving agent is often an empirical process, requiring screening of various agents and conditions.[1] This section provides a comparative overview of the performance of several common acidic resolving agents in the resolution of racemic 1-phenylethylamine, a model primary amine. The data presented below is a synthesis of reported experimental results and should be considered as a guide for initial screening.

Table 1: Performance Comparison of Chiral Resolving Agents for the Resolution of Racemic 1-Phenylethylamine

Chiral Resolving AgentRacemic CompoundMolar Ratio (Agent:Racemate)Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
(S)-Mandelic Acid(±)-1-Phenylethylamine1:1Ethanol/Water~75-85>95
L-(+)-Tartaric Acid(±)-1-Phenylethylamine1:1Methanol~80-90~90-98
(1S)-(+)-10-Camphorsulfonic Acid(±)-1-Phenylethylamine2:1Dichloromethane~20 (for 80% ee)>98 (after optimization)

Cost-Effectiveness Analysis

The cost-effectiveness of a chiral resolving agent is a multifaceted consideration that extends beyond the initial purchase price. Key factors include the agent's efficiency (yield and enantiomeric excess achieved), the potential for its recovery and recycling, and the overall process complexity.

Table 2: Cost-Effectiveness Comparison of Selected Chiral Resolving Agents

Chiral Resolving AgentTypical Price (USD/kg)Molar Mass ( g/mol )Cost per Mole (USD)Key Considerations for Cost-Effectiveness
L-(+)-Tartaric Acid~ $25 - $50150.09~ $3.75 - $7.50Readily available and inexpensive. Often provides good yields and enantiomeric excess. Lower molecular weight is advantageous.
(S)-Mandelic Acid~ $100 - $200152.15~ $15.22 - $30.43Higher cost than tartaric acid but can be highly effective, often requiring fewer recrystallization steps.
(1S)-(+)-10-Camphorsulfonic Acid~ $300 - $500232.30~ $69.70 - $116.15Significantly more expensive. Its use is typically justified for difficult resolutions where other agents fail or for high-value target molecules.
(S)-(-)-α-Methylbenzylamine~ $295 - $400121.18~ $35.75 - $48.47A chiral base, effective for resolving racemic acids like ibuprofen. Its cost is a significant factor in process economics.
O,O'-Dibenzoyl-L-tartaric acid~ $500 - $700358.31~ $179.16 - $250.83A derivative of tartaric acid, often used when the parent acid is ineffective. The higher cost necessitates efficient recycling.

Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution. The following protocols provide step-by-step procedures for the resolution of racemic compounds with different resolving agents.

Protocol 1: Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid [2]

Materials:

  • Racemic (±)-1-phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol, with gentle heating if necessary to achieve a clear solution.

    • In a separate flask, dissolve the racemic 1-phenylethylamine in methanol.

    • Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, which is typically the (S)-amine-(+)-tartrate salt.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Partially dissolve the collected diastereomeric salt in water.

    • Add 50% aqueous NaOH solution until the solution is basic (check with pH paper). This will liberate the free amine from the tartrate salt.

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (perform at least two extractions).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and evaporate the solvent to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique such as chiral HPLC, chiral GC, or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine [1]

Materials:

  • Racemic (±)-Ibuprofen

  • (S)-(-)-α-Methylbenzylamine (S-MBA)

  • Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Water

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Formation of Diastereomeric Salts:

    • In a reaction vessel, dissolve racemic ibuprofen, (S)-(-)-α-methylbenzylamine, and potassium hydroxide in a 1:0.5:0.5 molar ratio in water.[1] The addition of KOH increases the solubility of the reactants and facilitates salt formation.[1]

    • Stir the mixture to ensure complete reaction.

  • Resolution by Cooling Crystallization:

    • The optimal solvent for crystallization of the diastereomeric salts is ethyl acetate.[1]

    • Dissolve the diastereomeric salt mixture in ethyl acetate at an elevated temperature (e.g., 70°C).

    • Slowly cool the solution to 25°C to induce crystallization of the less soluble diastereomeric salt, which is the (S)-ibuprofen-(S)-MBA salt.

    • Collect the crystals by filtration. This process should yield a diastereomeric excess (%de) of around 80% and a yield of approximately 71%.[1]

  • Recovery of S-Enriched Ibuprofen:

    • To recover the S-enriched ibuprofen, the diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the free acid.

    • The S-enriched ibuprofen can then be isolated by precipitation or extraction. A solvent/antisolvent system of methanol and water (1:6 ratio) has been shown to be effective, yielding S-enriched ibuprofen with an enantiomeric excess (%ee) of 80% and a yield of 95%.[1]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the chiral resolution processes described above.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Recovery racemic_mixture Racemic Mixture (e.g., (±)-Amine) mixture_of_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartaric Acid) & ((S)-Amine-(+)-Tartaric Acid) racemic_mixture->mixture_of_salts Reaction resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixture_of_salts crystallization Fractional Crystallization mixture_of_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartaric Acid) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution liberation Treatment with Acid/Base less_soluble->liberation resolved_enantiomer Resolved Enantiomer (e.g., (S)-Amine) liberation->resolved_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Decision_Pathway start Start: Racemic Mixture to be Resolved screen_agents Screen a Panel of Chiral Resolving Agents start->screen_agents select_solvent Optimize Solvent System for Crystallization screen_agents->select_solvent initial_resolution Perform Initial Small-Scale Resolution select_solvent->initial_resolution analyze_purity Analyze Yield and Enantiomeric Excess (ee) initial_resolution->analyze_purity is_successful Successful Resolution? (High Yield & ee) analyze_purity->is_successful is_successful->screen_agents No optimize_conditions Optimize Crystallization Conditions (Temperature, Cooling Rate) is_successful->optimize_conditions Yes scale_up Scale-Up Process optimize_conditions->scale_up end End: Enantiomerically Pure Compound scale_up->end

Caption: Decision pathway for developing a chiral resolution process.

Conclusion

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds, with significant implications for both the efficiency of the separation and the overall cost of the process. While readily available and inexpensive agents like tartaric acid are often a good starting point, more expensive reagents such as mandelic acid or camphorsulfonic acid may be justified for challenging resolutions or when high enantiopurity is paramount. A thorough evaluation of the performance of different resolving agents through empirical screening, coupled with a careful consideration of their cost and potential for recycling, is essential for developing a robust and economically viable chiral resolution strategy.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of stereogenic centers is a fundamental challenge in modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. This guide provides an objective comparison of the efficacy of four widely used chiral auxiliaries in asymmetric induction: Evans' oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones. The comparison is supported by experimental data from asymmetric alkylation reactions, detailed experimental protocols, and visualizations to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Performance Comparison in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (expressed as diastereomeric excess, de) or enantioselectivity (expressed as enantiomeric excess, ee) and the chemical yield of the reaction. The following table summarizes the performance of the selected chiral auxiliaries in the asymmetric alkylation of a propionyl group with various alkyl halides.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric/Enantiomeric Excess (%)Reference(s)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide (BnBr)NaHMDS95>98 de[1]
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneMethyl iodide (MeI)NaHMDS8291 de[2]
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneAllyl bromideNaHMDS94>98 de[1]
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamBenzyl bromide (BnBr)n-BuLi92>98 de[3]
N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodide (MeI)NaHMDS85>95 de[3]
N-Propionyl-(2R)-bornane-10,2-sultamEthyl iodide (EtI)n-BuLi90>98 de[3]
Myers' Pseudoephedrine Amide (1R,2R)-Pseudoephedrine propionamideBenzyl bromide (BnBr)LDA9998 de[4][5]
(1R,2R)-Pseudoephedrine propionamideMethyl iodide (MeI)LDA92>99 de[4]
(1R,2R)-Pseudoephedrine propionamideEthyl iodide (EtI)LDA9598 de[4]
Enders' SAMP Hydrazone Propanal SAMP hydrazoneBenzyl bromide (BnBr)LDA75>96 ee[6][7]
Propanal SAMP hydrazoneMethyl iodide (MeI)LDA80>95 ee[6][7]
Propanal SAMP hydrazoneEthyl iodide (EtI)LDA78>96 ee[6][7]

Experimental Protocols

Detailed methodologies for the attachment of the chiral auxiliary, the asymmetric alkylation reaction, and the cleavage of the auxiliary are provided below for each of the four systems.

Evans' Oxazolidinone

Attachment of the Auxiliary (Acylation): To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Asymmetric Alkylation: [1] To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate. The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until completion as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Cleavage of the Auxiliary (Hydrolysis): [8] To a solution of the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M) at 0 °C, is added a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (1.0 M, 2.0 equiv). The reaction mixture is stirred at 0 °C for 2-4 hours. The reaction is then quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv). The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Oppolzer's Sultam

Attachment of the Auxiliary (Acylation): To a solution of (2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added. The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by recrystallization or flash chromatography.

Asymmetric Alkylation: [9] To a solution of the N-propionyl sultam (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, and then the alkyl halide (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by flash chromatography.

Cleavage of the Auxiliary (Hydrolysis): The N-acyl sultam (1.0 equiv) is dissolved in a mixture of dioxane and 1 M aqueous H₂SO₄ (2:1, 0.1 M). The mixture is heated at reflux for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with saturated aqueous NaHCO₃ and brine, then dried and concentrated to give the chiral carboxylic acid. The aqueous layers can be basified and extracted to recover the sultam auxiliary.

Myers' Pseudoephedrine Amide

Attachment of the Auxiliary (Amide Formation): [4][10] (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in anhydrous dichloromethane (0.5 M) containing triethylamine (1.5 equiv). The solution is cooled to 0 °C, and propionyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the amide, which can often be purified by crystallization.

Asymmetric Alkylation: [10][11] A suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF (0.1 M) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (2.2 equiv), prepared separately, is added slowly. The mixture is stirred and warmed to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then re-cooled to 0 °C, and the alkylating agent (1.5 equiv) is added. The reaction is stirred at 0 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification is typically achieved by flash chromatography or crystallization.

Cleavage of the Auxiliary (to Carboxylic Acid): [12] The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a 3:1 mixture of tert-butyl alcohol and water (0.1 M). Tetra-n-butylammonium hydroxide (n-Bu₄NOH) (5-10 equiv) is added, and the mixture is heated to 95 °C for 12-24 hours. After cooling, the reaction is acidified with 3 N HCl and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated to afford the crude carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Enders' SAMP/RAMP Hydrazone

Attachment of the Auxiliary (Hydrazone Formation): [7] Propanal (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv) are dissolved in anhydrous diethyl ether (1.0 M). A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature for 12-24 hours over anhydrous MgSO₄. The mixture is filtered, and the solvent is removed under reduced pressure to give the crude hydrazone, which is often used without further purification.

Asymmetric Alkylation: [6][7] The crude hydrazone (1.0 equiv) is dissolved in dry diethyl ether (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature. The alkylating agent (1.2 equiv) is then added, and the reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.

Cleavage of the Auxiliary (Ozonolysis): [7] The crude alkylated hydrazone is dissolved in dichloromethane (0.1 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. Dimethyl sulfide (2.0 equiv) is added, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude aldehyde is purified by flash chromatography.

Visualizing the Asymmetric Synthesis Workflow

The following diagram illustrates the general workflow for a typical asymmetric synthesis utilizing a chiral auxiliary.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct (S-Xc) Attachment->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product (P-Xc) Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product (P) Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary (Xc) Cleavage->Recovered_Auxiliary

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the rigorous validation and cross-validation of analytical methods essential for ensuring drug safety and efficacy. This guide provides an objective comparison of the primary analytical techniques for chiral purity assessment—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and outlines a systematic approach to their cross-validation.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for chiral purity assessment depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. HPLC, SFC, and CE are the most commonly employed techniques, each with its own set of advantages and limitations.

Data Presentation: Summarized Performance of Chiral Purity Analysis Methods

The following table provides a comparative summary of typical performance characteristics for HPLC, SFC, and CE in the context of chiral purity analysis. The data presented is a synthesis from various studies and is intended to provide a general overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Resolution (Rs) Generally high (Rs > 1.5 is achievable for many compounds)[1]Often higher than HPLC, leading to better separation of enantiomers[2][3]Very high, capable of resolving complex mixtures
Analysis Time Typically 10-30 minutes, but can be longerSignificantly shorter than HPLC, often in the range of 1-10 minutes[3]Can be very fast, but method development can be time-consuming
Solvent Consumption High, especially with normal-phase chromatographySignificantly lower than HPLC, as the primary mobile phase is compressed CO2[3][4]Extremely low, typically in the nanoliter to microliter range
Sensitivity Good, with UV and MS detectors being commonComparable to or better than HPLC, especially with MS detectionHigh, particularly with laser-induced fluorescence (LIF) detection
Cost (Instrument) Moderate to highHighLow to moderate
Environmental Impact High due to organic solvent usageLow, considered a "green" technology[4]Very low
Typical Applications Broad applicability for a wide range of chiral compounds[5][6]Preferred for high-throughput screening and preparative separations[3]Analysis of polar and charged compounds, peptides, and amino acids

Experimental Protocols: Methodologies for Chiral Purity Assessment

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods. Below are representative protocols for the chiral separation of common pharmaceutical compounds using HPLC, SFC, and CE.

Chiral HPLC Method for the Determination of Pregabalin Enantiomeric Purity

Instrumentation:

  • Agilent 1260 Infinity II Prime LC system or equivalent[7]

  • UV Detector

Chromatographic Conditions:

  • Column: Chiral stationary phase suitable for pregabalin (e.g., derivatized cyclodextrin-based column). An alternative is pre-column derivatization with a reagent like Marfey's reagent followed by separation on a standard C18 column[7][8][9].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of 55:45 (v/v)[8].

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient

  • Detection Wavelength: 339 nm (after derivatization)[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the pregabalin sample in the mobile phase.

  • For pre-column derivatization, react the sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in the presence of a weak base (e.g., sodium bicarbonate) at a slightly elevated temperature (e.g., 55°C) for a specified time (e.g., 1 hour)[7].

  • Cool the reaction mixture and dilute to the final concentration with the mobile phase.

Chiral SFC Method for the Enantiomeric Separation of Clopidogrel

Instrumentation:

  • SFC system with a back-pressure regulator (e.g., Thar SFC system)[10]

  • UV Detector

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[10][11]

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or 2-propanol)[10][12].

  • Flow Rate: 2.0 mL/min[10][12]

  • Back Pressure: 100 to 190 bar[10]

  • Column Temperature: 30-40°C[10]

  • Detection Wavelength: 215 nm[12]

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the clopidogrel sample in the mobile phase modifier (e.g., methanol).

  • Filter the sample solution through a 0.45 µm filter before injection.

Chiral CE Method for the Enantiomeric Purity of Citalopram

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 cm total length, 50 µm I.D.)

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector. For citalopram, cyclodextrins are commonly used as chiral selectors[13][14].

  • Voltage: 15-25 kV

  • Temperature: 25°C

  • Detection Wavelength: 230 nm[13]

  • Injection: Hydrodynamic or electrokinetic injection

Sample Preparation:

  • Accurately weigh and dissolve the citalopram sample in the BGE or a compatible low-conductivity buffer.

  • Filter the sample solution if necessary.

Cross-Validation of Analytical Methods

Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to another validated method or when performed in a different laboratory.[1] This is crucial when transferring a method or when data from different analytical techniques will be compared.

Statistical Evaluation and Acceptance Criteria

While the ICH M10 guideline on bioanalytical method validation does not specify pass/fail acceptance criteria for cross-validation, it emphasizes the need to demonstrate data comparability.[15] The European Medicines Agency (EMA) has previously provided guidance suggesting that for quality controls (QCs), the mean accuracy between the methods should be within ±15%, and for incurred samples, at least 67% of the results should be within 20% of each other.[15] However, the current regulatory landscape leans towards a holistic assessment of data comparability rather than strict pass/fail criteria.

Common statistical tools for evaluating cross-validation data include:

  • Bland-Altman plots: To visualize the agreement between two methods.

  • Deming regression: A statistical method that accounts for errors in both methods being compared.

  • Concordance correlation coefficient: To evaluate the agreement between two variables.

Mandatory Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate analytical method for chiral purity assessment.

Method_Selection start Define Analytical Requirements physicochem Assess Physicochemical Properties (Volatility, Polarity, pKa) start->physicochem throughput High-Throughput Required? physicochem->throughput ce CE physicochem->ce Highly Polar / Charged hplc HPLC throughput->hplc No sfc SFC throughput->sfc Yes end Selected Method hplc->end sfc->end ce->end

Caption: Decision tree for selecting a chiral analysis method.

Cross-Validation Workflow

This diagram outlines the key steps involved in the cross-validation of two analytical methods for chiral purity assessment.

Cross_Validation_Workflow start Initiate Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) start->define_protocol analyze_method1 Analyze Samples with Method 1 (Reference) define_protocol->analyze_method1 analyze_method2 Analyze Samples with Method 2 (New/Transferred) define_protocol->analyze_method2 compare_data Compare Results analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare_data->statistical_analysis evaluate_criteria Evaluate Against Pre-defined Criteria statistical_analysis->evaluate_criteria comparable Results are Comparable evaluate_criteria->comparable Yes not_comparable Results are Not Comparable evaluate_criteria->not_comparable No end Cross-Validation Complete comparable->end investigate Investigate Discrepancies not_comparable->investigate investigate->analyze_method1

Caption: Workflow for cross-validating two analytical methods.

By following a systematic approach to method selection, implementing robust experimental protocols, and conducting thorough cross-validation, researchers and drug development professionals can ensure the generation of high-quality, reliable, and comparable data for chiral purity assessment, ultimately contributing to the development of safer and more effective medicines.

References

Literature comparison of resolution methods for primary amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers of primary amines is a critical process in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules often dictates their biological activity, making the isolation of single enantiomers a key step in the development of safe and effective drugs. This guide provides an objective comparison of the most common resolution methods for primary amines: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Resolution Methods

The following table summarizes the key performance metrics of the three main resolution methods for primary amines. The data presented is a representative compilation from various studies and should be considered as a general guideline.

MethodPrincipleTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Stereoselective enzymatic acylation of one enantiomer.<50 (Kinetic) >90 (Dynamic Kinetic)>95High enantioselectivity, mild reaction conditions, potential for dynamic kinetic resolution (DKR) to exceed 50% yield.Limited to 50% theoretical yield (for standard KR), requires screening for a suitable enzyme and reaction conditions, DKR requires an effective racemization catalyst.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.50-95>98Economical, scalable, well-established technique.[1][2]Relies on the differential solubility of diastereomeric salts, requires screening of resolving agents and solvents, can be labor-intensive.
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase.>95>99High resolution and purity, applicable to a wide range of amines, analytical and preparative scales.[2][3]Higher cost of chiral columns and solvents, can be less scalable than crystallization methods.[2]

Experimental Protocols

Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine using Candida antarctica Lipase B

This protocol describes the kinetic resolution of a racemic primary amine via enzymatic acylation.

Materials:

  • (±)-1-Phenylethylamine

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)[4][5]

  • Isopropyl acetate (acyl donor)[4]

  • Toluene (solvent)[4]

  • Sodium carbonate (Na₂CO₃)[4]

  • Argon atmosphere[4]

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add immobilized CALB (e.g., 10 mg per mmol of amine) and sodium carbonate (e.g., 20 mg per mmol of amine).[4]

  • Add toluene as the solvent.[4]

  • Add (±)-1-phenylethylamine to the mixture.[4]

  • Add isopropyl acetate as the acyl donor.[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C).[6]

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (S)-amine can be separated from the (R)-acylated amine by standard purification techniques such as column chromatography or extraction.

Resolution of (±)-1-Phenylethylamine via Diastereomeric Salt Formation with (+)-Tartaric Acid

This protocol outlines the classical resolution of a racemic amine by forming diastereomeric salts.[7][8]

Materials:

  • (±)-1-Phenylethylamine[7]

  • (+)-(2R,3R)-Tartaric acid[7]

  • Methanol[7]

  • 50% aqueous Sodium Hydroxide (NaOH)[7]

  • Diethyl ether[7]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[7]

Procedure:

  • Dissolve (+)-tartaric acid in hot methanol in an Erlenmeyer flask.[7][8]

  • Slowly add the racemic (±)-1-phenylethylamine to the hot tartaric acid solution.[7][8]

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which in this case is the (S)-amine-(R,R)-tartrate complex.[7]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[8]

  • To recover the free amine, suspend the collected crystals in water and add 50% aqueous NaOH until the solution is strongly basic (pH > 12), liberating the free (S)-amine.[7][9]

  • Extract the liberated amine with diethyl ether.[7]

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (S)-1-phenylethylamine.[7]

  • The enantiomeric excess of the resolved amine can be determined by polarimetry or chiral chromatography.

Chiral HPLC Separation of Primary Amine Enantiomers

This protocol provides a general guideline for the analytical separation of primary amine enantiomers using HPLC with a chiral stationary phase.

Materials:

  • Racemic primary amine sample

  • HPLC-grade solvents (e.g., hexane, ethanol, acetonitrile, methanol)[10]

  • Additives (e.g., trifluoroacetic acid - TFA, triethylamine - TEA)[10]

  • Chiral HPLC column (e.g., polysaccharide-based or cyclofructan-based)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based and cyclofructan-based columns are often effective for primary amines.

  • Mobile Phase Preparation:

    • Normal-Phase Mode: A typical mobile phase is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol).[10]

    • Polar Organic Mode: A common mobile phase consists of acetonitrile and methanol.[10]

    • Additives: Small amounts of acidic and basic additives (e.g., 0.1% TFA and 0.1% TEA) are often added to the mobile phase to improve peak shape and resolution.[10]

  • Sample Preparation: Dissolve a small amount of the racemic amine in the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength appropriate for the analyte.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Method Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., the ratio of solvents or the concentration of additives) to improve the resolution between the enantiomeric peaks.[11]

Visualizing the Workflows

Enzymatic Kinetic Resolution

The following diagram illustrates the workflow for the enzymatic kinetic resolution of a primary amine. One enantiomer is selectively acylated by the enzyme, allowing for the separation of the unreacted enantiomer and the acylated product.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic Primary Amine (R- and S-enantiomers) reaction Stereoselective Acylation racemic_amine->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction mixture Mixture of: - Unreacted S-Amine - Acylated R-Amine reaction->mixture separation Separation (e.g., Chromatography) mixture->separation s_amine Enantiopure S-Amine separation->s_amine r_amide Enantiopure R-Amide separation->r_amide G cluster_1 Diastereomeric Salt Resolution Workflow racemic_amine Racemic Primary Amine ((±)-Amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts [(+)-Amine-(+)-Acid] [(-)-Amine-(+)-Acid] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberation of Amine (add Base) less_soluble->liberation pure_enantiomer Enantiopure Amine liberation->pure_enantiomer G cluster_2 Lipase Catalytic Mechanism enzyme_serine Lipase Active Site (Ser-OH) tetrahedral1 Tetrahedral Intermediate 1 enzyme_serine->tetrahedral1 + ester Ester (Acyl Donor) ester->tetrahedral1 acyl_enzyme Acyl-Enzyme Intermediate tetrahedral1->acyl_enzyme alcohol_leaving Alcohol tetrahedral1->alcohol_leaving tetrahedral2 Tetrahedral Intermediate 2 acyl_enzyme->tetrahedral2 + amine Primary Amine (Nucleophile) amine->tetrahedral2 amide_product Amide Product tetrahedral2->amide_product regenerated_enzyme Regenerated Lipase tetrahedral2->regenerated_enzyme

References

(S)-Mandelic Acid: A Comparative Guide to a Versatile Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the diverse array of available chiral building blocks, (S)-Mandelic Acid, an aromatic α-hydroxy acid, has established itself as a versatile and economically viable option.[1][2] This guide provides an objective comparison of the performance of (S)-Mandelic Acid against other prominent chiral synthons, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Performance in Asymmetric Synthesis: A Comparative Overview

The utility of a chiral synthon is ultimately determined by its performance in inducing stereoselectivity in chemical transformations. This section presents a comparison of (S)-Mandelic Acid with other commonly employed chiral synthons in key asymmetric reactions.

Chiral Resolution of Amines

(S)-Mandelic Acid is widely recognized for its efficacy as a resolving agent for racemic amines through the formation of diastereomeric salts.[2] The differential solubility of these salts allows for their separation by fractional crystallization. A comparison with other common resolving agents in the resolution of (±)-1-phenylethylamine is presented below.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
(S)-Mandelic Acid Ethanol/Water74>99
L-Tartaric AcidMethanol6598
(1S)-(+)-10-Camphorsulfonic AcidAcetone8299

Analysis: The data indicates that (S)-Mandelic Acid is highly effective in providing excellent enantiomeric excess for the resolution of 1-phenylethylamine, comparable to other strong resolving agents like camphorsulfonic acid.[2]

Asymmetric Aldol Reactions

Chiral auxiliaries are instrumental in controlling the stereochemistry of aldol reactions. While Evans oxazolidinones are a benchmark in this area, derivatives of (S)-Mandelic Acid have also been employed. Direct comparative studies with a broad range of aldehydes are limited; however, the following table provides illustrative data for the diastereoselective aldol reaction of a titanium enolate with benzaldehyde.

Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)
(S)-Mandelic Acid derivative 95:585
Evans Oxazolidinone>99:190
Ethyl (S)-Lactate derivative85:1578

Analysis: Evans oxazolidinones generally exhibit superior diastereoselectivity in aldol reactions.[3] However, (S)-Mandelic Acid derivatives can provide good to excellent levels of stereocontrol, often surpassing that of synthons like Ethyl (S)-Lactate. The choice may depend on the specific substrate and the ease of auxiliary removal.

Asymmetric Michael Additions

In conjugate additions, chiral auxiliaries are employed to control the formation of new stereocenters. The performance of (S)-Mandelic Acid-derived auxiliaries has been investigated in Michael reactions, although comprehensive comparative data against other synthons is not extensively available. Below is a representative comparison for the addition of a lithium enolate to a nitroalkene.

Chiral AuxiliaryDiastereomeric Excess (de) (%)Yield (%)
(S)-Mandelic Acid derivative 9288
Roche Ester derivative8885
Ethyl (S)-Lactate derivative8582

Analysis: (S)-Mandelic Acid derivatives have demonstrated high diastereoselectivity in Michael additions, proving to be a valuable tool for the stereocontrolled formation of carbon-carbon bonds in this context.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for key applications of (S)-Mandelic Acid.

Protocol 1: Chiral Resolution of a Racemic Amine

Objective: To resolve a racemic amine using (S)-Mandelic Acid via diastereomeric salt crystallization.

Materials:

  • Racemic amine (e.g., (±)-1-phenylethylamine)

  • (S)-Mandelic Acid

  • Ethanol

  • Water

  • 10% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Salt Formation: Dissolve (S)-Mandelic Acid (1.0 eq) in a minimal amount of warm ethanol. In a separate flask, dissolve the racemic amine (2.0 eq) in ethanol. Slowly add the amine solution to the (S)-Mandelic Acid solution with stirring. Add water dropwise until turbidity is observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of the Free Amine: Suspend the collected salt in water and add 10% NaOH solution until the pH is basic.

  • Extraction: Extract the liberated amine with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the amine by chiral HPLC or polarimetry.[2]

Protocol 2: Asymmetric Aldol Reaction using a (S)-Mandelic Acid Auxiliary

Objective: To perform a diastereoselective aldol reaction using a chiral auxiliary derived from (S)-Mandelic Acid.

Materials:

  • Chiral dioxolanone derived from (S)-Mandelic Acid and pivalaldehyde

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Aldehyde (e.g., benzaldehyde)

  • Hydrochloric acid solution

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: Dissolve the (S)-Mandelic Acid-derived dioxolanone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add a solution of LDA (1.1 eq) and stir for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) to the enolate solution at -78 °C and stir for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the reaction mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with aqueous HCl) to yield the corresponding β-hydroxy acid.

Visualizing Chemical Processes

Diagrams are essential for illustrating complex workflows and relationships in chemical synthesis.

bacterial_mandelic_acid_degradation (R,S)-Mandelic Acid (R,S)-Mandelic Acid Mandelate_Racemase Mandelate Racemase (R,S)-Mandelic Acid->Mandelate_Racemase S_Mandelate (S)-Mandelic Acid Mandelate_Racemase->S_Mandelate S_Mandelate_Dehydrogenase (S)-Mandelate Dehydrogenase S_Mandelate->S_Mandelate_Dehydrogenase Benzoylformate Benzoylformate S_Mandelate_Dehydrogenase->Benzoylformate Benzoylformate_Decarboxylase Benzoylformate Decarboxylase Benzoylformate->Benzoylformate_Decarboxylase Benzaldehyde Benzaldehyde Benzoylformate_Decarboxylase->Benzaldehyde Benzaldehyde_Dehydrogenase Benzaldehyde Dehydrogenase Benzaldehyde->Benzaldehyde_Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde_Dehydrogenase->Benzoic_Acid Downstream Downstream Degradation Benzoic_Acid->Downstream chiral_resolution_workflow cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomers Racemic_Amine Racemic Amine (R/S) Diastereomeric_Salts Diastereomeric Salts (R-Amine • S-Acid) (S-Amine • S-Acid) Racemic_Amine->Diastereomeric_Salts S_Mandelic_Acid (S)-Mandelic Acid S_Mandelic_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., R-Amine • S-Acid) Fractional_Crystallization->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Salt in Filtrate (e.g., S-Amine • S-Acid) Fractional_Crystallization->More_Soluble_Salt Liquid Liberation_R Base Treatment Less_Soluble_Salt->Liberation_R Liberation_S Base Treatment More_Soluble_Salt->Liberation_S Enantiopure_R_Amine Enantiopure (R)-Amine Liberation_R->Enantiopure_R_Amine Recovered_S_MA_R Recovered (S)-Mandelic Acid Liberation_R->Recovered_S_MA_R Enantiopure_S_Amine Enantiopure (S)-Amine Liberation_S->Enantiopure_S_Amine Recovered_S_MA_S Recovered (S)-Mandelic Acid Liberation_S->Recovered_S_MA_S

References

A Modern Toolkit for Chirality: A Comparative Guide to Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers—mirror-image molecules with potentially vast differences in pharmacological activity—is a critical challenge. This guide provides an objective comparison of modern methods for enantiomer resolution, supported by experimental data and detailed protocols to aid in the selection of the most effective technique for a given application.

The demand for enantiomerically pure compounds, driven by stricter regulatory standards and a deeper understanding of stereochemistry in biological systems, has spurred the development of a diverse array of resolution techniques.[1][2] Historically, classical chemical resolution through the formation of diastereomeric salts was the primary method.[3][4] While still relevant for large-scale applications, modern chromatography, enzymatic methods, and emerging membrane technologies offer significant advantages in terms of efficiency, selectivity, and scalability.

Chromatographic Methods: The Workhorse of Chiral Separation

Chromatographic techniques are the most widely used methods for both analytical and preparative-scale enantiomer resolution due to their versatility and high resolving power.[5][6] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) form the cornerstone of this approach, with the choice of chiral stationary phase (CSP) being paramount to a successful separation.[3][7]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique that employs a chiral stationary phase to differentially retain enantiomers, leading to their separation.[8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most popular due to their broad applicability.[7]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection racemic_mixture Racemic Mixture injector Injector racemic_mixture->injector mobile_phase Mobile Phase Preparation pump HPLC Pump mobile_phase->pump csp_column Chiral Stationary Phase (CSP) Column detector Detector (e.g., UV) csp_column->detector injector->csp_column pump->injector chromatogram Chromatogram detector->chromatogram enantiomer1 Separated Enantiomer 1 chromatogram->enantiomer1 enantiomer2 Separated Enantiomer 2 chromatogram->enantiomer2

Comparative Performance of Chiral Stationary Phases for HPLC:

The selection of the CSP is critical for achieving optimal resolution. The following table compares the performance of different CSPs for the separation of fluoxetine enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
Chiralcel OD-HHexane/Isopropanol/DEA (98/2/0.2)18.4, 20.31.131.74
Chiralcel OJ-HHexane/Isopropanol/DEA (99/1/0.1)19.9, 20.91.070.99
Chiralpak AD-HHexane/Isopropanol/DEA (98/2/0.2)19.2, 21.41.161.79
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75)16.4, 19.21.222.30
Kromasil CHI-TBBHexane/Isopropanol/DEA (98/2/0.2)11.4, 12.11.050.84
Data sourced from a comparative study on fluoxetine enantiomer separation.[7]

Experimental Protocol: Chiral Separation of Ibuprofen by HPLC

This protocol provides a method for the analytical separation of ibuprofen enantiomers.

  • HPLC System: Standard HPLC with UV detector.[9]

  • Chiral Stationary Phase: Chiralpak AGP column (10 cm x 4.0 mm, 5 µm).[9]

  • Mobile Phase: 100 mM phosphate buffer (pH 7).[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Detection: UV at 225 nm.[9]

  • Sample Preparation: A 10 mg ibuprofen tablet is dissolved in methanol, sonicated for 30 minutes, and diluted to 10 mL.[9]

  • Injection Volume: 20 µL.[1]

  • Expected Outcome: Baseline resolution (Rs > 1.5) of the enantiomers is achieved in under 9 minutes.[9]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5][10] It utilizes supercritical CO2 as the primary mobile phase, which reduces the consumption of organic solvents.[5] SFC often provides faster separations and higher efficiency compared to HPLC.

Experimental Protocol: Enantiomeric Separation of Warfarin by UPC²-MS

This protocol outlines the separation of warfarin enantiomers using UltraPerformance Convergence Chromatography™ (UPC²), a form of SFC.

  • System: ACQUITY UPC² System with a mass spectrometer (MS) detector.[11]

  • Column: ACQUITY UPC² Trefoil™ CEL1, 2.5 µm, 3.0 x 100 mm.[11]

  • Mobile Phase: CO2 and methanol with ammonium formate as a co-solvent.[11]

  • Flow Rate: Gradient elution.

  • Column Temperature: 10°C.[11]

  • Detection: Mass Spectrometry.

  • Expected Outcome: Resolution of warfarin and its hydroxylated metabolites in under 4.5 minutes.[11]

Enzymatic Resolution: Harnessing Nature's Chirality

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture.[3][12] This method is particularly valuable for the synthesis of enantiomerically enriched compounds.

Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemic_substrate Racemic Substrate (e.g., Ester) enzyme Enzyme (Lipase) + Acylating Agent racemic_substrate->enzyme separation Chromatography or Distillation enzyme->separation product Enantiomerically Enriched Product separation->product unreacted Unreacted Enantiomer separation->unreacted

Performance Data for Enzymatic Resolution:

SubstrateEnzymeAcylating AgentEnantiomeric Excess (ee)Conversion
delta-hydroxy estersLipase (Candida antarctica)-up to 99%up to 92%
1-(isopropylamine)-3-phenoxy-2-propanolLipase (Candida rugosa)Isopropenyl acetate96.2% (product)28.2%
Data sourced from studies on enzymatic kinetic resolution.[13][14]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes the lipase-catalyzed resolution of racemic 1-phenylethanol.

  • Reactants: Racemic 1-phenylethanol (21.94 mmol) and ethyl myristate (21.94 mmol) as the acylating agent.[3]

  • Enzyme: CALB (Novozym 435®), 500 mg.[3]

  • Reaction Conditions: The mixture is stirred for 24 hours at 40°C under reduced pressure (100 mmHg).[3]

  • Workup: The enzyme is filtered off and washed with hexane. The solvent is evaporated, and the product mixture is separated by distillation under reduced pressure to yield the unreacted (S)-1-phenylethanol.[3]

Membrane-Based Separation: An Emerging Frontier

Membrane-based enantioseparation is a promising and energy-efficient technology.[13] These methods utilize chiral selectors embedded within a membrane matrix to achieve selective transport of one enantiomer over the other. Cyclodextrins are commonly used chiral selectors in this context.[6][15]

Membrane_Separation feed { Racemic Feed |  Enantiomer R (red) |  Enantiomer S (blue)} membrane Chiral Membrane (with selective pores) feed->membrane permeate { Permeate |  Enriched in Enantiomer S} membrane->permeate Selective Transport retentate { Retentate |  Enriched in Enantiomer R} membrane->retentate Rejected

Performance Data for Chiral Membrane Separation:

RacemateMembrane TypeEnantiomeric Excess (ee%) of Permeate
TryptophanGraphene oxide/EDA-β-cyclodextrin58%
PropranololGraphene oxide/EDA-β-cyclodextrin17%
PhenylalanineHomochiral COF nanochannel99.4%
Data sourced from studies on chiral separation membranes.[6][16]

Experimental Protocol: Preparation of a Graphene Oxide/Cyclodextrin Chiral Separation Membrane

This protocol provides a general overview of the fabrication of a mixed matrix membrane for chiral separation.

  • Materials: Cellulose acetate (membrane polymer), graphene oxide (modifier), and mono(6-ethylenediamine-6-deoxy)-β-cyclodextrin (chiral selector).[16]

  • Fabrication Method: Precipitation phase transformation.[16]

  • Application: The prepared membrane is used in a filtration setup to separate a racemic mixture of a chiral drug. The permeate and retentate are collected and analyzed for their enantiomeric composition.

Conclusion

The resolution of enantiomers is a multifaceted field with a range of techniques available to the modern researcher. Chromatographic methods, particularly HPLC and SFC, offer high resolution and broad applicability, making them the dominant techniques in both analytical and preparative settings.[5][10] Enzymatic resolution provides an elegant and highly selective approach for the synthesis of enantiopure compounds.[13] While still in earlier stages of development for industrial applications, membrane-based separations present a scalable and energy-efficient future for chiral resolution.[13] The optimal choice of method will depend on a variety of factors including the scale of the separation, the chemical nature of the analyte, and the desired level of enantiomeric purity.

References

A Comparative Guide to Biomarkers for N-methyl-2-pyrrolidone (NMP) Exposure: Focusing on (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-(-)-2-Hydroxy-N-methylsuccinimide (2-HMSI) and other key metabolites as biomarkers for assessing exposure to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent with potential reproductive toxicity.[1] Understanding the performance of these biomarkers is critical for accurate risk assessment and ensuring workplace safety.

Executive Summary

N-methyl-2-pyrrolidone (NMP) is metabolized in the body into several key compounds, principally 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[2][3][4] Among these, 2-HMSI has emerged as a preferred biomarker due to its longer half-life and strong correlation with NMP exposure levels, even at low and irregular exposures.[1][5] This guide presents a detailed comparison of these biomarkers, supported by experimental data and protocols.

Performance Comparison of NMP Biomarkers

The selection of an appropriate biomarker for NMP exposure depends on several factors, including the timing of sample collection relative to exposure and the desired window of assessment. The following table summarizes key quantitative data from human studies, offering a clear comparison of the primary NMP metabolites.

BiomarkerMean Urinary Excretion (% of NMP dose)Elimination Half-life (hours)Correlation with NMP ExposurePeak Concentration Post-Exposure
This compound (2-HMSI) 20%[2][4]~17-18 hours[1][2]Very high (r=0.96 for urinary levels)[1]~15 hours[1]
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) 44%[2][4]~4-7 hours[2][6]High (r=0.97 for urinary levels)[6]~1-2 hours[6]
N-methylsuccinimide (MSI) 0.4%[2][4]~8 hours[2]LowerNot typically used as a primary biomarker
N-methyl-2-pyrrolidone (NMP) 0.8%[2][4]Not a reliable biomarker of absorbed doseLowNot applicable

Metabolic Pathway of N-methyl-2-pyrrolidone (NMP)

The metabolic conversion of NMP in humans primarily occurs through oxidation by cytochrome P450 enzymes.[7] The pathway proceeds from NMP to 5-HNMP, which is further oxidized to MSI and then to 2-HMSI.[3][7]

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Oxidation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI This compound (2-HMSI) MSI->HMSI Oxidation

Metabolic pathway of N-methyl-2-pyrrolidone (NMP) in humans.

Experimental Protocols

Accurate quantification of NMP biomarkers is essential for reliable exposure assessment. The following outlines a typical experimental workflow for the analysis of urinary metabolites.

Experimental Workflow for Urinary Biomarker Analysis

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Urine Urine Sample Collection Purification Sample Purification (e.g., Solid Phase Extraction) Urine->Purification Derivatization Derivatization (for GC/MS) Purification->Derivatization LCMSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Purification->LCMSMS GCMS Gas Chromatography-Mass Spectrometry (GC/MS) Derivatization->GCMS Quantification Quantification against Standards GCMS->Quantification LCMSMS->Quantification Normalization Creatinine Normalization Quantification->Normalization

General workflow for the analysis of NMP metabolites in urine.
Detailed Methodologies

1. Sample Collection and Storage:

  • Urine samples are collected from exposed individuals. For assessing long-term exposure, a sample from the morning after a work shift is often preferred for 2-HMSI.[8]

  • Samples should be stored frozen at -20°C or below until analysis to ensure the stability of the metabolites.

2. Sample Preparation:

  • Enzymatic Hydrolysis: To account for any conjugated metabolites, samples may be treated with β-glucuronidase/arylsulfatase.

  • Solid-Phase Extraction (SPE): Samples are often purified using SPE cartridges to remove interfering substances.

  • Derivatization (for GC/MS analysis): The purified extracts may be derivatized to improve the volatility and chromatographic properties of the analytes.

3. Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC/MS): A common technique for the quantification of NMP and its metabolites.[2][4] The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is increasingly used for the analysis of NMP biomarkers.[5] It often does not require derivatization, simplifying the sample preparation process.

4. Quantification:

  • Quantification is performed using a calibration curve prepared with certified reference standards of the target analytes.

  • Isotope-labeled internal standards (e.g., deuterated NMP or its metabolites) are typically used to correct for matrix effects and variations in sample preparation and instrument response.

Discussion and Recommendations

The data consistently demonstrates that while both 5-HNMP and 2-HMSI are reliable biomarkers for NMP exposure, This compound (2-HMSI) offers distinct advantages, particularly for monitoring occupational exposure.

  • Longer Half-Life: The extended half-life of 2-HMSI (approximately 17-18 hours) compared to 5-HNMP (approximately 4-7 hours) provides a wider window for sample collection and is more representative of exposure over a full work shift and recent preceding days.[1][2][6] This makes it less susceptible to variations in the timing of sample collection relative to the last exposure event.

  • Strong Correlation: Studies have shown a very strong correlation between airborne NMP concentrations and urinary 2-HMSI levels.[1] This robust relationship makes it a reliable predictor of the absorbed dose.

  • Suitability for Low and Irregular Exposure: 2-HMSI has been shown to be a valuable biomarker even in cases of low or irregular NMP exposure, which is common in many occupational settings.[5]

References

Analytical methods for determining 2-hydroxy-N-methylsuccinimide in plasma and urine.

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Quantitative Analysis of 2-hydroxy-N-methylsuccinimide in Plasma and Urine

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for the determination of 2-hydroxy-N-methylsuccinimide (2-HMSI), a significant metabolite of N-methyl-2-pyrrolidone (NMP) and the antiepileptic drug ethosuximide, in plasma and urine. We present a detailed overview of the most prevalent techniques, their experimental protocols, and performance characteristics to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Methods

The two primary analytical techniques employed for the quantification of 2-HMSI in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the key performance parameters of these methods based on published literature.

Performance in Plasma
ParameterLC-MS/MS[1][2]GC-MS
Limit of Detection (LOD) 5 ng/mLNot Reported
Linearity Range 0.12 to 25 µg/mLNot Reported
Recovery 98%Not Reported
Within-day Precision 3-6%Not Reported
Between-day Precision 3-6%Not Reported
Performance in Urine
ParameterLC-MS/MS[1][2]GC-MS[3]
Limit of Detection (LOD) 85 ng/mL200 ng/mL
Linearity Range 0.12 to 25 µg/mLNot explicitly stated, but precision data available up to 18,000 ng/mL
Recovery 106%81-89%
Within-day Precision 3-10%3-5%
Between-day Precision 7-8%2-4%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and GC-MS methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous determination of 2-HMSI and other metabolites.

Sample Preparation (Plasma and Urine): [1][2]

  • Solid-Phase Extraction (SPE): Samples are purified using Isolute ENV+ columns.

  • Elution: The analytes are eluted from the SPE columns.

  • Analysis: The eluate is analyzed by LC-MS/MS.

Instrumentation: [1][2]

  • Chromatography: Liquid chromatography system.

  • Mass Spectrometry: A mass spectrometer equipped with an atmospheric pressure turbo ion spray ionization interface operating in positive ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust technique for the analysis of 2-HMSI, particularly in urine samples.

Sample Preparation (Urine): [3]

  • Solid-Phase Extraction (SPE): Purification of urine samples is performed using C8 solid-phase extraction.

  • Derivatization: The samples are derivatized with bis(trimethylsilyl)trifluoroacetamide at 100°C for 1 hour.

  • Extraction: The derivatized analytes are extracted with an organic solvent.

  • Analysis: The final extract is analyzed by GC-MS.

Instrumentation: [3]

  • Chromatography: Gas chromatograph.

  • Mass Spectrometry: Mass spectrometer operating in the negative-ion chemical ionization mode.

Methodology Workflows

Visualizing the experimental workflow can provide a clearer understanding of the analytical process.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Plasma or Urine Sample SPE Solid-Phase Extraction (Isolute ENV+) Start->SPE 1. Purification Elution Elution SPE->Elution 2. Analyte Recovery LCMS LC-MS/MS Analysis (Positive Ion Mode) Elution->LCMS Data Data Acquisition and Quantification LCMS->Data 3. Detection

Caption: LC-MS/MS analytical workflow for 2-HMSI.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Urine Sample SPE Solid-Phase Extraction (C8) Start->SPE 1. Purification Derivatization Derivatization (BSTFA) SPE->Derivatization 2. Chemical Modification Extraction Solvent Extraction Derivatization->Extraction 3. Isolation GCMS GC-MS Analysis (Negative Ion CI) Extraction->GCMS Data Data Acquisition and Quantification GCMS->Data 4. Detection

Caption: GC-MS analytical workflow for 2-HMSI.

Metabolic Pathway Context

2-hydroxy-N-methylsuccinimide is a downstream metabolite in the biotransformation of N-methyl-2-pyrrolidone (NMP). Understanding this pathway is essential for interpreting analytical results.

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Caption: Metabolic pathway of N-methyl-2-pyrrolidone.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of 2-hydroxy-N-methylsuccinimide in plasma and urine. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the availability of instrumentation. The LC-MS/MS method appears to offer a lower limit of detection in plasma, making it suitable for studies where low concentrations are expected. The GC-MS method, while slightly less sensitive for urine analysis based on the reported LOD, demonstrates excellent precision. The detailed protocols and performance data provided in this guide should serve as a valuable resource for researchers in the field.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-(-)-2-Hydroxy-N-methylsuccinimide, a compound recognized for causing skin and eye irritation, as well as potential respiratory irritation.[1][2][3] Adherence to these procedures is essential to minimize health risks and comply with regulatory standards.

Hazard Profile and Regulatory Considerations

This compound is classified as a hazardous substance due to its irritant properties.[1][2][3] While it may not be explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), its characteristics warrant its management as a chemical hazardous waste.[4][5] General laboratory safety protocols and local regulations for chemical waste disposal must be strictly followed.[6][7] A key directive from safety data sheets is to avoid discharging this chemical into sewer systems.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[1][2]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust, which may cause respiratory irritation.[1][8][9]
Step-by-Step Disposal Protocol

The following procedure outlines the safe handling and preparation of this compound for disposal by a licensed environmental waste management service.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

2. Waste Collection and Containment:

  • Collect solid waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.

  • For solutions containing this compound, use a designated, sealed, and leak-proof liquid waste container.

  • Ensure the exterior of the waste container is clean and free of contamination.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store it away from incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • The recommended final disposal methods are typically high-temperature incineration in a facility with flue gas scrubbing or disposal in a permitted hazardous waste landfill.[1]

Accidental Spills: In the event of a spill, wear appropriate PPE, prevent the spread of the dust, and collect the material using an inert absorbent material. Place the absorbed material into a sealed container and dispose of it as hazardous waste.[6]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making and operational steps.

start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Sealed Container ppe->collect label Label Container: 'Hazardous Waste' Full Chemical Name Date collect->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs

Caption: Workflow for the collection and storage of this compound waste.

substance Substance This compound hazards Hazards Skin Irritant Eye Irritant Respiratory Irritant substance->hazards is classified by disposal_path Disposal Pathway Treat as Hazardous Waste Do Not Sewer hazards->disposal_path necessitates final_disposal Final Disposal Options Licensed Chemical Incineration Permitted Hazardous Waste Landfill disposal_path->final_disposal leads to

References

Personal protective equipment for handling (S)-(-)-2-Hydroxy-N-methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-(-)-2-Hydroxy-N-methylsuccinimide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield meeting EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against dust particles and potential splashes, preventing serious eye irritation[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.Prevents skin contact, which can cause irritation[1][2].
Respiratory Protection An N95 (US) or equivalent dust mask should be used, especially when handling the solid powder form where dust may be generated.Avoids inhalation of dust, which may cause respiratory tract irritation[4].
Body Protection A laboratory coat should be worn to protect against skin contact.Provides a barrier against accidental spills and contamination of personal clothing[5].
Operational and Handling Protocols

Proper handling procedures are crucial to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust[1][4].

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly. This includes safety goggles, chemical-resistant gloves, a lab coat, and a dust mask.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools and techniques to minimize dispersal.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[1]. In case of accidental contact, follow the first-aid measures outlined below.

  • Hygiene: After handling, wash hands thoroughly with soap and water[2][3]. Do not eat, drink, or smoke in the laboratory.

Storage: Store the compound in a tightly closed container in a dry and well-ventilated place[3].

Emergency and First-Aid Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[1][3].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1][3].
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[3].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation[1].

  • Clean-up: Use a dry clean-up procedure. Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal[4]. Do not let the chemical enter drains[1].

Disposal: Dispose of the waste material and contaminated packaging in accordance with local, regional, and national regulations. Waste should be treated as hazardous[6]. Offer surplus and non-recyclable solutions to a licensed disposal company[7].

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures a Review SDS b Ensure Proper Ventilation (Fume Hood) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) b->c d Carefully Weigh and Transfer (Avoid Dust Generation) c->d e Perform Experimental Work d->e f Clean Work Area e->f j In case of Spill or Exposure e->j g Properly Store Chemical f->g h Dispose of Waste and Contaminated PPE g->h i Wash Hands Thoroughly h->i k Follow First-Aid and Spill Clean-up Protocols j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.